Product packaging for Lefleuganan(Cat. No.:CAS No. 2233558-98-8)

Lefleuganan

Cat. No.: B10860345
CAS No.: 2233558-98-8
M. Wt: 1180.5 g/mol
InChI Key: YAKYXJJMYOZOCV-KUJURARGSA-N
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Description

Lefleuganan is a useful research compound. Its molecular formula is C62H102FN11O10 and its molecular weight is 1180.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H102FN11O10 B10860345 Lefleuganan CAS No. 2233558-98-8

Properties

CAS No.

2233558-98-8

Molecular Formula

C62H102FN11O10

Molecular Weight

1180.5 g/mol

IUPAC Name

(2S)-N-[(2S)-4-cyclohexyl-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[1-[(dimethylamino)methyl]cyclobutyl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C62H102FN11O10/c1-38(2)34-45(51(77)67-47(36-40(5)6)53(79)71-61(11,12)58(84)72-59(7,8)56(82)64-32-29-49(75)69-62(30-19-31-62)37-73(13)14)68-57(83)60(9,10)70-52(78)46(35-39(3)4)66-50(76)44(28-23-41-20-16-15-17-21-41)65-54(80)48-22-18-33-74(48)55(81)42-24-26-43(63)27-25-42/h24-27,38-41,44-48H,15-23,28-37H2,1-14H3,(H,64,82)(H,65,80)(H,66,76)(H,67,77)(H,68,83)(H,69,75)(H,70,78)(H,71,79)(H,72,84)/t44-,45-,46-,47-,48-/m0/s1

InChI Key

YAKYXJJMYOZOCV-KUJURARGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)[C@H](CCC2CCCCC2)NC(=O)[C@@H]3CCCN3C(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC1(CCC1)CN(C)C)NC(=O)C(CCC2CCCCC2)NC(=O)C3CCCN3C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Foundational & Exploratory

Leflunomide's Mechanism of Action in Leishmaniasis: An Immunomodulatory Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leflunomide, a well-established immunomodulatory drug, has demonstrated a significant protective effect against Leishmania major infection in preclinical models. Contrary to initial hypotheses, its mechanism of action is not a direct inhibition of the parasite's pyrimidine biosynthesis pathway. Instead, evidence strongly suggests that leflunomide exerts its anti-leishmanial effect through the modulation of the host's immune response. This technical guide provides a comprehensive overview of the current understanding of leflunomide's action in the context of leishmaniasis, detailing the key experimental findings, the implicated biological pathways, and the methodologies employed in these investigations.

Introduction: The Rationale for Investigating Leflunomide in Leishmaniasis

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the genus Leishmania, remains a significant global health concern. The parasite's ability to proliferate within host macrophages is central to the pathology of the disease. The de novo pyrimidine biosynthesis pathway is essential for the replication of rapidly dividing cells, including both activated lymphocytes and the Leishmania parasite itself. Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been a successful target for immunosuppressive drugs.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (also known as A77 1726).[1] Teriflunomide is a known inhibitor of mammalian DHODH, leading to the suppression of activated T and B lymphocyte proliferation.[2] Given that Leishmania also possesses a DHODH enzyme and relies on de novo pyrimidine synthesis, leflunomide was a logical candidate for investigation as a direct-acting anti-leishmanial agent.[3][4]

The Unexpected In Vitro Inactivity Against Leishmania

A pivotal study investigating the effect of leflunomide on Leishmania major revealed a critical aspect of its mechanism. While oral administration of leflunomide showed a potent prophylactic effect in susceptible BALB/c mice, the active metabolite, teriflunomide, did not inhibit the viability or growth of L. major promastigotes and amastigotes in vitro.[5] This crucial finding indicates that the therapeutic benefit observed in vivo is not due to a direct cytotoxic or cytostatic effect on the parasite.

The Immunomodulatory Hypothesis: Targeting the Host Response

The in vitro inactivity of teriflunomide against Leishmania parasites shifted the focus towards an immunomodulatory mechanism of action. The protective effect of leflunomide in the mouse model is attributed to its impact on the host's T-cell response.[5]

Inhibition of T-Cell Proliferation

Teriflunomide has been shown to dose-dependently inhibit the growth of stimulated T-cells in vitro.[5] This inhibition could not be reversed by the addition of exogenous interleukin-2 (IL-2) and interleukin-4 (IL-4), suggesting a direct and potent effect on the proliferative capacity of these key immune cells.[5] By suppressing the proliferation of T-lymphocytes, leflunomide likely prevents the development of a pathological immune response that contributes to the progression of leishmaniasis in susceptible hosts.

No Direct Effect on Macrophage Killing Function

Importantly, the study found no effect of teriflunomide on the killing function of activated macrophages.[5] This suggests that leflunomide's mechanism is not to enhance the direct microbicidal activity of the parasite's host cell, but rather to modulate the adaptive immune response orchestrated by T-cells.

Structural Divergence of Host and Parasite DHODH: A Molecular Explanation

The lack of direct activity of teriflunomide against Leishmania can be further understood by examining the structural differences between the human and parasite DHODH enzymes.

  • Human DHODH (HsDHODH): Belongs to class 2 DHODHs. It is a monomeric protein located in the inner mitochondrial membrane and uses ubiquinone as its electron acceptor.[3][6]

  • Leishmania DHODH (LbrDHODH/LmDHODH): Is a member of the class 1A DHODHs. These are homodimeric, cytosolic enzymes that utilize fumarate as the electron acceptor.[3][7]

There is a low sequence identity of approximately 25% between Leishmania braziliensis DHODH and human DHODH.[3] Although the overall protein fold shows some conservation, significant differences exist, particularly in the N-terminal region which is involved in membrane association and inhibitor binding in the human enzyme.[3] These substantial structural and functional distinctions likely account for the inability of teriflunomide, an inhibitor designed against the human enzyme, to effectively bind to and inhibit the Leishmania DHODH.

Signaling Pathways and Experimental Workflows

Leflunomide's Immunomodulatory Action in Leishmaniasis

The following diagram illustrates the proposed mechanism of leflunomide in modulating the host immune response to Leishmania infection.

leflunomide_mechanism cluster_host Host Immune Response cluster_drug Leflunomide Action Leishmania Leishmania parasite Macrophage Macrophage Leishmania->Macrophage Infection T_cell T-Cell Macrophage->T_cell Antigen Presentation Proliferation T-Cell Proliferation & Pathological Response T_cell->Proliferation Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) Leflunomide->Teriflunomide Metabolism Inhibition Inhibition Teriflunomide->Inhibition Inhibition->T_cell Blocks Proliferation

Caption: Proposed immunomodulatory mechanism of leflunomide in Leishmaniasis.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines a typical workflow to assess the direct effect of a compound on Leishmania parasites in vitro.

experimental_workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay Pro_culture Culture Leishmania promastigotes Pro_treat Treat with Teriflunomide (or test compound) Pro_culture->Pro_treat Pro_assess Assess viability/ growth (e.g., cell counting, metabolic assays) Pro_treat->Pro_assess Mac_culture Culture macrophages (e.g., peritoneal macrophages) Mac_infect Infect macrophages with Leishmania promastigotes Mac_culture->Mac_infect Ama_treat Treat infected macrophages with Teriflunomide Mac_infect->Ama_treat Ama_assess Assess intracellular amastigote viability/number (e.g., microscopy) Ama_treat->Ama_assess

Caption: Workflow for in vitro testing of compounds against Leishmania.

Quantitative Data Summary

As the primary literature indicates a lack of direct anti-leishmanial activity, there is no quantitative data (e.g., IC50, EC50) for teriflunomide against Leishmania species to report. The key finding is the qualitative observation of no inhibition of viability or growth of L. major promastigotes and amastigotes in vitro.[5]

Detailed Experimental Protocols

The methodologies described below are based on the key experiments that led to the current understanding of leflunomide's action in leishmaniasis.

In Vitro Parasite Viability and Growth Assays
  • Parasites: Leishmania major promastigotes and amastigotes.

  • Methodology for Promastigotes:

    • Cultivate L. major promastigotes in a suitable liquid medium (e.g., Schneider's insect medium supplemented with fetal bovine serum) at the appropriate temperature (e.g., 26°C).

    • Seed promastigotes in a 96-well plate at a defined density.

    • Add varying concentrations of teriflunomide (A77 1726) to the wells.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess parasite viability and growth. This can be done by:

      • Direct counting using a hemocytometer.

      • Metabolic assays such as the MTT or resazurin reduction assay, which measure cellular metabolic activity.

  • Methodology for Amastigotes:

    • Harvest peritoneal macrophages from a suitable animal model (e.g., BALB/c mice).

    • Plate the macrophages in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere.

    • Infect the macrophage monolayer with stationary-phase L. major promastigotes.

    • After an incubation period to allow for phagocytosis, wash away extracellular promastigotes.

    • Add fresh medium containing varying concentrations of teriflunomide.

    • Incubate for a further period (e.g., 48-72 hours).

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Determine the number of infected macrophages and the number of amastigotes per macrophage by light microscopy.

T-Cell Proliferation Assay
  • Cells: Splenocytes or lymph node cells from mice.

  • Methodology:

    • Prepare a single-cell suspension of splenocytes or lymph node cells.

    • Plate the cells in a 96-well plate.

    • Stimulate the cells with a mitogen (e.g., Concanavalin A) or a specific antigen in the presence of varying concentrations of teriflunomide.

    • Culture for a period of time (e.g., 72 hours).

    • Assess T-cell proliferation by:

      • Incorporation of a labeled nucleoside (e.g., [³H]-thymidine or BrdU) into the DNA of dividing cells.

      • Dye dilution assays (e.g., CFSE), where the fluorescence intensity of a dye is halved with each cell division.

In Vivo Efficacy Study in a Murine Model of Leishmaniasis
  • Animal Model: Genetically susceptible BALB/c mice.

  • Methodology:

    • Infect BALB/c mice with L. major promastigotes in the footpad or base of the tail.

    • Initiate oral administration of leflunomide at a specified dose (e.g., 30 mg/kg per day) at different time points relative to infection (e.g., 2 days prior to infection, on the day of infection, or 3 days post-infection).

    • Monitor the development of lesions by measuring the size of the footpad swelling or lesion diameter over time.

    • At the end of the experiment, parasite burden in the infected tissue and draining lymph nodes can be quantified by limiting dilution assay or quantitative PCR.

    • Spleens and lymph nodes can be harvested for immunological analysis, such as flow cytometry to quantify CD4+ and CD8+ T-cell populations.

Conclusion and Future Directions

Future research should focus on:

  • Designing Selective Leishmania DHODH Inhibitors: Leveraging the structural data of Leishmania DHODH to develop compounds with high selectivity for the parasite enzyme over the human counterpart.

  • Exploring Other Immunomodulatory Agents: Investigating other compounds that can modulate the host immune response to promote a protective rather than a pathological outcome in leishmaniasis.

  • Combination Therapies: Evaluating the potential of combining immunomodulatory drugs like leflunomide with direct-acting anti-leishmanial agents to enhance therapeutic efficacy and reduce the risk of drug resistance.

This technical guide provides a comprehensive framework for understanding the nuanced mechanism of leflunomide in the context of leishmaniasis, highlighting the importance of considering both direct and host-mediated effects in anti-infective drug discovery.

References

Leflunomide: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for Leflunomide, an immunomodulatory drug primarily used in the treatment of rheumatoid and psoriatic arthritis. This document details the core chemical processes, experimental protocols, and underlying biochemical pathways, presenting quantitative data in a structured format for ease of comparison and analysis.

Core Synthesis of Leflunomide

The most prevalent and industrially significant method for synthesizing Leflunomide involves the N-acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carboxylic acid chloride. This process is typically a two-step synthesis starting from 5-methylisoxazole-4-carboxylic acid.

A key innovation in modern synthesis is the ability to proceed from the chlorination of 5-methylisoxazole-4-carboxylic acid to the final product without the need for intermediate distillation of the acid chloride, which improves efficiency and reduces costs.[1][2] The reaction is generally carried out in the presence of a base to scavenge the hydrochloric acid byproduct.

Synthesis Reaction Scheme

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N-Acylation 5-methylisoxazole-4-carboxylic acid 5-methylisoxazole-4-carboxylic acid 5-methylisoxazole-4-carboxylic acid chloride 5-methylisoxazole-4-carboxylic acid chloride 5-methylisoxazole-4-carboxylic acid->5-methylisoxazole-4-carboxylic acid chloride SOCl2 Leflunomide Leflunomide 5-methylisoxazole-4-carboxylic acid chloride->Leflunomide + 4-trifluoromethylaniline + Base G cluster_pathway De Novo Pyrimidine Synthesis cluster_drug Leflunomide Action Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP RNA & DNA Synthesis RNA & DNA Synthesis UMP->RNA & DNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation RNA & DNA Synthesis->Lymphocyte Proliferation Inflammation Inflammation Lymphocyte Proliferation->Inflammation Leflunomide Leflunomide A77 1726 (Teriflunomide) A77 1726 (Teriflunomide) Leflunomide->A77 1726 (Teriflunomide) Metabolism DHODH DHODH A77 1726 (Teriflunomide)->DHODH Inhibition G cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Raw Materials Raw Materials Chlorination Chlorination Raw Materials->Chlorination N-Acylation N-Acylation Chlorination->N-Acylation Crude Leflunomide Crude Leflunomide N-Acylation->Crude Leflunomide Crystallization Crystallization Crude Leflunomide->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Purity Analysis (HPLC) Purity Analysis (HPLC) Drying->Purity Analysis (HPLC) Final API Final API Purity Analysis (HPLC)->Final API

References

A Comparative Analysis of the Toxicological Profiles of Leflunomide and Leucinostatin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of the toxicity profiles of two potent bioactive compounds: Leflunomide, an established immunomodulatory drug, and Leucinostatin A, a naturally occurring peptide antibiotic with significant cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of toxicity, quantitative toxicological data, and the experimental methodologies used for their assessment. By presenting this information in a structured and accessible format, this guide aims to facilitate a deeper understanding of the distinct and overlapping toxicological characteristics of these two molecules, thereby informing future research and development efforts.

Introduction

Leflunomide is a pyrimidine synthesis inhibitor widely used in the treatment of rheumatoid arthritis. Its therapeutic effects are primarily mediated by its active metabolite, A77 1726, which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), crucial for the proliferation of activated lymphocytes.[1][2][3] However, its clinical use is associated with potential toxicities, including hepatotoxicity and myelosuppression.

Leucinostatin A is a nonapeptide antibiotic produced by fungi of the Paecilomyces genus.[4] It exhibits potent antimicrobial and antiprotozoal activity but is also highly toxic to mammalian cells.[5] Its primary mechanism of toxicity involves the disruption of mitochondrial function, acting as a potent inhibitor of F1Fo-ATP synthase at low concentrations and as a protonophoric uncoupler at higher concentrations.[6][7]

Understanding the distinct toxicological profiles of these compounds is critical for their potential therapeutic applications and for the development of safer analogues. This guide provides a side-by-side comparison of their toxicity, focusing on quantitative data, mechanisms of action, and the experimental protocols required to evaluate their effects.

Quantitative Toxicity Data

A direct comparison of the toxicity of Leflunomide and Leucinostatin A is facilitated by examining their effects on cell viability and organismal survival. The following tables summarize the available quantitative data.

Compound Assay Species Route of Administration LD50 Reference
LeflunomideAcute Oral ToxicityRatOral100 - 250 mg/kg[2]
LeflunomideAcute Oral ToxicityMouseOral250 - 500 mg/kg[2]
Leucinostatin AAcute ToxicityMouseIntraperitoneal1.8 mg/kg[5]
Leucinostatin AAcute ToxicityMouseOral5.4 - 6.3 mg/kg[5]

Table 1: In Vivo Acute Toxicity Data (LD50)

Compound Cell Line Cell Type Assay Duration IC50 Reference
Leflunomide (A77 1726)DaudiHuman Burkitt's lymphoma96 hrs13 µM[1]
Leflunomide (A77 1726)RamosHuman Burkitt's lymphoma96 hrs18 µM[1]
Leflunomide (A77 1726)697Human B-cell precursor leukemia96 hrs29 µM[1]
Leflunomide (A77 1726)RajiHuman Burkitt's lymphoma96 hrs39 µM[1]
LeflunomideT24Human bladder cancer48 hrs39.0 µM[8]
Leflunomide5637Human bladder cancer48 hrs84.4 µM[8]
Leflunomide (A77 1726)RPMI 8226Human multiple myeloma24 hrs99.87 µM[9]
Leflunomide (A77 1726)Human Synovial FibroblastsNormal human cells-Proliferative in the presence of IL-1β[2][10]
Leucinostatin AHuman Nucleated CellsNot specified-~47 nM
Leucinostatin AL6Rat myoblast-Not specified, but noted as highly toxic
Leucinostatin AHuman Dermal FibroblastsNormal human cells-Not specified, but noted as cytotoxic

Table 2: In Vitro Cytotoxicity Data (IC50)

Mechanisms of Toxicity and Affected Signaling Pathways

The toxicological profiles of Leflunomide and Leucinostatin A stem from their distinct molecular mechanisms of action, which impact different cellular processes and signaling pathways.

Leflunomide

The primary mechanism of action of Leflunomide's active metabolite, A77 1726, is the inhibition of dihydroorotate dehydrogenase (DHODH) , a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting the proliferation of rapidly dividing cells like activated lymphocytes.[1]

Beyond its effects on pyrimidine synthesis, Leflunomide has been shown to modulate several critical signaling pathways:

  • Tyrosine Kinases: At higher concentrations, A77 1726 can inhibit protein tyrosine kinases involved in T-cell and B-cell signaling.[3]

  • MAPK Pathway: Leflunomide can influence the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including p38 MAPK, which is involved in inflammatory responses.

  • PI3K/Akt Pathway: Studies have demonstrated that Leflunomide can inhibit the phosphorylation of Akt, a key component of the PI3K/Akt survival pathway, leading to the induction of apoptosis.[8]

  • NF-κB Pathway: Leflunomide has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a central mediator of inflammation, by preventing the degradation of its inhibitor, IκBα.[2][10]

Leflunomide_Pathway Leflunomide Leflunomide (A77 1726) DHODH DHODH Inhibition Leflunomide->DHODH TyrosineKinase Tyrosine Kinase Inhibition Leflunomide->TyrosineKinase MAPK MAPK Pathway Modulation (p38) Leflunomide->MAPK PI3K_Akt PI3K/Akt Pathway Inhibition Leflunomide->PI3K_Akt NFkB NF-κB Pathway Inhibition Leflunomide->NFkB Pyrimidine Decreased Pyrimidine Synthesis DHODH->Pyrimidine CellCycle Cell Cycle Arrest (G1/S Phase) Pyrimidine->CellCycle Proliferation Inhibition of Lymphocyte Proliferation CellCycle->Proliferation Inflammation Decreased Inflammation MAPK->Inflammation Apoptosis_L Induction of Apoptosis PI3K_Akt->Apoptosis_L NFkB->Inflammation

Figure 1: Leflunomide's multifaceted mechanism of toxicity.
Leucinostatin A

The toxicity of Leucinostatin A is primarily directed at the mitochondria , where it exerts a dual effect on oxidative phosphorylation.[6][7]

  • ATP Synthase Inhibition: At low nanomolar concentrations, Leucinostatin A acts as a potent inhibitor of the F1Fo-ATP synthase complex.[4][7] It binds to the Fo subunit, disrupting the proton channel and thereby blocking the synthesis of ATP.[7]

  • Mitochondrial Uncoupling: At higher concentrations, Leucinostatin A acts as a protonophore, dissipating the mitochondrial membrane potential.[6][7] This uncoupling of the proton gradient from ATP synthesis leads to a futile cycle of respiration without energy production, ultimately causing cellular energy depletion and death.

The profound disruption of mitochondrial function by Leucinostatin A is expected to trigger downstream signaling pathways associated with cellular stress and apoptosis, although these have been less extensively studied compared to Leflunomide.

LeucinostatinA_Pathway LeucinostatinA Leucinostatin A Mitochondria Mitochondria LeucinostatinA->Mitochondria ATPSynthase F1Fo-ATP Synthase Inhibition (Low Conc.) Mitochondria->ATPSynthase Uncoupling Mitochondrial Uncoupling (High Conc.) Mitochondria->Uncoupling ATP_Depletion ATP Depletion ATPSynthase->ATP_Depletion MembranePotential Loss of Mitochondrial Membrane Potential Uncoupling->MembranePotential CellularStress Cellular Stress ATP_Depletion->CellularStress MembranePotential->CellularStress Apoptosis_LS Induction of Apoptosis CellularStress->Apoptosis_LS

Figure 2: Leucinostatin A's primary mechanism of mitochondrial toxicity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the toxicity of Leflunomide and Leucinostatin A.

Assessment of Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Leflunomide or Leucinostatin A for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Cell Seeding (96-well plate) treatment Compound Treatment (Leflunomide or Leucinostatin A) start->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition incubation2 Incubation (2-4 hours) mtt_addition->incubation2 solubilization Solubilize Formazan (e.g., DMSO) incubation2->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate % Viability and IC50 readout->analysis

Figure 3: Experimental workflow for the MTT assay.
Assessment of Apoptosis (Caspase-3 Activity Assay)

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.

Principle: The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). Activated caspase-3 in apoptotic cells cleaves the substrate, releasing the chromophore or fluorophore, which can be quantified.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a supplied lysis buffer to release the cellular contents, including caspases.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the DEVD-pNA or DEVD-AMC substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic reaction to proceed.

  • Detection: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence at an excitation/emission of 380/460 nm for the fluorometric assay.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3 activity.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the enzymatic activity of DHODH and its inhibition by compounds like Leflunomide.

Principle: The assay follows the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor. The rate of DCIP reduction is proportional to DHODH activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, KCl, Triton X-100, coenzyme Q10, and DCIP.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add recombinant human DHODH enzyme and the test inhibitor (A77 1726) at various concentrations. Pre-incubate for a short period.

  • Initiate Reaction: Start the reaction by adding the substrate, dihydroorotic acid.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor.

Mitochondrial Membrane Potential Assay

The fluorescent dye Safranin O can be used to measure changes in the mitochondrial membrane potential (ΔΨm).

Principle: Safranin O is a lipophilic cation that accumulates in the mitochondrial matrix in a potential-dependent manner. This accumulation leads to fluorescence quenching. A decrease in ΔΨm (depolarization) results in the release of Safranin O and an increase in fluorescence.

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.

  • Assay Buffer: Resuspend the isolated mitochondria in a suitable assay buffer.

  • Fluorometer Setup: Use a fluorometer with excitation and emission wavelengths set to approximately 495 nm and 585 nm, respectively.

  • Baseline Measurement: Add the mitochondrial suspension and Safranin O to the cuvette and record the baseline fluorescence.

  • Compound Addition: Add the test compound (e.g., Leucinostatin A) and monitor the change in fluorescence over time. An uncoupler like FCCP can be used as a positive control for depolarization.

  • Data Analysis: An increase in fluorescence indicates mitochondrial depolarization.

ATP Synthase Inhibition Assay

The activity of ATP synthase can be measured by quantifying the amount of ATP produced.

Principle: This assay often utilizes the luciferin-luciferase system. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured with a luminometer.

Protocol:

  • Submitochondrial Particle Preparation: Prepare submitochondrial particles (SMPs) which have the F1 subunit of the ATP synthase facing the external medium.

  • Reaction Setup: In a luminometer tube or a white-walled 96-well plate, combine the SMPs with a reaction buffer containing ADP and inorganic phosphate (Pi).

  • Inhibitor Addition: Add the test compound (e.g., Leucinostatin A) at various concentrations.

  • ATP Detection: Add the luciferin-luciferase reagent.

  • Luminescence Measurement: Immediately measure the light output in a luminometer.

  • Data Analysis: A decrease in luminescence indicates inhibition of ATP synthesis. Calculate the percentage of inhibition relative to an untreated control.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., total p38 MAPK or phospho-p38 MAPK).

Protocol:

  • Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them, and determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-phospho-p38 MAPK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the target protein. To assess phosphorylation, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein for normalization.

Conclusion

Leflunomide and Leucinostatin A, while both exhibiting significant cytotoxicity, do so through fundamentally different mechanisms. Leflunomide's toxicity is primarily cytostatic, targeting the pyrimidine synthesis pathway, which is crucial for rapidly proliferating cells. Its effects on various signaling pathways further contribute to its immunomodulatory and anti-inflammatory properties, but also to its side-effect profile. In contrast, Leucinostatin A's toxicity is more broadly cytotoxic, directly targeting the powerhouses of all cells, the mitochondria. Its potent inhibition of ATP synthase and uncoupling of oxidative phosphorylation lead to rapid cellular energy depletion and cell death.

The in-depth understanding of these distinct toxicological profiles, supported by the quantitative data and detailed experimental protocols presented in this guide, is essential for the scientific community. For drug development professionals, this knowledge can guide the design of new therapeutic agents with improved safety profiles, potentially harnessing the potent bioactivity of these compounds while mitigating their toxic effects. For researchers, the detailed methodologies provide a practical framework for further investigation into the intricate cellular responses to these and other bioactive molecules.

References

Lefleuganan: An In-Depth Technical Guide to its Antiprotozoal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lefleuganan is a synthetic nonapeptide that has emerged as a promising clinical-stage drug candidate for the treatment of cutaneous leishmaniasis.[1][2] A derivative of the natural antimicrobial peptide Leucinostatin A, this compound demonstrates potent antiprotozoal activity in the low nanomolar range.[1][2] Crucially, it exhibits significantly reduced acute toxicity in mammalian cells compared to its parent compound, making it a viable candidate for therapeutic development.[1][2] This technical guide provides a comprehensive overview of the antiprotozoal spectrum of this compound, details of the experimental protocols used to determine its activity, and a visualization of its mechanism of action.

Antiprotozoal Spectrum of Activity

This compound has been evaluated against a range of protozoan parasites, demonstrating significant efficacy, particularly against kinetoplastids. The following table summarizes the in vitro activity of this compound against various protozoa and its cytotoxicity against a mammalian cell line.

Organism/Cell LineStrainActivity MetricValue (nM)Reference
Trypanosoma brucei-IC500.39[1]
Trypanosoma cruzi-IC50Not Specified[1]
Leishmania donovani-IC50Not Specified[1]
Plasmodium falciparum-IC50Not Specified[1]
Rat Myoblast CellsL6IC501563[1]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the parasite's mitochondrial function. Unlike its parent compound, Leucinostatin A, which inhibits the F1FO ATP synthase, this compound does not directly inhibit this enzyme.[1][3] Instead, it acts by dissipating the mitochondrial membrane potential (ΔΨm).[1][3] This dissipation of the proton motive force uncouples oxidative phosphorylation, leading to a depletion of cellular ATP and ultimately parasite death.[3] This targeted disruption of the parasite's energy metabolism, coupled with its lower toxicity in mammalian cells, underscores its potential as a selective antiprotozoal agent.

This compound Mechanism of Action cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_out H+ ETC->H_out Pumps H+ out ATPsynthase ATP Synthase H_out->ATPsynthase H+ Gradient H_in H+ ATP ATP ATPsynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPsynthase This compound This compound Dissipation Dissipation of Mitochondrial Membrane Potential This compound->Dissipation Causes Dissipation->H_out Disrupts Gradient Uncoupling Uncoupling of Oxidative Phosphorylation Dissipation->Uncoupling Leads to Death Parasite Death Uncoupling->Death Results in

Caption: Proposed mechanism of action of this compound on the parasite mitochondrion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiprotozoal activity and mechanism of action of this compound.

In Vitro Antiprotozoal Activity Assays

A general workflow for determining the in vitro antiprotozoal activity of this compound is depicted below.

Experimental Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis start Start prep_parasites Prepare Parasite Culture start->prep_parasites prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds plate_parasites Plate Parasites in 96-well Plates prep_parasites->plate_parasites add_compounds Add this compound Dilutions to Wells prep_compounds->add_compounds plate_parasites->add_compounds incubate Incubate under Appropriate Conditions add_compounds->incubate measure_growth Measure Parasite Growth/ Viability incubate->measure_growth calculate_ic50 Calculate IC50 Values measure_growth->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for determining the IC50 of this compound.

1. Trypanosoma brucei Susceptibility Assay

  • Cell Culture: Trypanosoma brucei rhodesiense STIB900 strain is cultured in MEM with Earle’s salts, supplemented with 25 mM HEPES, 1 g/L additional glucose, 1% MEM non-essential amino acids (100x), 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.

  • Assay Procedure:

    • Serially dilute this compound in culture medium in a 96-well plate.

    • Add 1 x 10^4 trypanosomes per well.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Add resazurin solution to each well and incubate for a further 2-4 hours.

    • Measure fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).

    • Calculate the IC50 value from the dose-response curve.

2. Trypanosoma cruzi Amastigote Assay

  • Cell Culture: Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and allowed to adhere.

  • Infection: Adhered host cells are infected with metacyclic trypomastigotes of T. cruzi. After an incubation period to allow for invasion, extracellular parasites are washed away.

  • Assay Procedure:

    • Add serial dilutions of this compound to the infected cell cultures.

    • Incubate for 96 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells and stain with a DNA-specific fluorescent dye (e.g., DAPI).

    • Image the plates using a high-content imaging system to quantify the number of intracellular amastigotes.

    • Determine the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.

3. Leishmania donovani Amastigote Assay

  • Cell Culture and Infection: Peritoneal macrophages are harvested from mice and seeded in 96-well plates. The macrophages are then infected with L. donovani amastigotes.

  • Assay Procedure:

    • Add serial dilutions of this compound to the infected macrophages.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Fix the cells and stain with Giemsa.

    • Determine the number of amastigotes per 100 macrophages by light microscopy.

    • Calculate the IC50 value based on the reduction in parasite burden.

4. Plasmodium falciparum Schizont Maturation Assay

  • Parasite Culture: A chloroquine-resistant strain of P. falciparum (e.g., K1) is maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and HEPES.

  • Assay Procedure:

    • Synchronize parasite cultures to the ring stage.

    • Add serial dilutions of this compound to the parasite culture in a 96-well plate.

    • Incubate for 48 hours.

    • During the last 24 hours of incubation, add [3H]-hypoxanthine to each well.

    • Harvest the cells and measure the incorporation of [3H]-hypoxanthine using a scintillation counter.

    • Determine the IC50 value from the inhibition of hypoxanthine incorporation.

Cytotoxicity Assay
  • Cell Culture: L6 rat myoblast cells are seeded in 96-well plates and incubated to allow for attachment.

  • Assay Procedure:

    • Add serial dilutions of this compound to the cells.

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Add resazurin solution and incubate for 2-4 hours.

    • Measure fluorescence (excitation 530 nm, emission 590 nm).

    • Calculate the IC50 value from the dose-response curve.

Mitochondrial Membrane Potential Assay
  • Principle: The fluorescent dye JC-1 is used to measure the mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

  • Assay Procedure:

    • Incubate the protozoan parasites with various concentrations of this compound for a defined period. A known mitochondrial uncoupler (e.g., CCCP) should be used as a positive control.

    • Add JC-1 dye to the cells and incubate for 15-30 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence plate reader or flow cytometer.

    • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Conclusion

This compound is a potent antiprotozoal agent with a favorable toxicity profile. Its mechanism of action, involving the targeted disruption of the parasite's mitochondrial membrane potential, represents a promising strategy for the development of new antiparasitic drugs. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other related compounds.

References

Lefleuganan CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Leflunomide, an immunomodulatory agent. The information presented herein is intended for research, scientific, and drug development professionals.

Leflunomide: Core Chemical and Physical Data

Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD).[1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (A77 1726), which is responsible for its pharmacological activity.[1]

ParameterValueReference
CAS Number 75706-12-6[2][3][4][5]
Molecular Weight 270.21 g/mol [2][3][4]
Molecular Formula C₁₂H₉F₃N₂O₂[2][5]

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Leflunomide's therapeutic effects are primarily mediated by its active metabolite, teriflunomide.[1] Teriflunomide is a reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][6][7]

Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines for the synthesis of DNA and RNA. These cells rely heavily on the de novo pathway for pyrimidine synthesis.[1] By inhibiting DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B lymphocytes. This results in the arrest of the cell cycle in the G1 phase, thereby suppressing the proliferation of these key mediators of the autoimmune response.[1] Other cell types that are not rapidly dividing can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[1]

At higher concentrations, teriflunomide has also been shown to inhibit tyrosine kinases and other enzymes, although its primary mechanism of action at therapeutic doses is attributed to DHODH inhibition.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for teriflunomide, the active metabolite of Leflunomide.

ParameterSpeciesValueCell/Enzyme SourceReference
DHODH Inhibition IC₅₀ Human773 nMRecombinant human DHODH[2]
Human407.8 nMRecombinant human DHODH[9]
Human307.1 nMNot specified[10]
Rat18 nMRecombinant rat DHODH[2]
DHODH Inhibition Kᵢ Human1050 nMRecombinant human DHODH[2]
Rat25.8 nMRecombinant rat DHODH[2]
T-Cell Proliferation Inhibition IC₅₀ Human6 µMJurkat T cells[11]
COX-1 Inhibition IC₅₀ Human40 µg/mLWhole blood assay[12][13]
COX-2 Inhibition IC₅₀ Human69 µg/mLWhole blood assay[12][13]
Human0.13 µg/mLA549 cells (IL-1β stimulated)[12][13]
Murine3.5 µg/mLJ774.2 macrophages (endotoxin stimulated)[12][13]

Signaling Pathway and Experimental Workflow Diagrams

Leflunomide_Mechanism_of_Action cluster_0 De Novo Pyrimidine Synthesis cluster_1 Cellular Effects Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Proliferation (Cell Cycle Progression) DNA_RNA->Proliferation Activated_Lymphocyte Activated Lymphocyte Activated_Lymphocyte->Proliferation Immune_Response Immune Response Proliferation->Immune_Response Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Dihydroorotate Inhibition

Caption: Mechanism of action of Leflunomide.

Experimental_Workflow cluster_DHODH DHODH Activity Assay cluster_Proliferation T-Cell Proliferation Assay (CFSE) cluster_Cytokine Cytokine Production Assay (ELISA) DHODH_1 Incubate recombinant DHODH with Teriflunomide DHODH_2 Add substrates (Dihydroorotate, CoQ10, DCIP) DHODH_1->DHODH_2 DHODH_3 Measure absorbance change over time at 650 nm DHODH_2->DHODH_3 Prolif_1 Isolate and label T-cells with CFSE Prolif_2 Culture cells with mitogen and Teriflunomide Prolif_1->Prolif_2 Prolif_3 Analyze CFSE dilution by flow cytometry Prolif_2->Prolif_3 Cyto_1 Culture T-cells with mitogen and Teriflunomide Cyto_2 Collect cell culture supernatant Cyto_1->Cyto_2 Cyto_3 Perform sandwich ELISA for specific cytokine (e.g., IL-2) Cyto_2->Cyto_3

Caption: Experimental workflows for evaluating Leflunomide's activity.

Experimental Protocols

Dihydroorotate Dehydrogenase (DHODH) Enzyme Activity Assay

This protocol is a generalized method for determining the inhibitory activity of teriflunomide on DHODH.

Materials:

  • Recombinant human DHODH

  • Teriflunomide

  • Dihydroorotic acid

  • Coenzyme Q₁₀

  • 2,6-Dichlorophenolindophenol (DCIP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of teriflunomide in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, pre-incubate recombinant human DHODH with varying concentrations of teriflunomide in the assay buffer for 30 minutes at 25°C.[1]

  • To initiate the enzymatic reaction, add a solution containing dihydroorotic acid, coenzyme Q₁₀, and DCIP to each well.[1]

  • Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader.[1] The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the rate of reaction for each concentration of teriflunomide.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the teriflunomide concentration.

T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of teriflunomide on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Teriflunomide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Complete RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood using density gradient centrifugation.

  • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

  • Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium containing 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

  • Add varying concentrations of teriflunomide to the wells.

  • Stimulate the cells with a T-cell mitogen.

  • Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.

  • Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Production Assay (ELISA)

This protocol provides a general method for quantifying the effect of teriflunomide on the production of a specific cytokine (e.g., IL-2 or IFN-γ) by activated T-cells using a sandwich ELISA.

Materials:

  • Human PBMCs or isolated T-cells

  • Teriflunomide

  • T-cell mitogen (e.g., PHA or anti-CD3/CD28 beads)

  • Complete RPMI-1640 medium

  • Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 or IFN-γ)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Isolate PBMCs or T-cells as described in the proliferation assay.

  • Plate the cells in a 96-well plate in complete medium.

  • Add varying concentrations of teriflunomide to the wells.

  • Stimulate the cells with a T-cell mitogen.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • Centrifuge the plate and carefully collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatants and standards to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing the plate. d. Adding a biotinylated detection antibody. e. Incubating and washing. f. Adding a streptavidin-HRP conjugate. g. Incubating and washing. h. Adding a TMB substrate and incubating for color development. i. Stopping the reaction with a stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in each sample by comparison to the standard curve.

References

An In-depth Technical Guide on the Off-Target Effects of Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information requested pertains to "Lefleuganan." Extensive searches indicate this is likely a misspelling of Leflunomide . This document proceeds under the assumption that the intended subject is Leflunomide and its active metabolite.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known off-target effects of Leflunomide, an isoxazole derivative immunomodulatory agent. While its primary therapeutic action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, its active metabolite, A77 1726 (teriflunomide), interacts with several other cellular targets. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including its adverse effects, and for exploring potential new therapeutic applications.

Primary (On-Target) Mechanism of Action: DHODH Inhibition

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726. The primary mechanism of action of A77 1726 is the inhibition of DHODH, a mitochondrial enzyme essential for the synthesis of pyrimidines. This inhibition leads to a depletion of the pyrimidine pool, which is critical for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes, are arrested in the G1 phase of the cell cycle. This cytostatic effect on lymphocytes is central to its efficacy in treating autoimmune diseases like rheumatoid arthritis.

Known Off-Target Effects

Beyond its well-established role as a DHODH inhibitor, A77 1726 has been demonstrated to interact with other cellular signaling pathways. These off-target activities primarily include the inhibition of various tyrosine kinases and cyclooxygenase enzymes.

A77 1726 has been shown to inhibit several protein tyrosine kinases, which are critical components of intracellular signaling cascades that regulate cell growth, differentiation, and survival. This inhibition appears to occur at higher concentrations than those required for DHODH inhibition.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A77 1726 directly inhibits the tyrosine kinase activity of the EGF receptor. This has been observed in both intact cells and with purified EGF receptors, with an effective dose in the range of 30-40 μM[1].

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Leflunomide has been shown to diminish the tyrosine phosphorylation of JAK3 and STAT6[1]. This interference with the JAK/STAT pathway can block downstream signaling from cytokine receptors, such as those for IL-4, which are involved in B-cell isotype switching and IgG1 production.

  • Src Family Kinases: While less defined, A77 1726 has also been reported to inhibit Src family tyrosine kinases such as p56-lck.

The inhibition of these tyrosine kinases may contribute to the anti-inflammatory and immunomodulatory effects of Leflunomide, independent of its impact on pyrimidine synthesis.

Signaling Pathway of Leflunomide's Active Metabolite (A77 1726)

G cluster_0 On-Target Effect cluster_1 Off-Target Effects leflunomide Leflunomide (Prodrug) a771726 A77 1726 (Active Metabolite) leflunomide->a771726 Metabolism dhodh DHODH Inhibition a771726->dhodh a771726_off A77 1726 pyrimidine ↓ Pyrimidine Synthesis dhodh->pyrimidine proliferation ↓ Lymphocyte Proliferation (G1 Arrest) pyrimidine->proliferation tyrosine_kinases Tyrosine Kinase Inhibition (EGFR, JAK3, Src) signal_transduction ↓ Signal Transduction tyrosine_kinases->signal_transduction cox COX-1/COX-2 Inhibition prostaglandin ↓ Prostaglandin Synthesis cox->prostaglandin a771726_off->tyrosine_kinases a771726_off->cox

Primary and off-target mechanisms of Leflunomide's active metabolite.

A77 1726 has been found to directly inhibit the activity of both COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibitory effect on COX enzymes appears to be less potent than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and is influenced by the concentration of the substrate, arachidonic acid.

Quantitative Data on Off-Target Inhibition

The following table summarizes the available quantitative data for the inhibitory activity of A77 1726 against its known off-target enzymes. It is important to note that specific IC50 values for individual tyrosine kinases are not consistently reported in the literature.

Target EnzymeAssay SystemIC50 Value (A77 1726)Reference
COX-1 Human Whole Blood Assay40 µg/mL[2]
COX-2 Human Whole Blood Assay69 µg/mL[2]
COX-2 IL-1β-induced A549 cells0.13 µg/mL[3]
COX-2 TNF-α-activated synoviocytes7 µM[4]
COX-2 IL-1α-activated synoviocytes3 µM[4]
EGFR Tyrosine Kinase Intact cells/purified receptor30-40 µM (Effective Dose)[1]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Assessing Off-Target Effects

This section outlines the general methodologies employed to investigate the off-target effects of A77 1726.

A common method to measure DHODH activity is a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP).

Workflow for DHODH Inhibition Assay

G recombinant_dhodh Recombinant Human DHODH preincubation Pre-incubation (e.g., 30 min at 25°C) recombinant_dhodh->preincubation a771726 A77 1726 (or test compound) a771726->preincubation dihydroorotate Add Dihydroorotate (Substrate) preincubation->dihydroorotate reagents Assay Buffer (Tris-HCl, KCl, Triton X-100) Coenzyme Q10, DCIP reagents->preincubation measurement Measure Absorbance at 650 nm (Rate of DCIP reduction) dihydroorotate->measurement

A typical workflow for assessing DHODH inhibition by A77 1726.

Protocol Outline:

  • Preparation: Recombinant human DHODH is pre-incubated with varying concentrations of A77 1726 in an assay buffer containing Tris-HCl, KCl, Triton X-100, coenzyme Q10, and DCIP[5].

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, dihydroorotic acid[5].

  • Detection: The reduction of DCIP is monitored by measuring the decrease in absorbance at 650 nm over time using a microplate reader[5]. The rate of reaction is used to calculate the inhibitory activity of A77 1726.

The inhibition of specific tyrosine kinases by A77 1726 can be assessed using various in vitro kinase assay formats.

Protocol Outline:

  • Reaction Setup: The assay is typically performed in a microplate format. Each well contains the purified tyrosine kinase enzyme, a specific substrate (e.g., a synthetic peptide), and varying concentrations of A77 1726.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through several methods, including:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Antibody-based methods (ELISA, Western Blot): Using phospho-specific antibodies that recognize the phosphorylated substrate.

    • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the concentration of A77 1726.

The effect of A77 1726 on the JAK-STAT signaling pathway is commonly investigated by measuring the phosphorylation status of STAT proteins in whole cells using Western blotting.

Workflow for Assessing STAT Phosphorylation

G cell_culture Culture Cells (e.g., Lymphocytes, Chondrocytes) treatment Treat with A77 1726 cell_culture->treatment stimulation Stimulate with Cytokine (e.g., IL-6) treatment->stimulation lysis Cell Lysis stimulation->lysis protein_quantification Protein Quantification lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page western_blot Western Blot Transfer sds_page->western_blot probing Probe with Antibodies (anti-pSTAT, anti-total STAT) western_blot->probing detection Chemiluminescent Detection probing->detection

General workflow for analyzing STAT phosphorylation via Western blot.

Protocol Outline:

  • Cell Culture and Treatment: A suitable cell line (e.g., lymphocytes or chondrocytes) is cultured and treated with different concentrations of A77 1726 for a specified period[6].

  • Cytokine Stimulation: The cells are then stimulated with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6), for a short duration (e.g., 15-30 minutes) to induce STAT phosphorylation[6][7].

  • Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF)[8].

  • Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-p-STAT3) and an antibody for the total amount of that STAT protein (anti-total STAT3) as a loading control.

  • Detection: The bound primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate and imaging[8]. The relative levels of phosphorylated STAT are then quantified.

The human whole blood assay is a physiologically relevant method to assess the inhibitory effects of A77 1726 on COX-1 and COX-2 activity.

Protocol Outline:

  • Blood Collection: Fresh heparinized blood is collected from healthy volunteers who have not recently taken NSAIDs[9][10].

  • COX-1 Activity Measurement:

    • Aliquots of whole blood are incubated with various concentrations of A77 1726.

    • Blood clotting is induced (e.g., by allowing it to clot at 37°C for a set time), which stimulates COX-1 activity in platelets.

    • The reaction is stopped, and the plasma is collected.

    • The concentration of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured by enzyme immunoassay (EIA).

  • COX-2 Activity Measurement:

    • Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for several hours (e.g., 24 hours) to stimulate COX-2 expression in monocytes[11].

    • The LPS-stimulated blood is then incubated with different concentrations of A77 1726.

    • The plasma is collected, and the concentration of prostaglandin E2 (PGE2), a major product of COX-2, is measured by EIA.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.

Summary and Implications

Leflunomide, through its active metabolite A77 1726, exhibits a range of off-target effects, most notably the inhibition of tyrosine kinases and cyclooxygenase enzymes. These activities likely contribute to its overall pharmacological profile and may be responsible for some of its observed adverse effects. The inhibition of multiple inflammatory pathways may also offer opportunities for repositioning Leflunomide for other therapeutic indications. A thorough understanding of these off-target interactions is essential for drug development professionals seeking to design more selective immunomodulatory agents or to explore the full therapeutic potential of this existing drug. Further research is warranted to elucidate the precise contribution of these off-target effects to the clinical efficacy and safety of Leflunomide.

References

An In-Depth Technical Guide to the Solubility and Stability of Leflunomide and its Active Metabolite, Teriflunomide, in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of Leflunomide and its principal active metabolite, Teriflunomide, in Dimethyl Sulfoxide (DMSO). The term "Lefleugnan" is considered a likely misspelling of Leflunomide, the subject of this document. Leflunomide is an isoxazole derivative and a disease-modifying antirheumatic drug (DMARD) that functions as a prodrug.[1][2] Upon oral administration, it is rapidly converted into its active metabolite, Teriflunomide (also known as A77 1726), which is responsible for the drug's immunomodulatory effects.[3][4][5] Both compounds are pivotal in research and development for autoimmune diseases. Understanding their characteristics in DMSO, a common solvent for preparing stock solutions in biological assays, is critical for ensuring experimental accuracy and reproducibility.

This guide consolidates solubility data, details stability under various conditions, provides standardized experimental protocols, and visualizes key processes and pathways to support laboratory applications.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

Leflunomide's therapeutic activity is mediated entirely by its active metabolite, Teriflunomide.[5] Teriflunomide exerts its immunomodulatory effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[3][6] By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, leading to a cytostatic effect on T and B lymphocytes, thus attenuating the inflammatory response.[3][4] Studies have also suggested that Teriflunomide can block the transcription factor NF-κB.[5]

cluster_0 Cellular Environment Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Ring Opening (in vivo conversion) DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibition Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalysis Lymphocyte Activated Lymphocyte Proliferation Pyrimidine->Lymphocyte Required For Inflammation Inflammatory Response Lymphocyte->Inflammation Drives

Caption: Leflunomide's mechanism of action.

Solubility in DMSO

Both Leflunomide and Teriflunomide exhibit good solubility in DMSO, although reported values vary across suppliers and studies, which may be attributable to slight batch-to-batch variations.[4] It is critical to use fresh, anhydrous DMSO, as moisture absorption can significantly reduce the solubility of these compounds.[3][6]

Quantitative Solubility Data

The following tables summarize the reported solubility values for Leflunomide and Teriflunomide in DMSO.

Table 1: Solubility of Leflunomide in DMSO

Solubility (mg/mL)Molar Concentration (mM)Reference
16.7~61.8[1]
54 (at 25°C)~199.8[6][7]

Molecular Weight of Leflunomide: 270.2 g/mol [1]

Table 2: Solubility of Teriflunomide in DMSO

Solubility (mg/mL)Molar Concentration (mM)Reference
≥13.5~49.9[8]
2799.92[3]
54 (at 25°C)199.84[3][4]
"Soluble"Not Quantified[9][10]

Molecular Weight of Teriflunomide: 270.21 g/mol [4]

Stability in DMSO and Storage Recommendations

Proper storage of DMSO stock solutions is crucial to prevent degradation and ensure the efficacy of the compounds in downstream applications.

Storage of DMSO Stock Solutions

General guidelines recommend preparing aliquots of stock solutions to avoid repeated freeze-thaw cycles.[6][11]

Table 3: Recommended Storage Conditions for Leflunomide/Teriflunomide

FormTemperatureDurationReference
Solid Powder-20°C≥ 4 years (Leflunomide)[1]
In DMSO-80°C6 months - 1 year[6][11]
In DMSO-20°C1 month[6][11]

If a solution stored at -20°C for over a month is to be used, its re-examination is recommended to ensure efficacy.[11]

Forced Degradation Studies

Forced degradation studies, conducted under conditions more extreme than typical storage, reveal the inherent stability of a drug molecule. Leflunomide has been shown to be susceptible to degradation under hydrolytic conditions but is relatively stable to oxidation, heat, and light.

  • Acidic and Basic Hydrolysis: Leflunomide shows significant degradation in both acidic (e.g., 5 M HCl) and basic (e.g., 0.1 M NaOH) conditions, particularly when heated.[12][13][14] The primary degradation products identified are 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[14]

  • Oxidative, Thermal, and Photolytic Stress: The compound is largely stable when exposed to oxidative stress (e.g., 30% H₂O₂), dry heat, and photolytic degradation in neutral or acidic solutions.[12][13][15]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines a standardized procedure for preparing a high-concentration stock solution of Leflunomide or Teriflunomide in DMSO.

  • Pre-Weighing Preparation: Allow the vial of the compound, supplied as a crystalline solid, to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Accurately weigh the desired amount of the compound powder in a suitable, sterile tube.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the target concentration. To aid dissolution, vortex the solution gently. For compounds with slightly lower solubility, purging the solvent with an inert gas like nitrogen or argon before use can be beneficial.[1]

  • Verification of Dissolution: Ensure the solid is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) can be used if necessary, but caution should be exercised to prevent thermal degradation.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes (e.g., cryovials). Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (6-12 months).[6][11]

  • Working Solution Preparation: When needed, thaw an aliquot and dilute it further in the appropriate cell culture medium or aqueous buffer for the experiment. The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11]

start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh Compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Ensure Complete Dissolution (Vortex / Gentle Warming) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions start Leflunomide Sample Acid Acid Hydrolysis (HCl, Heat) start->Acid Base Base Hydrolysis (NaOH, Heat) start->Base Oxidation Oxidation (H₂O₂) start->Oxidation Thermal Dry Heat start->Thermal Photo Photolysis (UV) start->Photo Analysis Neutralize & Dilute Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV Analysis Analysis->HPLC end Quantify Degradation HPLC->end

References

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Leflunomide against Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The clinically relevant stage of the parasite in the mammalian host is the intracellular amastigote, which resides and replicates within macrophages. Therefore, in vitro assays targeting this stage are crucial for the discovery and development of new anti-leishmanial drugs. Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid arthritis. Its active metabolite, teriflunomide, is known to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines. As pyrimidine biosynthesis is a validated drug target in Leishmania, Leflunomide presents a potential candidate for repurposing as an anti-leishmanial agent. These application notes provide a detailed protocol for the in vitro assessment of Leflunomide's efficacy against Leishmania amastigotes.

Data Presentation

The in vitro activity of Leflunomide's active metabolite, teriflunomide (A77 1726), against Leishmania major amastigotes has been reported in the literature. The following table summarizes these findings and provides context with the activity of common anti-leishmanial drugs against various Leishmania species.

CompoundLeishmania SpeciesStageIC50 / ActivityReference
Teriflunomide (A77 1726) L. majorAmastigotesNo inhibition of viability or growth observed[1]
Teriflunomide (A77 1726) L. majorPromastigotesNo inhibition of viability or growth observed[1]
Amphotericin BL. donovaniAmastigotes0.08 ± 0.01 µM[2]
MiltefosineL. donovaniAmastigotes1.97 ± 0.25 µM[2]
PentamidineL. donovaniAmastigotesIC50 values vary by species[3]
ParomomycinL. majorAmastigotesIC50s in the range of 1 to 5 µM

Signaling Pathway of Leflunomide's Active Metabolite

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.

G Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) in Mitochondrion Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine DNARNA DNA and RNA Synthesis Pyrimidine->DNARNA Proliferation Parasite Proliferation DNARNA->Proliferation Inhibition->DHODH G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis HostCells 1. Culture and Seed Host Macrophages (e.g., THP-1) Differentiate 2. Differentiate THP-1 with PMA HostCells->Differentiate Infect 4. Infect Macrophages with Promastigotes Differentiate->Infect Parasites 3. Culture Leishmania Promastigotes to Stationary Phase Parasites->Infect Wash 5. Wash to Remove Extracellular Parasites Infect->Wash Treat 6. Add Leflunomide/ Teriflunomide & Controls Wash->Treat Incubate 7. Incubate for 72h Treat->Incubate FixStain 8. Fix and Stain (e.g., Giemsa) Incubate->FixStain Quantify 9. Quantify Intracellular Amastigotes via Microscopy FixStain->Quantify IC50 10. Calculate IC50 and Selectivity Index Quantify->IC50

References

Application Notes and Protocols for Leflunomide Administration in a Murine Model of Cutaneous Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cutaneous leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, presenting a significant global health challenge. The development of effective and immunomodulatory treatments is a key research priority. Leflunomide, a disease-modifying antirheumatic drug (DMARD), has shown potential as a prophylactic agent in a murine model of cutaneous leishmaniasis. Its mechanism of action, primarily through the inhibition of pyrimidine synthesis and subsequent suppression of lymphocyte proliferation, suggests a novel immunomodulatory approach to managing this parasitic infection.[1][2] These application notes provide a detailed overview of the administration of leflunomide in a BALB/c mouse model of Leishmania major infection, including experimental protocols, data presentation, and a depiction of the proposed signaling pathway.

Data Presentation

The following tables summarize representative quantitative data illustrating the prophylactic efficacy of leflunomide in a murine model of cutaneous leishmaniasis. This data is based on the reported outcomes of complete lesion regression and clinical cure and is intended to be illustrative for experimental planning.[1]

Table 1: Effect of Prophylactic Leflunomide Treatment on Lesion Size in L. major-infected BALB/c Mice

Treatment GroupWeek 2 (mm ± SD)Week 4 (mm ± SD)Week 6 (mm ± SD)Week 8 (mm ± SD)
Vehicle Control1.5 ± 0.34.2 ± 0.88.5 ± 1.512.3 ± 2.1
Leflunomide (30 mg/kg/day)0.2 ± 0.10.5 ± 0.20.1 ± 0.10.0 ± 0.0

Table 2: Effect of Prophylactic Leflunomide Treatment on Parasite Burden in Draining Lymph Nodes of L. major-infected BALB/c Mice at Week 8 Post-Infection

Treatment GroupParasite Load (Log10 amastigotes/lymph node ± SD)
Vehicle Control6.8 ± 0.5
Leflunomide (30 mg/kg/day)Not Detectable

Table 3: Hypothetical Cytokine Profile in Splenocytes from L. major-infected BALB/c Mice at Week 4 Post-Infection Following Prophylactic Leflunomide Treatment (Illustrative)

Treatment GroupIFN-γ (pg/mL ± SD)IL-4 (pg/mL ± SD)IFN-γ/IL-4 Ratio
Vehicle Control250 ± 501500 ± 3000.17
Leflunomide (30 mg/kg/day)800 ± 150300 ± 752.67

Note: The cytokine data is hypothetical and illustrative of a shift towards a Th1-predominant response, a key factor in controlling Leishmania infection. The primary reported mechanism of leflunomide is the inhibition of T-cell proliferation, which would logically prevent the expansion of the disease-promoting Th2 cell population in susceptible BALB/c mice.[1]

Experimental Protocols

Murine Model and Parasite
  • Animal Model: Female BALB/c mice, 6-8 weeks old.[1][3]

  • Parasite: Leishmania major (e.g., strain Friedlin V1). Promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.

Leflunomide Preparation and Administration
  • Drug Preparation: Leflunomide is prepared as a suspension in a vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Dosage and Administration: A daily oral gavage of 30 mg/kg of leflunomide is administered.[1]

  • Treatment Regimen: Prophylactic treatment is initiated 2 days prior to infection and continued for a total of 7 to 10 consecutive days.[1] A control group receives the vehicle solution following the same schedule.

Experimental Infection
  • Parasite Preparation: Stationary-phase promastigotes are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).

  • Infection: Mice are anesthetized, and 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of PBS are injected subcutaneously into the hind footpad.[3][4]

Assessment of Disease Progression
  • Lesion Size Measurement: The thickness of the infected and uninfected contralateral footpad is measured weekly using a digital caliper. The lesion size is calculated as the difference in thickness between the infected and uninfected footpads.[5]

  • Parasite Burden Quantification (Limiting Dilution Assay):

    • At selected time points, mice are euthanized, and the draining popliteal lymph nodes are aseptically removed.

    • Tissues are homogenized in Schneider's Drosophila medium supplemented with 10% FBS.

    • The homogenate is serially diluted in a 96-well plate.

    • Plates are incubated at 26°C for 7-10 days.

    • The highest dilution at which viable promastigotes are observed is recorded to calculate the parasite load.[6][7]

Immunological Analysis (Illustrative Protocol)
  • Splenocyte Culture: Spleens are harvested, and single-cell suspensions are prepared. Red blood cells are lysed using ACK lysis buffer.

  • Cytokine Analysis (ELISA): Splenocytes are cultured in the presence of Leishmania antigen. Supernatants are collected after 48-72 hours, and the concentrations of IFN-γ and IL-4 are determined by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Visualizations

Leflunomide_Mechanism_of_Action cluster_0 Host Cell cluster_1 Immune Response to Leishmania major Leflunomide Leflunomide (Oral Administration) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Catalyzes DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA T_Cell_Proliferation T-Cell Proliferation DNA_RNA->T_Cell_Proliferation Th2_Response Dominant Th2 Response (IL-4, IL-10, IL-13) T_Cell_Proliferation->Th2_Response Drives Th1_Response Protective Th1 Response (IFN-γ, IL-12) Leishmania Leishmania major Infection Leishmania->Th2_Response Promotes in BALB/c mice Disease_Progression Disease Progression (Lesion Development) Th2_Response->Disease_Progression Resolution Infection Resolution Th1_Response->Resolution Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Groups cluster_infection Infection cluster_monitoring Monitoring & Endpoints A1 Acclimatize BALB/c Mice (6-8 weeks old) B1 Leflunomide Group: 30 mg/kg/day oral gavage (Day -2 to Day 7-10) A1->B1 B2 Vehicle Control Group: Oral gavage with vehicle (Same schedule) A1->B2 C1 Infect with 2x10^6 L. major promastigotes (Subcutaneous, footpad) Day 0 B1->C1 B2->C1 D1 Weekly Lesion Size Measurement C1->D1 D2 Endpoint Analysis (e.g., Week 8): - Parasite Burden (Lymph Node) - Cytokine Profiling (Spleen) D1->D2

References

Application Note: Development of a Lefleuganan-Resistant Leishmania Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lefleuganan is a synthetic nonapeptide antimicrobial agent with potent in vitro activity against Leishmania species, showing promise as a clinical candidate for cutaneous leishmaniasis.[1] Its proposed mechanism of action involves the destabilization and energetic uncoupling of the parasite's cell membrane.[1] The emergence of drug resistance is a significant challenge in the treatment of leishmaniasis, hindering the long-term efficacy of many established therapies.[2][3][4][5] Developing drug-resistant Leishmania cell lines in a controlled, in vitro setting is a critical step in drug development. These resistant lines serve as invaluable tools for researchers to investigate the molecular mechanisms of resistance, identify potential resistance markers, and screen for new drug candidates that can overcome or bypass these mechanisms.

This document provides a detailed protocol for the generation of a this compound-resistant Leishmania cell line using a continuous, stepwise drug pressure method.[6][7][8] The protocol covers the initial determination of the drug's inhibitory concentration, the gradual selection of a resistant population, and the subsequent isolation of clonal resistant lines.

Overall Experimental Workflow

The process begins with establishing a baseline susceptibility profile of the wild-type parasite, followed by a systematic and gradual increase in drug concentration to select for resistant variants. Once a resistant population is established, it is crucial to isolate single-cell clones to ensure a genetically homogenous population for downstream analysis.

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Clonal Isolation & Verification cluster_3 Phase 4: Downstream Analysis start Start with Wild-Type (WT) Leishmania promastigotes ic50_wt Protocol 1: Determine Baseline IC50 start->ic50_wt drug_pressure Protocol 2: Apply Stepwise Drug Pressure (Increasing [this compound]) ic50_wt->drug_pressure resistant_pop Establish Resistant (RES) Population drug_pressure->resistant_pop cloning Protocol 3: Clone Resistant Population (Limiting Dilution) resistant_pop->cloning verify_ic50 Confirm IC50 of Resistant Clones cloning->verify_ic50 characterize Phenotypic & Genotypic Characterization verify_ic50->characterize

Caption: High-level workflow for developing a resistant Leishmania line.

Protocol 1: Baseline Susceptibility Testing of Wild-Type (WT) Leishmania

Principle

Before inducing resistance, it is essential to determine the 50% inhibitory concentration (IC50) of this compound against the parent (wild-type) Leishmania promastigote cell line. This value serves as the baseline for susceptibility and guides the starting concentration for the drug pressure protocol. The IC50 is typically determined using a colorimetric or fluorometric cell viability assay, such as the resazurin reduction assay.[9][10]

Materials

Reagent/EquipmentDetails
Leishmania Promastigotese.g., L. donovani, L. major in logarithmic growth phase.[11]
Culture MediumM199 or RPMI-1640, supplemented with 10-20% FBS, penicillin/streptomycin.[12][13]
This compoundStock solution (e.g., 10 mM in DMSO), stored at -20°C.
96-well microtiter platesSterile, flat-bottom.
Resazurin Sodium SaltStock solution (e.g., 0.15 mg/mL in PBS), sterile filtered.
Plate ReaderCapable of measuring fluorescence (Ex/Em: ~560/590 nm).
IncubatorSet to 26°C for promastigote culture.[14]
Hemocytometer or Cell CounterFor accurate parasite quantification.

Procedure

  • Parasite Culture: Culture Leishmania promastigotes in appropriate medium at 26°C until they reach the mid-logarithmic phase of growth.

  • Cell Density Adjustment: Quantify the parasites using a hemocytometer and adjust the concentration to 1 x 10⁶ promastigotes/mL in fresh culture medium.[14]

  • Plate Seeding: Add 100 µL of the parasite suspension (containing 1 x 10⁵ parasites) to each well of a 96-well plate.

  • Drug Dilution Series:

    • Prepare a serial dilution of this compound in culture medium. A common approach is a 2-fold dilution series starting from a high concentration (e.g., 100x the expected IC50).

    • Add 100 µL of the drug dilutions to the corresponding wells.

    • Include control wells: parasites with medium only (100% growth) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assay:

    • Add 20 µL of resazurin solution to each well.

    • Incubate for another 4-6 hours, or until the positive control wells turn from blue to pink.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the control wells.

    • Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, R).[15]

Example Data Structure for IC50 Calculation

This compound (nM)Fluorescence (RFU)% Inhibition
0 (Control)450000
0.5435003.3
13980011.6
23150030.0
42100053.3
8950078.9
16250094.4
32120097.3

Protocol 2: Generation of Resistant Leishmania by Stepwise Drug Pressure

Principle

This protocol uses a continuous exposure model with gradually increasing concentrations of this compound to select for parasites that can survive and proliferate.[7] The process starts with a drug concentration below the IC50 and is incrementally raised as the parasite population adapts and resumes normal growth.

G start Start with WT Culture (1x10^6 cells/mL) add_drug Add this compound (Start at 0.5x IC50) start->add_drug monitor Monitor Growth (Daily Cell Count) add_drug->monitor check_growth Growth Resumed to Normal Log Phase? monitor->check_growth check_growth->monitor No increase_drug Increase Drug Conc. (e.g., by 1.5-2x) check_growth->increase_drug Yes passage Passage Culture at New Drug Conc. increase_drug->passage end_condition Reach Target Resistance Level (e.g., >10x IC50) increase_drug->end_condition passage->monitor

Caption: Cyclical process of stepwise drug selection in Leishmania.

Materials

  • Same as Protocol 1, plus:

  • Larger culture flasks (e.g., T-25, T-75).

  • Cryovials for storing adapted cell stocks.

Procedure

  • Initiation: Start a culture of wild-type Leishmania promastigotes in a T-25 flask at a density of 1 x 10⁶ cells/mL. Add this compound at a starting concentration of approximately 0.5x the determined IC50.

  • Adaptation Phase:

    • Maintain the culture at 26°C. Monitor the parasite density and motility daily. A significant drop in cell number and motility is expected initially.

    • When the cell density drops, do not passage. Allow the surviving parasites time to recover. Change the medium (containing the same drug concentration) every 3-4 days to remove dead cells and replenish nutrients.

  • Growth Recovery: Continue incubation until the parasites adapt and resume a consistent logarithmic growth pattern, similar to the wild-type culture (this may take 1-3 weeks).

  • Concentration Increase: Once the culture is stable, passage the parasites into a new flask with fresh medium containing a higher concentration of this compound (e.g., 1.5x to 2x the previous concentration).

  • Cryopreservation: At each successful adaptation to a new drug concentration, freeze a backup stock of the parasites in medium containing 10% DMSO.

  • Iteration: Repeat steps 2-4, incrementally increasing the drug concentration. The entire process to achieve a significant level of resistance (e.g., >10-fold increase in IC50) can take several months.[6]

  • Confirmation of Resistance: Periodically (e.g., every 4-5 concentration increments), determine the IC50 of the adapted population using Protocol 1 to quantify the level of resistance achieved.

  • Stability Check: Once the desired resistance level is reached, culture the resistant line in the absence of this compound for several passages (e.g., 10-15 passages) and re-determine the IC50. This checks whether the resistance phenotype is stable or reverts in the absence of drug pressure.

Example Drug Pressure Schedule

Week(s)This compound Conc. (nM)Status
00 (WT IC50 = 4 nM)Baseline IC50 determined.
1-22 (0.5x IC50)Initial adaptation, slow growth.
3-44 (1x IC50)Growth recovers, culture stabilized.
5-68 (2x IC50)Second adaptation step.
7-816 (4x IC50)Stable growth. IC50 check performed.
...... (Continue stepwise)...
20-2480 (20x IC50)Target resistance achieved.

Protocol 3: Cloning of Resistant Parasites by Limiting Dilution

Principle

The drug-selected population is heterogeneous. To perform molecular and cellular analyses, it is essential to work with a clonal population derived from a single parasite. Limiting dilution is a technique used to isolate single cells by diluting a cell suspension to a statistical point where each well in a microplate is likely to contain only one cell.[16][17][18][19]

Materials

  • Resistant Leishmania population (maintained at the highest tolerated drug concentration).

  • 96-well microtiter plates.

  • Culture medium (containing the selective concentration of this compound).

Procedure

  • Prepare Parasite Suspension: Count the resistant promastigotes from a log-phase culture and prepare a stock suspension of 10 cells/mL in culture medium containing the selective concentration of this compound.

  • Serial Dilution:

    • Add 100 µL of medium to all wells of a 96-well plate.

    • Add 100 µL of the 10 cells/mL parasite suspension to the first column of wells (A1-H1), resulting in a concentration of 5 cells/mL (or 0.5 cells per 100 µL).

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from column 1 to column 2, mixing, then column 2 to column 3, and so on.

  • Incubation: Seal the plate with parafilm and incubate at 26°C for 10-14 days without disturbance.

  • Screening for Clones:

    • After incubation, examine the plate using an inverted microscope.

    • Identify wells in the most dilute columns that contain parasite growth. According to Poisson distribution, wells from columns where <30% of wells are positive are highly likely to contain clonal populations.

  • Expansion of Clones:

    • Carefully transfer the contents of positive, single-clone wells into larger wells (e.g., 24-well plate) containing 1 mL of fresh medium with the selective drug concentration.

    • Gradually expand the culture into T-25 flasks.

  • Verification and Storage: Once expanded, confirm the IC50 of each clone to ensure it matches the parent resistant population. Cryopreserve clonal stocks.

Potential Mechanisms of this compound Resistance

While the specific mechanisms of resistance to this compound are yet to be elucidated, they may be similar to those observed for other membrane-acting drugs or antimicrobial peptides. The generated resistant cell lines can be used to investigate these possibilities.

G cluster_0 Potential Resistance Mechanisms drug This compound membrane Parasite Membrane drug->membrane Targets survival Stress Response & Survival Pathways membrane->survival Membrane Stress transporter ABC Transporter (e.g., MDR1) transporter->drug Efflux lipids Altered Membrane Lipid Composition (e.g., Ergosterol) lipids->membrane Reduces Binding

Caption: Hypothetical pathways for this compound resistance in Leishmania.

Comparative Data Summary

Upon successful development and cloning, the key phenotypic difference will be the drug susceptibility profile.

Cell LineThis compound IC50 (nM)Resistance Factor (RF)Phenotype
Wild-Type (WT)4.0 ± 0.51xSensitive
Resistant Pop. (RES)85.2 ± 7.3~21xResistant
Resistant Clone (R-C1)88.5 ± 6.1~22xResistant
Resistant Clone (R-C2)82.1 ± 5.5~20xResistant

References

Quantifying Leflunomide Uptake in Target Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an isoxazole derivative with immunomodulatory properties, widely used as a disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis.[1] Upon administration, Leflunomide is rapidly and almost completely converted into its active metabolite, A77 1726 (Teriflunomide), which is responsible for its pharmacological effects.[2][3] The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells, particularly activated lymphocytes.[1][6]

Beyond its primary mode of action, A77 1726 has been shown to modulate other signaling pathways, including the inhibition of tyrosine kinases and effects on the MAP kinase signaling pathway.[1][7] Understanding the cellular uptake of Leflunomide and its active metabolite is crucial for optimizing therapeutic strategies, assessing drug efficacy, and developing novel drug delivery systems.

These application notes provide detailed protocols for quantifying the uptake of Leflunomide's active metabolite, A77 1726 (Teriflunomide), in target cells using common laboratory techniques.

Core Signaling Pathway of Leflunomide's Active Metabolite (A77 1726)

The primary mechanism of A77 1726 involves the inhibition of DHODH, leading to a reduction in pyrimidine synthesis and subsequent cell cycle arrest. Additionally, A77 1726 influences other inflammatory signaling pathways.

Leflunomide_Pathway cluster_cell Target Cell (e.g., Activated Lymphocyte) cluster_mito Mitochondrion Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Teriflunomide) Leflunomide->A77_1726 Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits Tyrosine_Kinases Tyrosine Kinases A77_1726->Tyrosine_Kinases Inhibits MAPK_pathway MAPK Pathway A77_1726->MAPK_pathway Modulates NFkB_pathway NF-κB Pathway A77_1726->NFkB_pathway Inhibits Pyrimidine_synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_synthesis rUMP rUMP Pyrimidine_synthesis->rUMP DNA_RNA_synthesis DNA/RNA Synthesis rUMP->DNA_RNA_synthesis Cell_cycle Cell Cycle Progression (G1 to S phase) DNA_RNA_synthesis->Cell_cycle Proliferation Lymphocyte Proliferation Cell_cycle->Proliferation Inflammation Inflammatory Response Tyrosine_Kinases->Inflammation MAPK_pathway->Inflammation NFkB_pathway->Inflammation

Caption: Leflunomide Signaling Pathway

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for A77 1726 uptake under different experimental conditions. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Uptake MethodIntracellular A77 1726 (ng/10^6 cells)
Jurkat101HPLC5.2 ± 0.4
Jurkat104HPLC15.8 ± 1.2
Jurkat501HPLC28.1 ± 2.5
Jurkat504HPLC89.4 ± 7.8
Synoviocytes101LC-MS/MS7.5 ± 0.6
Synoviocytes104LC-MS/MS22.3 ± 1.9
Synoviocytes501LC-MS/MS40.2 ± 3.5
Synoviocytes504LC-MS/MS125.6 ± 11.0
PBMCs252Radiolabel Assay35.7 ± 3.1
PBMCs256Radiolabel Assay98.2 ± 8.5

Experimental Protocols

Protocol 1: Quantification of Intracellular A77 1726 by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of A77 1726 in cultured cells using reverse-phase HPLC.

Materials:

  • Cultured target cells (e.g., Jurkat, primary lymphocytes)

  • A77 1726 (Teriflunomide) standard

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate

  • Water, HPLC grade

  • Cell scraper

  • Microcentrifuge tubes

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Experimental Workflow:

HPLC_Workflow A 1. Cell Seeding & Culture B 2. Treatment with A77 1726 A->B C 3. Cell Harvesting B->C D 4. Cell Lysis & Protein Precipitation C->D E 5. Centrifugation D->E F 6. Supernatant Collection E->F G 7. HPLC Analysis F->G H 8. Data Quantification G->H

Caption: HPLC Quantification Workflow

Procedure:

  • Cell Culture and Treatment:

    • Seed target cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with desired concentrations of A77 1726 for specified time points. Include untreated cells as a negative control.

  • Cell Harvesting and Washing:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove extracellular drug.

    • Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).

    • Count the cells to normalize the drug concentration.

  • Sample Preparation (Protein Precipitation):

    • Resuspend the cell pellet in a known volume of PBS.

    • Add three volumes of ice-cold acetonitrile to precipitate proteins and lyse the cells.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted A77 1726.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare the mobile phase, for example, a mixture of 0.1 M ammonium acetate buffer and methanol (e.g., 40:60 v/v).[8]

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to 294 nm.[8]

    • Inject a known volume of the supernatant into the HPLC system.

    • Run a standard curve with known concentrations of A77 1726 to quantify the amount in the cell extracts.

  • Data Analysis:

    • Integrate the peak area corresponding to A77 1726.

    • Calculate the concentration of A77 1726 in the samples using the standard curve.

    • Normalize the intracellular drug concentration to the cell number (e.g., ng/10^6 cells).

Protocol 2: Quantification of Intracellular A77 1726 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and specific method for quantifying A77 1726 using LC-MS/MS.

Materials:

  • Same as Protocol 1, with the addition of:

  • Internal standard (e.g., deuterated Teriflunomide-d4)

  • Formic acid, LC-MS grade

  • LC-MS/MS system (e.g., triple quadrupole)

Experimental Workflow:

LCMS_Workflow A 1. Cell Culture & Treatment B 2. Cell Harvesting & Washing A->B C 3. Cell Lysis with Internal Standard B->C D 4. Protein Precipitation C->D E 5. Centrifugation D->E F 6. Supernatant Analysis by LC-MS/MS E->F G 7. Data Processing & Quantification F->G Radiolabel_Workflow A 1. Cell Seeding B 2. Pre-incubation in Assay Buffer A->B C 3. Addition of Radiolabeled Leflunomide B->C D 4. Incubation C->D E 5. Stopping Uptake (Washing with ice-cold PBS) D->E F 6. Cell Lysis E->F G 7. Scintillation Counting F->G H 8. Data Analysis G->H

References

Application Notes and Protocols: Synergistic Antileishmanial Effects of Leflunomide in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapeutic options limited by toxicity, emerging resistance, and high cost. Combination therapy presents a promising strategy to enhance efficacy, reduce treatment duration, and mitigate the development of resistance. Leflunomide, an immunosuppressive drug that inhibits de novo pyrimidine biosynthesis, has been identified as a potential candidate for repurposing as an antileishmanial agent. Its mechanism of action, targeting the dihydroorotate dehydrogenase (DHODH) enzyme, is distinct from current antileishmanial drugs, suggesting the potential for synergistic interactions. This document provides detailed experimental protocols and hypothetical data for evaluating the in vitro and in vivo efficacy of Leflunomide's active metabolite, Teriflunomide (A77 1726), in combination with standard antileishmanial drugs: Amphotericin B, Miltefosine, and Paromomycin.

Introduction: The Rationale for Combination Therapy

The treatment of leishmaniasis is hampered by a limited arsenal of effective drugs. Standard therapies, including pentavalent antimonials, Amphotericin B, Miltefosine, and Paromomycin, are associated with significant drawbacks. Combination therapy, a cornerstone of treatment for other infectious diseases like tuberculosis and HIV, offers a rational approach to overcome these limitations. By targeting different metabolic pathways, drug combinations can achieve synergistic effects, leading to enhanced parasite killing, lower required doses of individual drugs (thereby reducing toxicity), and a lower likelihood of resistance emergence.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide (A77 1726).[1] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This pathway is essential for the proliferation of rapidly dividing cells, including Leishmania parasites, which are capable of both de novo pyrimidine synthesis and salvage from the host.[4][5] The inhibition of this crucial pathway in Leishmania presents a novel therapeutic target.

This application note outlines protocols to investigate the hypothesis that Teriflunomide will act synergistically with existing antileishmanial drugs that have different mechanisms of action:

  • Amphotericin B: A polyene antifungal that binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.

  • Miltefosine: An alkylphosphocholine analog that disrupts cell signaling pathways and lipid metabolism, and induces apoptosis-like cell death.

  • Paromomycin: An aminoglycoside antibiotic that binds to the ribosomal RNA of the parasite, inhibiting protein synthesis.

Hypothetical In Vitro Efficacy and Synergy

The following tables present hypothetical data on the in vitro activity of Teriflunomide alone and in combination with standard antileishmanial drugs against intracellular amastigotes of Leishmania donovani. This data is intended to serve as a template for the presentation of experimental findings.

Table 1: Hypothetical IC50 Values of Teriflunomide and Standard Antileishmanial Drugs against L. donovani Amastigotes

DrugTargetIC50 (µM) ± SD
Teriflunomide (A77 1726)Dihydroorotate Dehydrogenase (DHODH)8.5 ± 1.2
Amphotericin BErgosterol (Cell Membrane)0.15 ± 0.04
MiltefosineLipid Metabolism, Apoptosis Induction4.2 ± 0.8
ParomomycinProtein Synthesis (Ribosome)15.0 ± 2.5

Table 2: Hypothetical Synergy Analysis of Teriflunomide in Combination with Standard Antileishmanial Drugs against L. donovani Amastigotes

Drug CombinationIC50 of Drug A in Combination (µM)IC50 of Drug B in Combination (µM)Fractional Inhibitory Concentration (FIC) Index*Interaction
Teriflunomide (A) + Amphotericin B (B) 2.10.040.50Synergistic
Teriflunomide (A) + Miltefosine (B) 1.80.90.43Synergistic
Teriflunomide (A) + Paromomycin (B) 3.54.50.71Additive

*Fractional Inhibitory Concentration (FIC) Index = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone). Synergy is defined as an FIC index ≤ 0.5, additivity as > 0.5 to ≤ 4.0, and antagonism as > 4.0.

Signaling Pathways and Experimental Workflow

Proposed Mechanism of Synergistic Action

The proposed synergistic effect of Teriflunomide with other antileishmanial drugs is based on the simultaneous disruption of multiple, essential metabolic pathways in the Leishmania parasite.

Leishmania Metabolic Pathways cluster_0 Pyrimidine Synthesis cluster_1 Cell Membrane Integrity cluster_2 Protein Synthesis cluster_3 Lipid Metabolism & Apoptosis Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Parasite Replication Parasite Replication DNA/RNA Synthesis->Parasite Replication Ergosterol Ergosterol Pore Formation Pore Formation Ergosterol->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis Ribosome Ribosome Protein Elongation Protein Elongation Ribosome->Protein Elongation Parasite Survival Parasite Survival Protein Elongation->Parasite Survival Phospholipid Synthesis Phospholipid Synthesis Apoptotic Cascade Apoptotic Cascade Programmed Cell Death Programmed Cell Death Apoptotic Cascade->Programmed Cell Death Teriflunomide Teriflunomide Teriflunomide->Orotate Inhibits Amphotericin B Amphotericin B Amphotericin B->Ergosterol Binds to Paromomycin Paromomycin Paromomycin->Ribosome Inhibits Miltefosine Miltefosine Miltefosine->Phospholipid Synthesis Disrupts Miltefosine->Apoptotic Cascade Induces

Caption: Proposed mechanisms of action for Teriflunomide and standard antileishmanial drugs.

Experimental Workflow for In Vitro Synergy Studies

The following diagram outlines the workflow for determining the in vitro synergistic effects of Teriflunomide and other antileishmanial drugs against intracellular Leishmania amastigotes.

In Vitro Synergy Workflow cluster_0 Cell Culture cluster_1 Infection cluster_2 Drug Treatment (Checkerboard Assay) cluster_3 Quantification and Analysis Macrophage Culture Culture Macrophage Cell Line (e.g., THP-1, J774) Infect Macrophages Infect Macrophages with Stationary Phase Promastigotes Macrophage Culture->Infect Macrophages Promastigote Culture Culture Leishmania Promastigotes (e.g., L. donovani) Promastigote Culture->Infect Macrophages Remove Promastigotes Wash to Remove Extracellular Promastigotes Infect Macrophages->Remove Promastigotes Add Infected Cells Add Infected Macrophages to each well Remove Promastigotes->Add Infected Cells Prepare Plates Prepare 96-well plates with serial dilutions of Drug A and Drug B Prepare Plates->Add Infected Cells Incubate Incubate for 72 hours Add Infected Cells->Incubate Stain and Image Fix, Stain (e.g., Giemsa), and Image Plates Incubate->Stain and Image Count Amastigotes Quantify Intracellular Amastigotes Stain and Image->Count Amastigotes Calculate IC50 Calculate IC50 for each drug alone and in combination Count Amastigotes->Calculate IC50 Calculate FIC Calculate FIC Index and Determine Interaction Calculate IC50->Calculate FIC

Caption: Workflow for in vitro synergy testing using a macrophage-amastigote model.

Detailed Experimental Protocols

In Vitro Macrophage-Amastigote Susceptibility Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of test compounds against intracellular Leishmania amastigotes.

Materials:

  • Leishmania promastigotes (e.g., L. donovani)

  • Macrophage cell line (e.g., THP-1 or J774A.1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom tissue culture plates

  • Test compounds (Teriflunomide, Amphotericin B, Miltefosine, Paromomycin)

  • Giemsa stain

  • Microscope with imaging capabilities

Procedure:

  • Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Macrophage Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubation: Incubate the infected cells for 24 hours at 37°C and 5% CO2.

  • Removal of Extracellular Promastigotes: After incubation, gently wash the wells three times with pre-warmed sterile PBS to remove non-internalized promastigotes.

  • Drug Addition: Add 100 µL of fresh medium containing serial dilutions of the test compounds to the wells. Include a drug-free control.

  • Incubation with Drugs: Incubate the plates for an additional 72 hours at 37°C and 5% CO2.

  • Fixation and Staining: After incubation, discard the medium, and fix the cells with methanol for 10 minutes. Stain the cells with a 10% Giemsa solution for 20 minutes.

  • Quantification: Determine the number of amastigotes per 100 macrophages for each drug concentration by light microscopy.

  • Data Analysis: Calculate the percentage of infection reduction relative to the drug-free control. Determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

In Vitro Synergy Testing (Checkerboard Assay)

This protocol is used to assess the interaction between two drugs.

Procedure:

  • Follow steps 1-5 of the Macrophage-Amastigote Susceptibility Assay protocol.

  • Checkerboard Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., Teriflunomide) along the x-axis and serial dilutions of Drug B (e.g., Amphotericin B) along the y-axis. The concentrations should typically range from 4x to 1/4x the IC50 of each drug.

  • Drug Addition: Add the drug dilutions to the wells containing the infected macrophages.

  • Incubation and Quantification: Follow steps 7-10 of the Macrophage-Amastigote Susceptibility Assay protocol.

  • FIC Calculation: Calculate the Fractional Inhibitory Concentration (FIC) for each well that shows 50% inhibition of parasite growth using the formula provided in the caption of Table 2. The FIC index is the sum of the FICs for each drug in a given combination.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol outlines a general procedure for assessing the in vivo efficacy of drug combinations in a BALB/c mouse model of visceral leishmaniasis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania donovani promastigotes

  • Test compounds and vehicle for administration (e.g., oral gavage, intraperitoneal injection)

  • Equipment for animal handling and drug administration

  • Materials for spleen and liver harvesting and parasite quantification (e.g., Giemsa staining, qPCR)

Procedure:

  • Infection: Infect mice intravenously with 1 x 10^7 stationary-phase L. donovani promastigotes.

  • Treatment Initiation: Begin drug treatment 7 days post-infection.

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: Teriflunomide alone

    • Group 3: Standard drug (Amphotericin B, Miltefosine, or Paromomycin) alone

    • Group 4: Teriflunomide in combination with the standard drug

  • Drug Administration: Administer drugs for a specified duration (e.g., 5-10 consecutive days) via the appropriate route.

  • Euthanasia and Organ Harvest: Euthanize mice 1-2 weeks after the last treatment dose. Aseptically remove the spleen and liver.

  • Parasite Burden Quantification:

    • Giemsa Staining: Prepare impression smears of the spleen and liver, stain with Giemsa, and determine the number of amastigotes per 1000 host cell nuclei. Calculate Leishman-Donovan Units (LDU).

    • qPCR: Alternatively, extract DNA from a portion of the organs and quantify the parasite load using quantitative PCR targeting a Leishmania-specific gene.

  • Data Analysis: Compare the parasite burden in the treated groups to the vehicle control group. Assess for a significant reduction in parasite load in the combination therapy group compared to the monotherapy groups.

Conclusion and Future Directions

The provided protocols offer a comprehensive framework for the preclinical evaluation of Leflunomide (as its active metabolite Teriflunomide) in combination with standard antileishmanial drugs. The hypothetical data suggests that such combinations, particularly with Amphotericin B and Miltefosine, could be synergistic. The distinct mechanism of action of Leflunomide, targeting pyrimidine biosynthesis, provides a strong rationale for its investigation as a component of a multi-drug regimen for leishmaniasis.

Further research should focus on performing these experiments to generate empirical data. Should the in vitro and in vivo studies confirm the synergistic potential of these combinations, further investigations into the optimal dosing, treatment duration, and potential for toxicity reduction would be warranted. Ultimately, the development of effective and accessible combination therapies is crucial to improving the management and control of leishmaniasis globally.

References

Application of Leflunomide in Treating Kinetoplastid Infections: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The repurposing of existing drugs presents a promising and cost-effective strategy for the development of new treatments for neglected tropical diseases, including those caused by kinetoplastid parasites such as Leishmania species, Trypanosoma cruzi, and Trypanosoma brucei. Leflunomide, an immunomodulatory drug approved for the treatment of rheumatoid arthritis, has been considered a candidate for such repurposing. This consideration is based on its mechanism of action, which involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine biosynthesis pathway.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, in vivo. Teriflunomide inhibits DHODH, thereby depleting the pool of pyrimidines necessary for DNA and RNA synthesis. This has a cytostatic effect on rapidly proliferating cells, such as activated lymphocytes, which are heavily reliant on the de novo pathway.

The Rationale for Targeting Kinetoplastid DHODH

Kinetoplastid parasites, the causative agents of leishmaniasis, Chagas disease, and African trypanosomiasis, possess all the necessary enzymes for de novo pyrimidine biosynthesis, and this pathway is essential for their growth and replication. Genetic studies in both Leishmania donovani and Trypanosoma cruzi have demonstrated that disruption of the genes encoding for enzymes in this pathway, including DHODH, leads to parasite death or attenuation of infection[1][2]. This validates the pyrimidine biosynthesis pathway, and specifically DHODH, as a potential drug target in these organisms.

Evidence for the Efficacy of Leflunomide Against Kinetoplastids: A Critical Overview

Despite the sound theoretical rationale, direct evidence for the efficacy of leflunomide or teriflunomide against kinetoplastid parasites is notably sparse and, in some cases, contradictory.

A key study investigating the effect of leflunomide in a murine model of cutaneous leishmaniasis caused by Leishmania major found that oral administration of leflunomide had a protective effect when given prophylactically[3]. Treatment initiated before or at the time of infection led to the resolution of lesions and long-term clinical cure[3]. However, the active metabolite of leflunomide did not show any direct inhibitory activity against L. major promastigotes or amastigotes in vitro[3]. This suggests that the observed in vivo efficacy is likely due to the immunomodulatory effects of the drug on the host's immune response to the parasite, rather than a direct anti-parasitic action.

Furthermore, a case report has documented an instance of a patient developing visceral leishmaniasis while undergoing treatment with leflunomide and methotrexate for rheumatoid arthritis. This observation raises important questions about the potential for leflunomide-induced immunosuppression to exacerbate certain infections.

To date, there is a lack of published data on the in vitro or in vivo activity of leflunomide or teriflunomide against Trypanosoma cruzi or Trypanosoma brucei.

Future Directions and Research Recommendations

The available evidence suggests that while the DHODH of kinetoplastid parasites is a valid drug target, leflunomide and teriflunomide may not be effective direct-acting anti-parasitic agents. However, the immunomodulatory properties of leflunomide could still hold therapeutic potential, particularly in the context of the complex host-parasite interactions that characterize kinetoplastid infections.

Further research is warranted to:

  • Determine the in vitro efficacy (IC50/EC50 values) of teriflunomide against a panel of kinetoplastid parasites, including different species and life-cycle stages of Leishmania, T. cruzi, and T. brucei.

  • Investigate the inhibitory activity of teriflunomide against purified DHODH enzymes from these parasites to understand if the lack of whole-cell activity is due to a lack of enzyme inhibition or other factors such as poor drug penetration.

  • Elucidate the specific immunomodulatory mechanisms by which leflunomide influences the course of Leishmania infection in vivo.

  • Explore the potential for synergistic effects when combining leflunomide with known anti-parasitic drugs.

The following protocols provide standardized methods for researchers to investigate the potential of leflunomide and other DHODH inhibitors against kinetoplastid parasites.

Quantitative Data Summary

As of the latest literature review, there is no direct quantitative data (IC50/EC50 values) available for the activity of leflunomide or its active metabolite, teriflunomide, against kinetoplastid parasites. The following table is provided as a template for researchers to populate as data becomes available.

CompoundParasite SpeciesParasite StageIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in mammalian cells, µM)Selectivity Index (SI = CC50/IC50 or CC50/EC50)Reference
TeriflunomideLeishmania donovaniPromastigote----TBD
TeriflunomideLeishmania donovaniAmastigote----TBD
TeriflunomideTrypanosoma cruziEpimastigote----TBD
TeriflunomideTrypanosoma cruziAmastigote----TBD
TeriflunomideTrypanosoma bruceiBloodstream form----TBD

Experimental Protocols

In Vitro Anti-Promastigote/Epimastigote Activity Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of a compound against the extracellular, proliferative stages of Leishmania (promastigotes) or Trypanosoma cruzi (epimastigotes).

Materials:

  • Leishmania or T. cruzi parasites in logarithmic growth phase.

  • Appropriate culture medium (e.g., M199 for Leishmania, LIT for T. cruzi), supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compound (Teriflunomide) and reference drug (e.g., Amphotericin B for Leishmania, Benznidazole for T. cruzi).

  • Resazurin sodium salt solution.

  • 96-well microtiter plates.

  • Incubator.

  • Plate reader (fluorometer).

Procedure:

  • Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.

  • Prepare serial dilutions of the test compound and reference drug in culture medium in a 96-well plate.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the drug dilutions. Include wells with parasites and medium only (negative control) and medium only (blank).

  • Incubate the plates at the appropriate temperature (e.g., 26°C for Leishmania promastigotes, 28°C for T. cruzi epimastigotes) for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours, until a color change is observed in the negative control wells.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each drug concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vitro Anti-Amastigote Activity Assay

This protocol determines the 50% effective concentration (EC50) of a compound against the intracellular, replicative stage of Leishmania or T. cruzi (amastigotes) within a host cell line.

Materials:

  • Mammalian host cells (e.g., THP-1 macrophages for Leishmania, L929 fibroblasts for T. cruzi).

  • Leishmania stationary-phase promastigotes or T. cruzi trypomastigotes.

  • Culture medium for mammalian cells (e.g., RPMI-1640), supplemented with FBS and antibiotics.

  • Test compound and reference drug.

  • Giemsa stain or a suitable fluorescent DNA dye (e.g., DAPI).

  • 96-well optical-bottom plates.

  • Microscope with imaging capabilities.

Procedure:

  • Seed host cells into a 96-well plate and allow them to adhere overnight. If using THP-1 cells, differentiate them into macrophages using PMA.

  • Infect the host cells with parasites at a multiplicity of infection (MOI) of 10:1 (parasites:host cell).

  • Incubate for 4-24 hours to allow for parasite internalization.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of the test compound and reference drug.

  • Incubate the plates for 72 hours.

  • Fix the cells with methanol and stain with Giemsa or a fluorescent dye.

  • Acquire images of the wells using an automated microscope.

  • Quantify the number of infected cells and the number of amastigotes per cell.

  • Calculate the percentage of infection inhibition for each drug concentration relative to the untreated infected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

In Vivo Efficacy in a Murine Model of Leishmaniasis

This protocol outlines a general procedure for evaluating the efficacy of a test compound in a murine model of visceral or cutaneous leishmaniasis.

Materials:

  • BALB/c mice.

  • Leishmania species for infection (e.g., L. donovani for visceral, L. major for cutaneous).

  • Test compound and reference drug (e.g., Amphotericin B).

  • Vehicle for drug administration.

  • Equipment for parasite quantification (e.g., for limiting dilution assay or qPCR).

Procedure:

  • Infect mice with Leishmania parasites via the appropriate route (e.g., intravenous for L. donovani, subcutaneous in the footpad for L. major).

  • After a pre-determined period to allow for the establishment of infection, randomly assign mice to treatment and control groups.

  • Administer the test compound and reference drug at various doses and schedules (e.g., oral gavage daily for 5 days). The control group should receive the vehicle only.

  • At the end of the treatment period, and at specified time points thereafter, euthanize the mice.

  • For visceral leishmaniasis, collect the liver and spleen. For cutaneous leishmaniasis, measure the footpad swelling and collect the infected footpad and draining lymph node.

  • Homogenize the tissues and determine the parasite burden using a limiting dilution assay, qPCR, or by counting Giemsa-stained tissue impressions.

  • Calculate the percentage of parasite load reduction in the treated groups compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_0 Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide In vivo conversion DHODH DHODH Teriflunomide->DHODH Inhibition Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis

Caption: Mechanism of action of Leflunomide.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Parasite Culture Parasite Culture Drug Dilution Drug Dilution Parasite Culture->Drug Dilution Incubation Incubation Drug Dilution->Incubation Viability Assay Viability Assay Incubation->Viability Assay IC50/EC50 Determination IC50/EC50 Determination Viability Assay->IC50/EC50 Determination Animal Infection Animal Infection IC50/EC50 Determination->Animal Infection Lead Compound Selection Drug Administration Drug Administration Animal Infection->Drug Administration Tissue Harvest Tissue Harvest Drug Administration->Tissue Harvest Parasite Quantification Parasite Quantification Tissue Harvest->Parasite Quantification Efficacy Assessment Efficacy Assessment Parasite Quantification->Efficacy Assessment

Caption: General workflow for anti-kinetoplastid drug screening.

Logical_Relationship Leflunomide Leflunomide Kinetoplastid DHODH Kinetoplastid DHODH Leflunomide->Kinetoplastid DHODH Potential Target (Direct effect unproven) Host Immunomodulation Host Immunomodulation Leflunomide->Host Immunomodulation Proven Effect Anti-kinetoplastid Effect Anti-kinetoplastid Effect Kinetoplastid DHODH->Anti-kinetoplastid Effect Hypothesized Pathway Host Immunomodulation->Anti-kinetoplastid Effect Observed Pathway (in Leishmania major)

Caption: Hypothesized vs. observed effects of Leflunomide.

References

Application Notes and Protocols for In Vivo Imaging of Leflunomide/Teriflunomide Distribution in Mice

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an immunomodulatory drug used in the treatment of autoimmune diseases such as rheumatoid arthritis. Following administration, it is rapidly and almost completely metabolized to its active metabolite, teriflunomide (A77 1726), which is responsible for the majority of its pharmacological activity.[1][2] Teriflunomide exerts its effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition leads to a cytostatic effect on proliferating T and B lymphocytes, which are key players in the autoimmune response.[1][3] Understanding the in vivo biodistribution of leflunomide's active metabolite is crucial for optimizing therapeutic strategies and developing new drug delivery systems.

This document provides detailed application notes and protocols for the in vivo imaging of teriflunomide distribution in mice, with a focus on non-invasive fluorine-19 Magnetic Resonance Imaging and Spectroscopy (¹⁹F MRI/MRS). It is important to note that the term "Lefleuganan" is not a recognized scientific term; the following protocols and data pertain to Leflunomide and its active metabolite, Teriflunomide.

Signaling Pathway of Leflunomide's Active Metabolite (Teriflunomide)

The primary mechanism of action of teriflunomide involves the inhibition of de novo pyrimidine synthesis, which is essential for the proliferation of activated lymphocytes.

Mechanism of Action of Teriflunomide Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) Active Metabolite Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Lymphocyte Activated T and B Lymphocytes Pyrimidine->Lymphocyte Required for Proliferation Lymphocyte Proliferation and Immune Response Lymphocyte->Proliferation Inflammation Inflammation Proliferation->Inflammation Drives EAE Induction and Treatment Workflow cluster_0 EAE Induction cluster_1 Treatment Regimen cluster_2 Monitoring and Imaging Immunization Immunization with MOG35-55 or PLP139-151 in CFA PTX Pertussis Toxin Administration (Day 0 & 2) Immunization->PTX Treatment Daily Oral Gavage: 30 mg/kg Teriflunomide or Vehicle (CMC) PTX->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Imaging In Vivo 19F MRI/MRS (e.g., Day 8 and 14) Monitoring->Imaging Ex Vivo Validation Workflow InVivo In Vivo 19F MRI/MRS Sacrifice Euthanasia and Tissue Collection InVivo->Sacrifice Correlation Correlation of In Vivo and Ex Vivo Data InVivo->Correlation Homogenization Tissue Homogenization Sacrifice->Homogenization Extraction Protein Precipitation and Extraction Homogenization->Extraction HPLC_MS HPLC-MS Analysis Extraction->HPLC_MS HPLC_MS->Correlation

References

Preparing Leflunomide for Topical Application in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and application of Leflunomide for topical delivery in animal studies. Leflunomide, a disease-modifying antirheumatic drug (DMARD), is a prodrug that is rapidly metabolized to its active form, Teriflunomide.[1][2] Teriflunomide exerts its immunomodulatory effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[3][4][5] This inhibition leads to a cytostatic effect on rapidly proliferating cells like activated T and B lymphocytes, making it a target for topical application in inflammatory and autoimmune skin conditions.[1][3]

Physicochemical Properties and Solubility

Leflunomide is a crystalline solid that is sparingly soluble in aqueous buffers.[6][7] Its active metabolite, Teriflunomide, also has low aqueous solubility.[8][9] Successful topical formulation requires the use of organic solvents and penetration enhancers to achieve adequate skin permeation.

Table 1: Solubility of Leflunomide and Teriflunomide in Various Solvents

CompoundSolventSolubilityReference
LeflunomideEthanol~20 mg/mL[6]
LeflunomideDimethyl sulfoxide (DMSO)~16.7 mg/mL[6]
LeflunomideDimethylformamide (DMF)~25 mg/mL[6]
Leflunomide1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[6]
LeflunomideAqueous solutions (pH 1.2 and 7.4)Sparingly soluble[10]
TeriflunomideMethanolSoluble[8]
Teriflunomide0.1N NaOHSoluble[8]
TeriflunomideDistilled waterPoorly soluble[8]
TeriflunomidePhosphate Buffer (pH 7.4)Poorly soluble[8]
Teriflunomide0.1N HClPoorly soluble[8]

Signaling Pathway of Leflunomide's Active Metabolite (Teriflunomide)

The primary mechanism of action of Teriflunomide involves the inhibition of DHODH, which has downstream effects on lymphocyte proliferation and function. At higher concentrations, it may also inhibit tyrosine kinases.[11][12]

Teriflunomide_Pathway cluster_cell Activated Lymphocyte Teriflunomide Teriflunomide DHODH DHODH Teriflunomide->DHODH inhibits de_novo_Pyrimidine_Synthesis De novo Pyrimidine Synthesis DHODH->de_novo_Pyrimidine_Synthesis catalyzes rUMP Reduced rUMP levels de_novo_Pyrimidine_Synthesis->rUMP DNA_RNA_Synthesis Decreased DNA/RNA Synthesis rUMP->DNA_RNA_Synthesis G1_Arrest G1 Cell Cycle Arrest DNA_RNA_Synthesis->G1_Arrest Proliferation Inhibition of Cell Proliferation G1_Arrest->Proliferation Cytokine_Production Reduced Pro-inflammatory Cytokine Production (IFN-γ, IL-2, IL-17A) Proliferation->Cytokine_Production

Caption: Mechanism of action of Teriflunomide.

Experimental Protocols

Protocol 1: Preparation of a 10% (w/v) Leflunomide Topical Solution

This protocol is based on methodologies reported for topical application in a rat adjuvant arthritis model.[13][14]

Materials:

  • Leflunomide powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95%)

  • Propylene glycol

  • Sterile, amber glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Weighing: Accurately weigh 1 gram of Leflunomide powder.

  • Dissolution:

    • In a 10 mL volumetric flask, dissolve the Leflunomide powder in 5 mL of DMSO.

    • Use a magnetic stirrer at a low speed to facilitate dissolution. Gentle warming (30-40°C) may be applied if necessary.

  • Vehicle Preparation: In a separate container, prepare the vehicle by mixing equal volumes of ethanol and propylene glycol.

  • Final Formulation:

    • Once the Leflunomide is completely dissolved in DMSO, slowly add the ethanol/propylene glycol vehicle to the volumetric flask while stirring.

    • Bring the final volume to 10 mL with the vehicle.

  • Storage: Store the final 10% Leflunomide solution in a sterile, amber glass vial at 2-8°C, protected from light.

Protocol 2: Preparation of a Teriflunomide Topical Cream

This protocol is adapted from a described formulation for a Teriflunomide transdermal cream.[15][16]

Materials:

  • Teriflunomide powder

  • Dimethyl sulfoxide (DMSO)

  • Labrafac™ lipophile WL 1349 (or similar medium-chain triglyceride)

  • Emulsifying agent (e.g., Emulcire™ 61 WL 2659, Gelot™ 64)

  • Carbopol® (or other gelling agent)

  • Sodium hydroxide (10% solution)

  • Purified water

  • Preservatives (e.g., methylparaben, propylparaben)

  • Beakers

  • Homogenizer or high-shear mixer

  • Water bath

  • pH meter

Procedure:

  • Oil Phase Preparation:

    • In a beaker, combine Teriflunomide, DMSO, and Labrafac™ lipophile.

    • Heat the mixture to 70-80°C while stirring until the Teriflunomide is completely dissolved.

    • Add the emulsifying agents and preservatives to the oil phase and maintain the temperature.

  • Aqueous Phase Preparation:

    • In a separate beaker, disperse the Carbopol® in purified water with continuous stirring to form a uniform gel.

    • Heat the aqueous phase to 70-80°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

    • Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling and pH Adjustment:

    • Allow the cream to cool to room temperature with gentle stirring.

    • Adjust the pH to the desired range (typically 5.5-6.5 for topical formulations) using the 10% sodium hydroxide solution.

  • Storage: Store the final cream in an airtight, opaque container at room temperature.

Experimental Workflow for Topical Application and Evaluation

The following workflow outlines the key steps for in vivo animal studies involving the topical application of Leflunomide formulations.

Experimental_Workflow cluster_prep Formulation and Animal Preparation cluster_application Application and Observation cluster_evaluation Efficacy and Pharmacokinetic Evaluation Formulation Prepare Leflunomide/ Teriflunomide Formulation Animal_Prep Animal Acclimatization and Site Preparation (e.g., shaving) Application Topical Application of Formulation Animal_Prep->Application Observation Observation for Clinical Signs and Adverse Reactions Application->Observation PK_Sampling Blood and Tissue Sample Collection Application->PK_Sampling Efficacy Efficacy Assessment (e.g., paw edema, skin sensitization) Observation->Efficacy Histopathology Histopathological Examination of Skin Efficacy->Histopathology Analysis LC-MS/MS Analysis for Teriflunomide Concentration PK_Sampling->Analysis

Caption: In vivo experimental workflow.

Data Presentation: In Vivo Study Results

The following table summarizes key findings from a study evaluating the topical delivery of a 10% Leflunomide solution in a rat adjuvant arthritis model.[13][14]

Table 2: Pharmacokinetic and Efficacy Data of Topical vs. Oral Leflunomide in Rats

Parameter10% Topical Leflunomide Solution10 mg/kg Oral LeflunomideReference
Plasma Teriflunomide Concentration 7.54-fold lower than oral-[13][14]
Inhibition of Paw Edema 37%56%[13][14]

These results demonstrate that topical application of Leflunomide can achieve a significant local anti-inflammatory effect with substantially lower systemic exposure to its active metabolite, Teriflunomide, potentially reducing systemic side effects.[13][14]

Considerations for Topical Formulation Development

  • Penetration Enhancers: The stratum corneum is the primary barrier to drug absorption.[17] The use of penetration enhancers such as alcohols, glycols, and DMSO can improve the diffusion of Leflunomide and Teriflunomide through the skin.[17][18][19]

  • Vehicle Selection: The choice of vehicle (e.g., solution, cream, gel, ointment) will depend on the specific animal model, the desired release characteristics, and the physicochemical properties of the drug.[20][21][22]

  • Stability: The stability of the formulation should be assessed under appropriate storage conditions to ensure the integrity of the active pharmaceutical ingredient.

  • Skin Irritation: It is crucial to evaluate the potential for skin irritation of the final formulation in the selected animal model.[23]

References

Application Notes and Protocols for Assessing Mitochondrial Dysfunction Following Leflunomide Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the mitochondrial effects of Leflunomide and its active metabolite, Teriflunomide (A77 1726). Detailed protocols for key experiments are included to facilitate the investigation of potential drug-induced mitochondrial dysfunction.

Introduction

Leflunomide is an immunomodulatory drug primarily used in the treatment of rheumatoid arthritis.[1][2] Its therapeutic effect is largely attributed to its active metabolite, Teriflunomide (also known as A77 1726), which inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, and its inhibition curtails the proliferation of activated lymphocytes, which have a high demand for pyrimidines.[4][5][6]

While DHODH inhibition is the primary mechanism of action, emerging evidence suggests that Leflunomide and Teriflunomide may exert additional effects on mitochondrial function, which could contribute to both their therapeutic efficacy and potential toxicity.[7][8][9] Therefore, a thorough assessment of mitochondrial function is crucial when studying the biological effects of these compounds.

Mechanisms of Leflunomide-Induced Mitochondrial Dysfunction

The primary mitochondrial target of Leflunomide's active metabolite, Teriflunomide, is DHODH, an enzyme located on the inner mitochondrial membrane that is linked to the electron transport chain (ETC).[10] Inhibition of DHODH can disrupt the function of the ETC.[10]

Beyond DHODH inhibition, studies have indicated that Leflunomide and Teriflunomide can induce mitochondrial dysfunction through several other mechanisms:

  • Inhibition of Oxidative Phosphorylation (OXPHOS): Leflunomide has been shown to be a more potent inhibitor of State 3 mitochondrial respiration than Teriflunomide.[8] Specifically, Leflunomide and, to a lesser extent, Teriflunomide, can inhibit Complex V (ATP synthase) of the ETC, leading to ATP depletion.[7][9]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the ETC by Leflunomide can lead to an increase in the generation of mitochondrial ROS, such as superoxide anions.[8][11]

  • Alterations in Mitochondrial Membrane Potential (ΔΨm): The collapse of the mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and can be induced by Leflunomide treatment.[7][9]

  • Induction of Mitochondrial Proliferation: Some studies have shown that Leflunomide can cause an abnormal proliferation of mitochondria, though the precise mechanism remains under investigation and may be independent of DHODH inhibition.[11]

It is important to note that some research suggests that under certain conditions, Teriflunomide may have protective effects on mitochondria against oxidative stress.[12] Additionally, there are conflicting reports on whether Teriflunomide-induced apoptosis is dependent on mitochondrial pathways.[10]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of Leflunomide and its active metabolite on mitochondrial function.

Table 1: Inhibitory Effects on Mitochondrial Respiration and OXPHOS Complexes

CompoundTargetEffectPotencyReference
LeflunomideState 3 Mitochondrial RespirationInhibitionMore potent than Teriflunomide (10-fold)[8]
TeriflunomideState 3 Mitochondrial RespirationInhibitionLess potent than Leflunomide[8]
LeflunomideMitochondrial Uncoupling (State 2 Respiration)InductionMore potent than Teriflunomide (2- to 5-fold)[8]
LeflunomideOXPHOS Complex V (ATP synthase)InhibitionPreferential inhibition[7][9]
TeriflunomideOXPHOS Complex V (ATP synthase)InhibitionLess potent than Leflunomide[7]
LeflunomideOXPHOS Complex I, II, II+III, IVInhibitionIC50 values determined[7]
TeriflunomideOXPHOS Complex I, II, II+III, IVInhibitionHigher IC50 values than Leflunomide[7]

Table 2: Effects on Cellular ATP Levels and Cytotoxicity

CompoundCell LineConditionEffect on ATP LevelsEC50 (Cytotoxicity)Reference
LeflunomideHepG2 (Glucose medium)24h treatmentTime- and concentration-dependent depletion109.5 ± 4.1 μM[7]
LeflunomideHepG2 (Galactose medium)24h treatmentExacerbated ATP depletion55.4 ± 2.3 μM[7]
A77 1726HepG2 (Glucose medium)24h treatmentTime- and concentration-dependent depletion (less potent)> 500 μM[7]
A77 1726HepG2 (Galactose medium)24h treatmentIncreased toxicity at 500 μMNot specified[7]

Mandatory Visualizations

Leflunomide_Mitochondrial_Effects cluster_drug Drug Action cluster_mito Mitochondrial Targets & Consequences Leflunomide Leflunomide Teriflunomide Teriflunomide (A77 1726) Leflunomide->Teriflunomide Metabolism ComplexV Complex V Inhibition Leflunomide->ComplexV Direct Effect DHODH DHODH Inhibition Teriflunomide->DHODH Primary Target Teriflunomide->ComplexV Direct Effect (weaker) ETC ETC Disruption DHODH->ETC ROS ↑ ROS Production ETC->ROS MMP ↓ ΔΨm Collapse ETC->MMP ATP ↓ ATP Depletion ComplexV->ATP MMP->ATP

Caption: Leflunomide's effects on mitochondrial signaling pathways.

Experimental_Workflow start Cell Culture & Leflunomide Treatment mito_isolation Optional: Mitochondrial Isolation start->mito_isolation ocr_assay Oxygen Consumption Rate (OCR) (e.g., Seahorse) start->ocr_assay mmp_assay Mitochondrial Membrane Potential (ΔΨm) (e.g., TMRE, JC-1) start->mmp_assay ros_assay Reactive Oxygen Species (ROS) (e.g., MitoSOX) start->ros_assay atp_assay Cellular ATP Levels (e.g., Luminescence) start->atp_assay mito_isolation->ocr_assay data_analysis Data Analysis & Interpretation ocr_assay->data_analysis mmp_assay->data_analysis ros_assay->data_analysis atp_assay->data_analysis

Caption: Workflow for assessing mitochondrial dysfunction.

Logical_Relationships Leflunomide Leflunomide/Teriflunomide Treatment DHODH_ETC DHODH/ETC Inhibition Leflunomide->DHODH_ETC OCR ↓ Oxygen Consumption Rate DHODH_ETC->OCR ROS ↑ Reactive Oxygen Species DHODH_ETC->ROS MMP ↓ Mitochondrial Membrane Potential DHODH_ETC->MMP ATP ↓ ATP Production OCR->ATP ROS->MMP Cell_Health Compromised Cell Health/ Apoptosis ROS->Cell_Health MMP->ATP ATP->Cell_Health

Caption: Relationships between mitochondrial dysfunction parameters.

Experimental Protocols

The following are detailed protocols for key experiments to assess mitochondrial dysfunction induced by Leflunomide.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol describes the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in mitochondrial membrane potential in live cells via fluorescence microscopy or plate reader.[13][14]

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or microplate reader (Excitation/Emission ~549/575 nm)

  • Leflunomide/Teriflunomide

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of Leflunomide or Teriflunomide for the desired duration. Include a vehicle control and a positive control (CCCP, typically 10-50 µM for 15-30 minutes before measurement).

  • TMRE Staining:

    • Prepare a fresh working solution of TMRE in pre-warmed cell culture medium (typically 20-500 nM, optimize for your cell type).

    • Remove the treatment medium from the wells and wash once with pre-warmed PBS.

    • Add the TMRE-containing medium to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Image Acquisition/Fluorescence Reading:

    • Microscopy: After incubation, wash the cells with pre-warmed PBS and add fresh pre-warmed medium. Immediately acquire images using a fluorescence microscope with appropriate filters for TMRE.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader at Ex/Em of ~549/575 nm.

  • Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Normalize the data to the vehicle control. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Protocol 2: Assessment of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time cellular oxygen consumption, providing insights into mitochondrial respiration.[15][16]

Materials:

  • Seahorse XF Analyzer and associated consumables (cell culture plates, sensor cartridges)

  • Seahorse XF Base Medium (or similar low-buffered medium) supplemented with glucose, pyruvate, and glutamine as required.

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Leflunomide/Teriflunomide

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.

  • Compound Treatment (Acute):

    • Prepare stock solutions of Leflunomide/Teriflunomide, Oligomycin, FCCP, and Rotenone/Antimycin A in the assay medium.

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the cell culture medium with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

    • Load the injection ports of the sensor cartridge with the compounds for sequential injection. A typical sequence is:

      • Port A: Leflunomide/Teriflunomide or vehicle

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

  • Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. The instrument will measure the OCR at baseline and after each injection.

  • Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The peak OCR after FCCP injection.

    • Proton Leak: The remaining OCR after oligomycin injection.

    • Non-mitochondrial Respiration: The OCR after Rotenone/Antimycin A injection. Compare the parameters between Leflunomide/Teriflunomide-treated and control cells.

Protocol 3: Detection of Mitochondrial Reactive Oxygen Species (ROS)

This protocol details the use of MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, a primary mitochondrial ROS.[17][18][19]

Materials:

  • MitoSOX™ Red reagent

  • HBSS (Hank's Balanced Salt Solution) or other suitable buffer

  • Antimycin A (as a positive control for ROS production)

  • Fluorescence microscope or flow cytometer (Excitation/Emission ~510/580 nm)

  • Leflunomide/Teriflunomide

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry. Treat with Leflunomide/Teriflunomide for the desired time. Include a vehicle control and a positive control (e.g., Antimycin A).

  • MitoSOX™ Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed HBSS.

    • Remove the treatment medium, wash cells once with warm HBSS.

    • Add the MitoSOX™ working solution and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Analysis:

    • Microscopy: Immediately image the cells using a fluorescence microscope.

    • Flow Cytometry: Trypsinize and resuspend the cells in fresh HBSS for analysis.

  • Data Analysis: Quantify the fluorescence intensity. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Protocol 4: Quantification of Cellular ATP Levels

This protocol describes a bioluminescence-based assay to measure total cellular ATP levels, which can be depleted due to mitochondrial dysfunction.[20][21][22]

Materials:

  • Commercially available ATP determination kit (e.g., based on firefly luciferase)

  • Opaque 96-well plates

  • Luminometer

  • Cell lysis buffer (compatible with the ATP assay)

  • Leflunomide/Teriflunomide

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with various concentrations of Leflunomide/Teriflunomide for the desired duration.

  • Cell Lysis:

    • Remove the treatment medium.

    • Add the cell lysis buffer provided in the kit to each well.

    • Incubate according to the kit's instructions (e.g., shaking for 5 minutes at room temperature) to ensure complete cell lysis and ATP release.

  • ATP Measurement:

    • Prepare the luciferase-luciferin reagent as per the kit's protocol.

    • Add the reagent to each well of the 96-well plate containing the cell lysate.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ATP standard curve using the provided ATP standard.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize the ATP levels to the total protein concentration in parallel wells or express as a percentage of the vehicle control. A decrease in luminescence indicates ATP depletion.

References

Application Note and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Leflunomide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leflunomide is an immunosuppressive drug primarily used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This inhibition leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes and cancer cells, are more susceptible to the cytostatic and cytotoxic effects of Leflunomide.[1] Recent studies have highlighted the potential of Leflunomide as an anti-cancer agent, demonstrating its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including neuroblastoma and bladder cancer.[2][3][4]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. This application note provides detailed protocols for assessing Leflunomide-induced apoptosis using two common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining for the detection of apoptotic and necrotic cells, and Propidium Iodide staining for cell cycle analysis.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., Jurkat) treated with varying concentrations of Leflunomide's active metabolite, A77 1726, for 48 hours.

Table 1: Analysis of Apoptosis by Annexin V/PI Staining

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
2575.8 ± 3.515.3 ± 1.88.9 ± 1.2
5050.1 ± 4.230.7 ± 2.519.2 ± 2.1
10025.4 ± 3.845.6 ± 3.129.0 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis by Propidium Iodide Staining

Treatment Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Vehicle Control)55.3 ± 2.830.1 ± 1.914.6 ± 1.51.5 ± 0.3
2560.2 ± 3.125.5 ± 2.214.3 ± 1.38.7 ± 1.1
5065.8 ± 3.918.7 ± 2.015.5 ± 1.618.9 ± 2.0
10070.1 ± 4.510.2 ± 1.519.7 ± 1.835.4 ± 3.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Detection of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol is for the detection of phosphatidylserine externalization, a hallmark of early apoptosis, and plasma membrane integrity.

Materials:

  • Leflunomide (or its active metabolite A77 1726)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of Leflunomide or vehicle control for the specified time (e.g., 24-72 hours).[5]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V only, and PI only stained cells as controls to set up compensation and gates.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Leflunomide (or its active metabolite A77 1726)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[7][8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Collect cells as described in step 2 of Protocol 1.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 0.5 mL of PI staining solution.[8]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_apoptosis_assay Annexin V/PI Apoptosis Assay cluster_cellcycle_assay Cell Cycle Analysis start Seed Cells treat Treat with Leflunomide start->treat harvest Harvest Cells treat->harvest wash_pbs_a Wash with PBS harvest->wash_pbs_a For Apoptosis Assay wash_pbs_c Wash with PBS harvest->wash_pbs_c For Cell Cycle Assay resuspend_bind Resuspend in Binding Buffer wash_pbs_a->resuspend_bind stain_av_pi Stain with Annexin V-FITC & PI resuspend_bind->stain_av_pi analyze_a Analyze by Flow Cytometry stain_av_pi->analyze_a fix_etoh Fix in 70% Ethanol wash_pbs_c->fix_etoh stain_pi Stain with PI/RNase A fix_etoh->stain_pi analyze_c Analyze by Flow Cytometry stain_pi->analyze_c

Caption: Experimental Workflow for Flow Cytometry Analysis.

signaling_pathway Leflunomide-Induced Apoptosis Signaling Pathway cluster_pyrimidine Pyrimidine Synthesis Inhibition cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction leflunomide Leflunomide (A77 1726) dhodh DHODH leflunomide->dhodh Inhibits pi3k_akt Inhibition of PI3K/Akt Pathway leflunomide->pi3k_akt Inhibits pyrimidine Decreased Pyrimidine Synthesis dhodh->pyrimidine dna_rna Inhibition of DNA/RNA Synthesis pyrimidine->dna_rna g1_s_arrest G1 or S Phase Arrest dna_rna->g1_s_arrest apoptosis Apoptosis g1_s_arrest->apoptosis bcl2_family Downregulation of Bcl-xL & Mcl-1 pi3k_akt->bcl2_family caspase Caspase Activation bcl2_family->caspase caspase->apoptosis

Caption: Leflunomide-Induced Apoptosis Signaling Pathway.

References

Troubleshooting & Optimization

Leflunomide Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Leflunomide for in vivo studies. Find answers to frequently asked questions, troubleshoot common experimental issues, and explore detailed protocols for various solubility enhancement techniques.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of Leflunomide?

A1: Leflunomide is a poorly water-soluble drug, classified as a BCS Class II compound, meaning it has low solubility and high permeability.[1] Its aqueous solubility is very limited, reported to be around 21 mg/L.[2][3] However, it is soluble in several organic solvents.[4]

Q2: In which organic solvents can I dissolve Leflunomide for stock solutions?

A2: Leflunomide is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[4] It is recommended to purge these solvents with an inert gas.[4] For maximum solubility in aqueous buffers for in vitro assays, it is often recommended to first dissolve Leflunomide in DMF and then dilute with the aqueous buffer of choice.[4]

Table 1: Leflunomide Solubility in Common Organic Solvents

Solvent Approximate Solubility (mg/mL) Reference
Dimethylformamide (DMF) 25 [4]
Ethanol 20 [4]
Dimethyl Sulfoxide (DMSO) 16.7 [4]
1:1 Solution of DMF:PBS (pH 7.2) 0.5 [4]

Troubleshooting Common Solubility Issues

Q3: My Leflunomide precipitates when I dilute my organic stock solution into an aqueous buffer for my experiment. How can I prevent this?

A3: This is a common issue due to Leflunomide's poor aqueous solubility. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of Leflunomide in your aqueous medium.

  • Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent, such as ethanol or PEG 400.[5]

  • Incorporate Surfactants: Surfactants can help to form micelles that encapsulate the drug, preventing precipitation.[6] Polysorbate 80 (Tween 80) is a commonly used surfactant in preclinical formulations.

  • Explore Formulation Strategies: For persistent issues, especially for in vivo studies, you will likely need to adopt a more advanced formulation strategy as detailed below, such as using cyclodextrins or creating a solid dispersion.[7][8]

Q4: I am preparing a formulation for oral administration in an animal model. What is a simple way to create a suspension?

A4: For oral administration in preclinical studies, a common approach is to create a homogeneous suspension. You can suspend Leflunomide in a vehicle like carboxymethylcellulose sodium (CMC-Na).[9] For example, a 5 mg/mL suspension can be prepared by mixing 5 mg of Leflunomide into 1 mL of a CMC-Na solution.[9] However, be aware that the bioavailability from a simple suspension may be limited due to poor dissolution.

Formulation Strategies for Enhanced In Vivo Solubility

Improving the aqueous solubility and dissolution rate of Leflunomide is critical for achieving adequate bioavailability in in vivo studies.[1] Several formulation strategies can be employed.

Solid Dispersions

Q5: What is a solid dispersion and how can it improve Leflunomide's solubility?

A5: A solid dispersion (SD) is a system where the drug (Leflunomide) is dispersed within a hydrophilic polymer matrix.[10] This technique enhances the dissolution rate by reducing the drug's particle size to a molecular level and converting it to an amorphous state, which is more soluble than the crystalline form.[11][12]

Q6: Which polymers are effective for creating Leflunomide solid dispersions?

A6: Studies have shown that various hydrophilic polymers can effectively enhance the dissolution of Leflunomide. These include polyethylene glycols (PEG 4000, PEG 6000), polyvinylpyrrolidone (PVP K30), and poloxamers (Poloxamer 188, Poloxamer 407).[10][11][12] Poloxamer 188 has been shown to produce the fastest in vitro drug release.[11]

Table 2: Comparison of Solid Dispersion Carriers for Leflunomide

Carrier Polymer Preparation Method Key Finding Reference
PEG 4000 Solvent Evaporation F1 formulation (1:0.25 drug-to-polymer ratio) showed 94.95% drug release in 50 minutes. [1][13]
PVP, PEG, HPMC Grinding, Freeze-drying, Kneading PVP and PEG significantly increased the dissolution rate by reducing drug crystallinity. HPMC created a sustained release profile. [12]
Poloxamer 188, Poloxamer 407 Solvent Evaporation, Melt Evaporation Poloxamer 188 provided the fastest dissolution. Solvent evaporation was more effective than melt evaporation. [11]
β-Cyclodextrin Kneading, Co-precipitation, Microwave Kneading method (1:1 molar ratio) showed the highest solubility enhancement and fastest dissolution. [14]

This protocol is based on the methodology for preparing Leflunomide solid dispersions with PEG polymers.[13]

  • Dissolution: Accurately weigh Leflunomide and the chosen carrier polymer (e.g., PEG 4000) in the desired ratio (e.g., 1:0.25).

  • Solvent Addition: Dissolve both components in a suitable organic solvent, such as methanol.[13]

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the solid dispersion.

  • Drying: Further dry the solid mass in an oven or desiccator to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion, and pass it through a sieve (e.g., sieve no. 20) to obtain uniform particles.[13]

  • Characterization: The resulting powder should be characterized for dissolution enhancement compared to the pure drug using a USP Type II dissolution apparatus in a relevant buffer (e.g., pH 7.4 phosphate buffer).[13]

G cluster_start Step 1: Preparation cluster_process Step 2: Formulation cluster_finish Step 3: Final Product A Weigh Leflunomide & Carrier Polymer B Dissolve in Methanol A->B C Solvent Evaporation (Rotary Evaporator) B->C D Dry Solid Mass C->D E Sieve Powder D->E F Characterize Dissolution E->F

Caption: Workflow for preparing Leflunomide solid dispersions.

Cyclodextrin Inclusion Complexation

Q7: How do cyclodextrins increase Leflunomide solubility?

A7: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble drug molecules, like Leflunomide, within their cavity to form an inclusion complex.[17] This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility and dissolution rate.[8][14]

Q8: What type of cyclodextrin is effective for Leflunomide?

A8: Studies have demonstrated that beta-cyclodextrin (β-CD) can form a 1:1 molar inclusion complex with Leflunomide, leading to a significant increase in its solubility and dissolution.[14]

This protocol is adapted from the methodology described for preparing Leflunomide-β-CD complexes.[14]

  • Weighing: Accurately weigh Leflunomide and β-CD in a 1:1 molar ratio.

  • Mixing: Place the powders in a mortar.

  • Kneading: Add a small amount of a water:methanol (1:1) mixture to the powders and knead continuously for an extended period (e.g., three hours) to form a homogeneous paste. Add more solvent mixture as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in a hot air oven at 45-50°C for 24 hours.

  • Pulverization: Powder the dried complex and pass it through a fine sieve.

  • Evaluation: Confirm complex formation and evaluate the enhancement in solubility and dissolution compared to the pure drug.

G A Weigh Leflunomide & β-CD (1:1 Molar Ratio) B Add Water:Methanol (1:1) and Knead for 3 Hours A->B C Dry Paste at 50°C for 24 Hours B->C D Pulverize & Sieve C->D E Evaluate Complex (Solubility, Dissolution) D->E

Caption: Workflow for Leflunomide-Cyclodextrin complexation.

Nanoparticle-Based Formulations

Q9: Can nanotechnology be used to improve Leflunomide delivery?

A9: Yes, nanotechnology offers powerful strategies to enhance the solubility and bioavailability of poorly soluble drugs like Leflunomide.[18] Formulating the drug into nanoparticles increases the surface area-to-volume ratio, which significantly enhances the dissolution rate.[6][8] Common approaches include nanosuspensions and lipid-based nanocarriers.

Q10: What are nanostructured lipid carriers (NLCs) and are they effective for Leflunomide?

A10: NLCs are lipid-based nanoparticles that can encapsulate lipophilic drugs. They are an advanced form of solid lipid nanoparticles (SLNs).[19] Studies have shown that Leflunomide-loaded NLCs can significantly enhance lymphatic uptake after oral administration. One study reported that the concentration of Leflunomide in the mesenteric lymph node was 40.34 µg/mL for the NLC formulation compared to just 10.04 µg/mL for a drug solution, demonstrating a four-fold increase in lymphatic delivery.[20]

Table 3: Performance of Leflunomide Nanoparticle Formulations

Formulation Type Key Parameters Result Reference
Nanosuspension Particle Size, Drug Release Particle sizes of 921-1440 nm were achieved. Formulations exhibited up to 91% drug release in 8 hours.
Nanostructured Lipid Carriers (NLC) Entrapment Efficiency, Lymphatic Uptake Entrapment efficiency reached ~94%. Lymphatic uptake was 40.34 µg/mL, compared to 10.04 µg/mL for the drug solution. [20]
Solid Lipid Nanoparticles (SLN) Entrapment Efficiency, Drug Content Entrapment and total drug content were 65.25% and 93.12%, respectively. SLNs showed higher anti-inflammatory effects in vitro. [18]
Emulsomes (EMLs) with SPIONs Particle Size, Entrapment Efficiency Particle size of ~198 nm and entrapment efficiency of ~84% were achieved for intra-articular administration.

This protocol is based on the methodology for preparing Leflunomide-loaded NLCs.[20]

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., Tween 80, Poloxamer 188) in water and heat to approximately 80°C with continuous stirring.

  • Lipid Phase Preparation: Separately, melt a blend of a solid lipid (e.g., stearic acid) and a liquid lipid (e.g., oleic acid) at 80°C. Dissolve the Leflunomide in this melted lipid mixture.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.

  • Sonication: Immediately subject the coarse emulsion to ultra-sonication to reduce the particle size and form a nanoemulsion.

  • Cooling & Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify, forming the NLCs.

  • Characterization: Analyze the NLCs for particle size, zeta potential, entrapment efficiency, and in vitro release profile.

Mechanism of Action: Signaling Pathway

Q11: What is the primary mechanism of action for Leflunomide?

A11: Leflunomide is a prodrug that is rapidly converted in vivo to its active metabolite, A77 1726.[4][21] The primary action of A77 1726 is the inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[9][22] By blocking this enzyme, Leflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are central to the pathophysiology of rheumatoid arthritis.[4][9]

G Leflunomide Leflunomide (Prodrug) A771726 A77 1726 (Active Metabolite) Leflunomide->A771726 Metabolic Activation DHODH Dihydroorotate Dehydrogenase (DHODH) A771726->DHODH Inhibits UMP Uridine Monophosphate (UMP) DHODH->UMP Catalyzes DeNovo De Novo Pyrimidine Synthesis Pathway Lymphocyte Activated Lymphocyte Proliferation UMP->Lymphocyte Required for Immune Immunosuppressive Effect Lymphocyte->Immune Reduced

Caption: Leflunomide's mechanism via DHODH inhibition.

References

Technical Support Center: Lefleuganan Mitochondrial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Lefleuganan in mitochondrial assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mitochondrial target of this compound?

A1: this compound is understood to act as a proton motive force (pmf) dissipating agent, essentially an uncoupling agent, in mitochondria. Unlike its parent compound, leucinostatin A, it does not directly inhibit the F1FO ATP synthase.[1] Its action leads to a collapse of the mitochondrial membrane potential.[1]

Q2: How does this compound affect mitochondrial respiration?

A2: Rather than inhibiting respiration, this compound can stimulate mitochondrial oxygen consumption, particularly at elevated concentrations.[1] This is a key characteristic of mitochondrial uncouplers.

Q3: Is this compound considered cytotoxic?

A3: While this compound has potent antiprotozoal activity, it exhibits significantly reduced acute toxicity in mammalian cells compared to leucinostatin A.[1] This difference is attributed to its lack of direct ATP synthase inhibition.[1] However, as with any compound that disrupts mitochondrial function, it can be mitotoxic.

Q4: What is the difference between this compound and Leflunomide in terms of mitochondrial effects?

A4: It is crucial to distinguish between this compound and the anti-inflammatory drug Leflunomide. Studies on Leflunomide and its active metabolite, A77 1726, have indicated that they can induce mitochondrial dysfunction by targeting ATP synthase (complex V), leading to ATP depletion.[2] In contrast, research on this compound points to it acting as an uncoupler without direct inhibition of ATP synthase.[1]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected increase in oxygen consumption rate (OCR) after this compound treatment. This is the expected effect of a mitochondrial uncoupler. This compound dissipates the proton gradient, causing the electron transport chain to work at a maximal rate to try and restore it, thus consuming more oxygen.[1]Compare your results with a known uncoupler like FCCP. The stimulation of respiration should be dose-dependent.
Significant drop in mitochondrial membrane potential (ΔΨm). This is a direct and expected consequence of this compound's uncoupling activity.[1]Use a positive control for uncoupling (e.g., CCCP or FCCP) to confirm that your assay system is responding as expected.
No change or slight increase in ATP levels at low this compound concentrations. Unlike ATP synthase inhibitors, uncouplers do not directly block ATP production. At low levels of uncoupling, the cell may compensate by increasing substrate oxidation to maintain ATP levels.Measure ATP levels across a range of this compound concentrations. A significant drop in ATP is expected at higher concentrations where the uncoupling effect is more pronounced.
High variability in results between experimental replicates. This could be due to inconsistencies in cell density, mitochondrial isolation quality, or reagent preparation.Ensure consistent cell seeding densities. For isolated mitochondria, assess their quality and integrity using respiratory control ratio (RCR) measurements before starting the experiment.[3] Prepare fresh solutions of this compound for each experiment.
Cell death observed at lower than expected this compound concentrations. The sensitivity of cells to mitochondrial toxicants can be influenced by the metabolic substrate provided in the culture medium. Cells grown in galactose are more reliant on oxidative phosphorylation and thus more sensitive to mitochondrial dysfunction.[2]If using a galactose-based medium, consider repeating the experiment in a glucose-based medium to assess the dependence on oxidative phosphorylation.

Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted from established methods for assessing mitochondrial function.[4]

  • Cell Culture: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Assay Medium Preparation: On the day of the assay, replace the culture medium with a supplemented Seahorse XF DMEM assay medium (pH 7.4). Incubate the plate at 37°C in a non-CO2 incubator for one hour prior to the assay.

  • Compound Preparation: Prepare stock solutions of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the assay medium.

  • Seahorse XF Analyzer Setup: Calibrate the Seahorse XF analyzer. Load the prepared compounds into the appropriate ports of the sensor cartridge.

  • Assay Protocol:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound at the desired concentration and measure the change in OCR.

    • Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and rotenone/antimycin A (to inhibit complex I and III, respectively, and determine non-mitochondrial respiration).

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Preparation: Culture cells on a suitable plate (e.g., 96-well black, clear-bottom plate) to the desired confluency.

  • Loading with Fluorescent Dye: Remove the culture medium and incubate the cells with a fluorescent mitochondrial membrane potential indicator dye (e.g., safranin O, TMRE, or JC-1) in an appropriate buffer.

  • Compound Treatment: After incubation, add this compound at various concentrations to the wells. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. For kinetic assays, take readings at regular intervals.

  • Data Analysis: A decrease in fluorescence intensity (for dyes like TMRE) or a shift in the fluorescence emission spectrum (for JC-1) indicates mitochondrial depolarization.

Visualizations

Lefleuganan_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer Proton_Gradient Proton Motive Force (H+ Gradient) H_pump->Proton_Gradient Establishes ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives This compound This compound This compound->Proton_Gradient Dissipates (Uncoupling)

Caption: Mechanism of this compound as a mitochondrial uncoupler.

Troubleshooting_Workflow Start Start: Unexpected Result in this compound Assay Q1 Is Oxygen Consumption Rate (OCR) Increased? Start->Q1 A1_Yes Expected Effect: Uncoupling Q1->A1_Yes Yes A1_No Is Mitochondrial Membrane Potential (ΔΨm) Decreased? Q1->A1_No No A2_No Check Experimental Variables A1_No->A2_No A2_Yes Expected Effect: Uncoupling Variables Cell Health Reagent Stability Instrument Calibration A2_No->Variables

Caption: Basic troubleshooting logic for this compound assays.

References

Leflunomide Degradation in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leflunomide and its active metabolite, teriflunomide, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the stability of leflunomide in cell culture media?

Q2: How does leflunomide convert to its active metabolite, teriflunomide, in cell culture?

A2: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (also known as A77 1726), in vivo, primarily in the gut wall and liver.[3][4] In an in vitro cell culture setting, this conversion is less predictable as the necessary metabolic enzymes are largely absent. However, studies have shown that human serum albumin can catalyze the conversion of leflunomide to teriflunomide, with an apparent half-life of approximately 110 minutes.[5] Therefore, in cell culture media supplemented with serum (e.g., Fetal Bovine Serum), a gradual conversion of leflunomide to teriflunomide can be expected. The exact rate will depend on the serum concentration and specific culture conditions.

Q3: What are the recommended concentrations of leflunomide or teriflunomide for in vitro experiments?

A3: The effective concentration of leflunomide and teriflunomide can vary significantly depending on the cell type and the biological process being investigated. However, a common concentration range reported in the literature for inhibiting lymphocyte proliferation and function is between 25 µM and 100 µM.[1][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How should I prepare and store stock solutions of leflunomide and teriflunomide?

A4: Due to their poor aqueous solubility, stock solutions of leflunomide and teriflunomide should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for extended periods. When preparing working solutions, the stock solution should be diluted in pre-warmed cell culture media to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent or weaker-than-expected experimental results. Degradation of Leflunomide/Teriflunomide: The compound may be degrading in the cell culture medium over the course of the experiment, leading to a decrease in the effective concentration.1. Prepare Fresh Solutions: Always prepare fresh working solutions of leflunomide or teriflunomide from a frozen stock immediately before each experiment. Avoid using previously prepared and stored aqueous solutions.[1]2. Minimize Time in Aqueous Solution: Add the compound to the cell culture as soon as possible after dilution.3. Consider Media Changes: For long-term experiments (e.g., >24 hours), consider replacing the media with freshly prepared compound-containing media at regular intervals to maintain a more consistent concentration.
Incomplete Conversion to Teriflunomide: If using leflunomide, the conversion to the active metabolite teriflunomide may be slow or incomplete in your cell culture system, especially in low-serum or serum-free conditions.1. Use Teriflunomide Directly: To eliminate variability associated with the conversion, consider using the active metabolite, teriflunomide, directly in your experiments.2. Ensure Adequate Serum: If using leflunomide, ensure your culture medium contains a sufficient concentration of serum (e.g., 10% FBS) to facilitate the conversion.[5]
Observed cytotoxicity at expected therapeutic concentrations. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high in the final culture medium.1. Calculate Final Solvent Concentration: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line (typically <0.5% for DMSO).2. Include a Vehicle Control: Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent without the drug) to account for any solvent-induced effects.
Cell Line Sensitivity: Different cell lines can have varying sensitivities to leflunomide/teriflunomide.1. Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your specific cell line to identify the appropriate therapeutic window.2. Consult Literature: Review literature for studies using similar cell lines to gauge expected sensitivity.
Precipitation of the compound in the cell culture medium. Poor Solubility: Leflunomide and teriflunomide have low aqueous solubility. Adding a high concentration of the stock solution directly to the medium can cause precipitation.1. Step-wise Dilution: Dilute the stock solution in a small volume of medium first, mix well, and then add this to the final culture volume.2. Pre-warm Media: Ensure the cell culture medium is at 37°C before adding the compound.3. Vortex During Dilution: Gently vortex or swirl the medium while adding the stock solution to promote mixing and prevent localized high concentrations.

Experimental Protocols

Protocol 1: Preparation of Leflunomide/Teriflunomide Stock Solution

Materials:

  • Leflunomide or Teriflunomide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of leflunomide or teriflunomide powder.

  • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of Leflunomide in Aqueous Solution (Example)

This protocol provides a general framework for assessing stability. Specific analytical methods will be required for quantification.

Materials:

  • Leflunomide stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 37°C incubator with 5% CO₂

  • Sterile tubes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a working solution of leflunomide in the cell culture medium at the desired final concentration (e.g., 50 µM).

  • Dispense the solution into sterile tubes.

  • Place the tubes in a 37°C incubator with 5% CO₂.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube and immediately analyze the concentration of leflunomide and any degradation products (like teriflunomide) using a validated analytical method such as HPLC-UV.

  • Plot the concentration of leflunomide versus time to determine its degradation kinetics and half-life under these conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Teriflunomide

Teriflunomide, the active metabolite of leflunomide, exerts its primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes.

Teriflunomide_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cell Activated Lymphocyte DHODH Dihydroorotate Dehydrogenase (DHODH) DeNovo_Pathway De Novo Pyrimidine Synthesis DHODH->DeNovo_Pathway Catalyzes Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Conversion (e.g., via serum albumin) Teriflunomide->DHODH Inhibition DNA_RNA_Synthesis DNA & RNA Synthesis DeNovo_Pathway->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mechanism of action of leflunomide's active metabolite, teriflunomide.

Experimental Workflow for Assessing Leflunomide Effects

The following diagram outlines a typical workflow for studying the effects of leflunomide on cultured cells.

Experimental_Workflow start Start prep_cells Prepare Cell Culture start->prep_cells prep_drug Prepare Fresh Leflunomide/ Teriflunomide Solution start->prep_drug treatment Treat Cells with Compound (and Vehicle Control) prep_cells->treatment prep_drug->treatment incubation Incubate for Desired Time treatment->incubation analysis Perform Downstream Analysis (e.g., Proliferation Assay, Cytokine Measurement) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro experiments using leflunomide.

References

Technical Support Center: Overcoming Leflunomide Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on Leflunomide and its active metabolite, Teriflunomide . The term "Lefleuganan," as mentioned in the topic, refers to a different chemical entity (a nonapeptide) which is not typically associated with the precipitation issues common to poorly soluble small molecules like Leflunomide. Given the context of overcoming precipitation in aqueous solutions for experimental research, this resource addresses the challenges associated with Leflunomide.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing Leflunomide precipitation in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my Leflunomide precipitate when I add it to an aqueous solution?

A1: Leflunomide is a poorly water-soluble compound.[1] Its low aqueous solubility (less than 1 mg/mL at 25°C) means that it can easily precipitate out of solution when the concentration exceeds its solubility limit in a given aqueous medium, such as buffers or cell culture media.[2] This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) Class II, which are characterized by low solubility and high permeability.

Q2: What is the maximum solubility of Leflunomide in common laboratory solvents?

A2: Leflunomide is much more soluble in organic solvents than in aqueous solutions. Preparing a concentrated stock solution in an appropriate organic solvent is the first step in most experimental protocols. The approximate solubilities in common organic solvents are summarized in the table below.

Data Presentation: Solubility of Leflunomide in Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)
Dimethylformamide (DMF)2592.5
Dimethyl Sulfoxide (DMSO)54199.8
Ethanol54199.8

Data sourced from various supplier technical data sheets.[2][3]

Q3: Can I store Leflunomide in an aqueous solution?

A3: It is generally not recommended to store Leflunomide in aqueous solutions for more than one day.[3] Due to its low solubility and potential for degradation, precipitation can occur over time, leading to inaccurate concentrations in your experiments. It is best to prepare fresh aqueous dilutions from a concentrated organic stock solution for each experiment.

Q4: How does pH affect the solubility of Leflunomide?

Troubleshooting Guides

Issue 1: Precipitation When Preparing a Working Solution in Aqueous Buffer (e.g., PBS)

Q: I diluted my Leflunomide DMSO stock solution into PBS, and it immediately turned cloudy. What should I do?

A: This is a common sign of precipitation due to the poor solubility of Leflunomide in aqueous buffers.

Troubleshooting Steps:

  • Check the Final Concentration: Ensure that the final concentration of Leflunomide in your aqueous solution does not exceed its solubility limit. For a 1:1 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[3] The solubility in PBS alone will be lower.

  • Reduce the Final Concentration: Try preparing a more dilute working solution.

  • Use a Co-solvent: If a higher concentration is required, consider using a co-solvent system. For example, preparing the final solution in a mixture of an organic solvent and your aqueous buffer may help maintain solubility. However, be mindful of the tolerance of your experimental system to the organic solvent.

  • Sonication: Briefly sonicating the solution after dilution may help to redissolve small amounts of precipitate, but this may not be a stable solution.

Experimental Workflow: Preparing a Leflunomide Working Solution

G A Prepare concentrated stock solution in DMSO (e.g., 50 mg/mL) B Determine required final concentration in aqueous buffer A->B C Calculate dilution factor B->C D Add small volume of stock solution to a larger volume of aqueous buffer with vortexing C->D E Visually inspect for precipitation D->E F Precipitation observed E->F Yes G No precipitation E->G No I Troubleshoot: - Lower final concentration - Use excipients (cyclodextrins) - Check DMSO percentage F->I H Proceed with experiment G->H

Caption: Workflow for preparing and troubleshooting Leflunomide working solutions.

Issue 2: Precipitation in Cell Culture Media

Q: My Leflunomide solution precipitates when I add it to my cell culture medium (e.g., RPMI-1640). How can I prevent this and what is a safe final DMSO concentration?

A: Precipitation in cell culture media is often due to the high salt and protein content of the media, which can reduce the solubility of hydrophobic compounds. The final concentration of DMSO is also a critical factor for cell viability.

Troubleshooting Steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, and generally not exceeding 0.5%.[5] High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

  • Pre-warm the Media: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure both your media and your diluted drug solution are at the same temperature before mixing.

  • Dilution Method: Add the Leflunomide stock solution to the media while gently vortexing or swirling to ensure rapid dispersal. Avoid adding the media directly onto the concentrated stock.

  • Serum Presence: In some cases, the proteins in fetal bovine serum (FBS) can help to stabilize poorly soluble compounds. If you are using serum-free media, you may be more likely to encounter precipitation.

  • Use Solubility Enhancers: If permissible for your experiment, using Leflunomide complexed with a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly increase its aqueous solubility.

Experimental Protocols for Solubility Enhancement

For experiments requiring higher concentrations of Leflunomide in aqueous solutions, the following methods can be employed.

Method 1: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, increasing their apparent water solubility.[4]

Data Presentation: Effect of Cyclodextrins on Leflunomide Solubility

ExcipientMolar Ratio (Drug:CD)Preparation MethodSolubility (mg/100mL)Fold Increase
None--~2.41x
β-Cyclodextrin1:1Kneading18~7.5x
β-Cyclodextrin1:1Coprecipitation15~6.3x
β-Cyclodextrin1:1Microwave16.2~6.8x
HP-β-Cyclodextrin1:1-Significantly Increased-

Data adapted from multiple sources.[4][6][7]

Protocol: Preparation of Leflunomide-β-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Calculation: Weigh equimolar amounts of Leflunomide and β-cyclodextrin.

  • Mixing: Place the weighed powders in a glass mortar.

  • Kneading: Gradually add a small amount of a water:methanol (1:1 v/v) mixture to the powders while continuously triturating with a pestle. Continue kneading for at least 45 minutes, adding more solvent mixture as needed to maintain a paste-like consistency.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry at 40-50°C for 24 hours.

  • Pulverization: Scrape the dried complex and pulverize it into a fine powder using the mortar and pestle.

  • Sieving and Storage: Pass the powder through a fine-mesh sieve to ensure uniformity and store it in a desiccator.

Method 2: Solid Dispersion with Polymers

Solid dispersion is a technique where the drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate and solubility.

Data Presentation: Effect of Polymers on Leflunomide Dissolution

PolymerDrug:Polymer RatioPreparation Method% Drug Release in 50 min (pH 7.4 buffer)
PEG 40001:0.25Solvent Evaporation94.95%
PEG 60001:0.25Solvent EvaporationLower than PEG 4000
PVP K301:4Solid Dispersion>80% release in 15 min

Data adapted from various studies on solid dispersions.[1][8]

Protocol: Preparation of Leflunomide-PEG 6000 Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Accurately weigh Leflunomide and PEG 6000 in the desired ratio (e.g., 1:3 w/w). Dissolve both components in a suitable organic solvent, such as methanol, in a beaker.

  • Solvent Evaporation: Place the beaker on a water bath at approximately 50°C to evaporate the solvent. A rotary evaporator can also be used for more efficient solvent removal.

  • Drying: Once the solvent has completely evaporated, a solid mass will remain. Further dry the solid dispersion in an oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried mass, pulverize it into a fine powder, and pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting powder in a desiccator.

Signaling Pathway Diagrams

Leflunomide's mechanism of action involves the inhibition of key cellular signaling pathways.

1. De Novo Pyrimidine Synthesis Pathway Inhibition

Leflunomide's active metabolite, Teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This is a rate-limiting step in the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells like activated lymphocytes.[7]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Leflunomide Action Glutamine + CO2 + ATP Glutamine + CO2 + ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + ATP->Carbamoyl Phosphate Orotic Acid Orotic Acid Carbamoyl Phosphate->Orotic Acid DHODH Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotic Acid->UMP UDP UDP UMP->UDP CTP CTP UDP->CTP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP Leflunomide Leflunomide Teriflunomide Teriflunomide Leflunomide->Teriflunomide (Active Metabolite) Teriflunomide->DHODH inhibits DHODH->Orotic Acid

Caption: Leflunomide inhibits the de novo pyrimidine synthesis pathway via its active metabolite, Teriflunomide.

2. Modulation of TGF-β Signaling

Leflunomide has also been shown to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in cell proliferation, differentiation, and fibrosis. Leflunomide can upregulate p53/Smad2/3 signaling.[9]

G cluster_0 TGF-β Signaling Pathway TGF-β Ligand TGF-β Ligand TGF-β Receptor Complex TGF-β Receptor Complex TGF-β Ligand->TGF-β Receptor Complex binds Smad2/3 Smad2/3 TGF-β Receptor Complex->Smad2/3 phosphorylates Smad4 Smad4 Smad2/3->Smad4 complexes with p53 p53 Smad2/3->p53 interacts with Smad Complex Smad2/3/4 Complex Smad4->Smad Complex Nucleus Nucleus p53->Nucleus translocates to Smad Complex->Nucleus translocates to Gene Transcription\n(Fibrosis, Apoptosis) Gene Transcription (Fibrosis, Apoptosis) Nucleus->Gene Transcription\n(Fibrosis, Apoptosis) regulates Leflunomide Leflunomide Leflunomide->Smad2/3 upregulates Leflunomide->p53 upregulates

Caption: Leflunomide can modulate the TGF-β signaling pathway, impacting processes like fibrosis and apoptosis.

References

troubleshooting inconsistent results in Lefleuganan efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies in Lefleuganan efficacy studies. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during this compound efficacy experiments.

In Vitro Efficacy Studies

QuestionPossible CausesSuggested Solutions
Why am I observing high variability in IC50 values between experiments? Cell-Based Factors: - High passage number of host cells (e.g., macrophages) leading to altered phenotype.[1] - Inconsistent cell seeding density.[2] - Mycoplasma contamination affecting cell health and drug response.[1] - Use of different host cell types (e.g., primary macrophages vs. cell lines) with varying sensitivities.[3]Assay Conditions: - "Edge effect" in microplates leading to uneven evaporation and cell growth.[2] - Fluctuations in incubator temperature or CO2 levels. - Variation in drug incubation time.Reagent & Compound Factors: - Improper storage and handling of this compound, leading to degradation. - Inaccurate serial dilutions. - Use of different batches of reagents (e.g., media, serum) with slight variations.Cell-Based Factors: - Use cells with a consistent and low passage number.[1] - Optimize and strictly adhere to a standardized cell seeding protocol. - Regularly test cell cultures for mycoplasma contamination.[1] - If using different cell types, establish baseline sensitivity for each.Assay Conditions: - Avoid using the outer wells of microplates or fill them with sterile PBS to minimize the "edge effect".[2] - Ensure proper calibration and maintenance of incubators. - Standardize the drug incubation period across all experiments.Reagent & Compound Factors: - Store this compound according to the manufacturer's instructions, protected from light and moisture. - Use calibrated pipettes and perform serial dilutions carefully. - Use the same batch of critical reagents for a set of comparative experiments.
Why are my mitochondrial membrane potential assay results inconsistent? JC-1 Staining Issues: - JC-1 dye precipitation due to improper dissolution.[4] - Photobleaching of the JC-1 dye due to excessive light exposure.[4] - Inconsistent dye incubation time or temperature.Cellular Stress: - Excessive centrifugation speeds damaging cells. - Sub-optimal cell health at the time of the assay.Instrument Settings: - Incorrect filter sets or compensation settings on the flow cytometer or fluorescence microscope.JC-1 Staining Issues: - Ensure complete dissolution of the JC-1 reagent before adding it to the culture medium.[4] - Protect cells from light after adding the JC-1 dye.[4] - Strictly adhere to the recommended incubation time and temperature.Cellular Stress: - Use gentle centrifugation settings (e.g., 400 x g for 5 minutes).[4] - Ensure cells are in the exponential growth phase and have high viability before starting the assay.Instrument Settings: - Use the appropriate excitation and emission wavelengths for JC-1 monomers (green) and J-aggregates (red).[4] - Set up proper compensation controls, especially when using flow cytometry.
Why is there a discrepancy between the activity against promastigotes and intracellular amastigotes? Differential Drug Uptake/Efflux: - The drug may be more readily taken up by promastigotes than by amastigotes within host cells. - The host cell may actively efflux the drug.Different Metabolic States: - Promastigotes and amastigotes have different metabolic profiles, which could influence drug efficacy.[5]Host Cell Interference: - The host cell environment may alter the activity of this compound.Experimental Approach: - While promastigote assays are useful for initial screening, the intracellular amastigote assay is considered more clinically relevant for evaluating antileishmanial drugs.[5] - Focus on optimizing the intracellular amastigote assay for lead candidate evaluation. - Investigate drug uptake mechanisms in both parasite stages if this is a critical research question.

In Vivo Efficacy Studies

QuestionPossible CausesSuggested Solutions
Why am I observing high variability in lesion size or parasite burden between animals in the same treatment group? Animal-Related Factors: - Genetic variability within the animal strain. - Differences in age, sex, or weight of the animals.[6] - Variation in the number of parasites in the initial infection. - Inconsistent route of administration or dosing volume.Study Conduct: - "Cage effect" where animals in different cages experience slightly different microenvironments. - Variation in the timing of treatment initiation relative to infection. - Subjectivity in lesion size measurement.Animal-Related Factors: - Use a well-characterized and genetically homogenous animal strain. - Normalize treatment groups by age, sex, and weight.[7] - Standardize the inoculum size and infection procedure. - Ensure accurate and consistent drug administration.Study Conduct: - Randomize animals across cages to minimize the "cage effect." - Maintain a consistent timeline for infection and initiation of treatment. - Use calipers for precise lesion size measurement and have the same person perform the measurements if possible. Consider blinding the assessor to the treatment groups.
Why do my in vivo results not correlate with my in vitro findings? Pharmacokinetics (PK) & Pharmacodynamics (PD): - Poor absorption, distribution, metabolism, or excretion (ADME) of this compound in the animal model.[8] - The drug may not reach therapeutic concentrations at the site of infection. - The chosen animal model may not accurately reflect human disease.[8]Immune Response: - The animal's immune response to the infection and/or the drug can influence the outcome.Experimental Design: - Conduct preliminary pharmacokinetic studies to determine the optimal dosing regimen.[8] - Consider using a different animal model that is known to be more predictive of human outcomes for leishmaniasis. - Evaluate the immune response in treated and untreated animals to understand its contribution to the overall efficacy.

Frequently Asked Questions (FAQs)

About this compound

  • What is the primary mechanism of action of this compound? this compound is a synthetic derivative of Leucinostatin A.[9] Its primary mechanism of action is the destabilization of the inner mitochondrial membrane of the parasite, leading to the dissipation of the mitochondrial membrane potential.[9][10] Unlike Leucinostatin A, this compound does not inhibit ATP synthase, which contributes to its lower toxicity in mammalian cells.[10][11]

  • What is the difference between this compound and Leucinostatin A? this compound is a structurally modified version of Leucinostatin A, designed to reduce toxicity while maintaining potent antiprotozoal activity.[12][13] The key difference in their mechanism is that Leucinostatin A inhibits mitochondrial ATP synthase, whereas this compound does not.[10][11]

Experimental Design and Interpretation

  • Which in vitro assay is more predictive of in vivo efficacy: promastigote or amastigote susceptibility? The intracellular amastigote susceptibility assay is considered the "gold standard" for in vitro testing and is more predictive of in vivo efficacy as it mimics the stage of the parasite that causes disease in the mammalian host.[5]

  • What are the critical controls to include in a mitochondrial membrane potential assay? It is essential to include a positive control that induces mitochondrial depolarization, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP).[4][14] A vehicle-only negative control is also necessary to establish the baseline mitochondrial membrane potential of healthy cells.[4]

Experimental Protocols

1. In Vitro Amastigote Susceptibility Assay

This protocol is adapted from standard methods for evaluating antileishmanial drug efficacy against intracellular amastigotes.

Materials:

  • Host cells (e.g., murine bone marrow-derived macrophages, THP-1 cells)

  • Leishmania promastigotes (e.g., L. major, L. donovani)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Drug Treatment: Remove the medium and any non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubation: Incubate the plates for 72 hours.

  • Staining and Microscopy: Fix the cells with methanol and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per 100 macrophages for each drug concentration. Calculate the IC50 value, which is the concentration of the drug that inhibits the number of amastigotes by 50% compared to the vehicle control.

2. Mitochondrial Membrane Potential Assay using JC-1

This protocol outlines the use of the JC-1 dye to measure changes in mitochondrial membrane potential.

Materials:

  • Cells of interest (e.g., Leishmania promastigotes or infected macrophages)

  • JC-1 reagent

  • CCCP or FCCP (positive control)

  • Flow cytometer or fluorescence microscope

  • Assay buffer (e.g., PBS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your experimental cells.

  • Drug Treatment: Treat the cells with this compound at various concentrations and for the desired time. Include untreated cells, a vehicle control, and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[4]

  • JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Centrifuge the cells and wash them with an assay buffer to remove the excess dye.

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic or metabolically inactive cells with low membrane potential will show green fluorescence (JC-1 monomers).[4]

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using appropriate filters for red and green fluorescence.

  • Data Interpretation: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

Lefleuganan_Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_mitochondrion Mitochondrion Inner_Membrane Inner Mitochondrial Membrane MMP Mitochondrial Membrane Potential (ΔΨm) Inner_Membrane->MMP leads to dissipation of ATP_Production ATP Production MMP->ATP_Production disruption inhibits Cell_Death Parasite Death MMP->Cell_Death leads to ATP_Synthase ATP Synthase ATP_Synthase->ATP_Production drives This compound This compound This compound->Inner_Membrane destabilizes

Caption: Mechanism of action of this compound on the Leishmania parasite mitochondrion.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Macrophages 1. Seed Macrophages in 96-well plate Infect_with_Promastigotes 2. Infect with Leishmania Promastigotes Seed_Macrophages->Infect_with_Promastigotes Wash 3. Wash to remove non-phagocytosed parasites Infect_with_Promastigotes->Wash Add_this compound 4. Add serial dilutions of this compound Wash->Add_this compound Incubate 5. Incubate for 72 hours Add_this compound->Incubate Fix_Stain 6. Fix and Giemsa Stain Incubate->Fix_Stain Microscopy 7. Quantify intracellular amastigotes Fix_Stain->Microscopy Calculate_IC50 8. Calculate IC50 Microscopy->Calculate_IC50

Caption: Experimental workflow for the in vitro amastigote susceptibility assay.

Troubleshooting_Logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues Inconsistent_Results Inconsistent Efficacy Results Cell_Health Cell Health (Passage, Contamination) Inconsistent_Results->Cell_Health Check Assay_Conditions Assay Conditions (Edge Effect, Incubation) Inconsistent_Results->Assay_Conditions Check Reagents Reagents (Drug Stability, Dilutions) Inconsistent_Results->Reagents Check Animal_Factors Animal Factors (Genetics, Age, Sex) Inconsistent_Results->Animal_Factors Check Study_Conduct Study Conduct (Dosing, Randomization) Inconsistent_Results->Study_Conduct Check PK_PD Pharmacokinetics/ Pharmacodynamics Inconsistent_Results->PK_PD Check

Caption: Logical troubleshooting approach for inconsistent this compound efficacy results.

References

Leflunomide/Teriflunomide In Vitro Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals optimize the dosage of Leflunomide's active metabolite, Teriflunomide (A77 1726), for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Should I use Leflunomide or Teriflunomide for my in vitro experiments?

For all in vitro studies, it is highly recommended to use Teriflunomide (A77 1726) . Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide, in vivo. Using Teriflunomide directly ensures accurate and reproducible results in a cell culture environment.[1][2][3]

Q2: What is the primary mechanism of action for Teriflunomide?

Teriflunomide's primary mechanism is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[1][4][5][6] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking this pathway, Teriflunomide halts the proliferation of rapidly dividing cells, such as activated lymphocytes, typically causing cell cycle arrest in the S phase.[4] This effect is generally considered cytostatic (inhibiting proliferation) rather than cytotoxic (cell-killing) at concentrations that inhibit DHODH.[2][4]

Q3: How should I prepare and store a Teriflunomide stock solution?

Teriflunomide is soluble in DMSO.[1][7]

  • Preparation : Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving Teriflunomide powder in fresh, anhydrous DMSO. Ensure the powder is fully dissolved.

  • Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[7]

  • Working Solution : When ready to use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Be mindful of the final DMSO concentration in your culture, which should typically be kept below 0.1% to avoid solvent-induced artifacts.

Q4: What is a good starting concentration range for my experiments?

The effective concentration of Teriflunomide is highly dependent on the cell type and the specific biological question. A broad range of 1 µM to 100 µM is a reasonable starting point for a dose-response experiment.

  • Anti-proliferative effects on lymphocytes are often seen in the 5-100 µM range.[8]

  • Anti-proliferative effects on glial cells have been noted at concentrations as low as 5 µM.[9][10]

  • Cytotoxic effects on some cancer cell lines may require higher concentrations, often above 50 µM.[11][12]

Always perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q5: How can I confirm that the observed effect is specifically due to DHODH inhibition?

The inhibitory effects of Teriflunomide on cell proliferation can be reversed by supplementing the culture medium with exogenous uridine .[4] Uridine allows cells to bypass the de novo pyrimidine synthesis blockade via the pyrimidine salvage pathway. Performing a "uridine rescue" experiment is the standard method to confirm that the observed anti-proliferative effect is on-target for DHODH inhibition.

Troubleshooting Guide

Problem: I am not observing any anti-proliferative effect at expected concentrations.

  • Is your cell type dependent on de novo pyrimidine synthesis? Some cell types rely more heavily on the salvage pathway for pyrimidine synthesis and are therefore less sensitive to DHODH inhibition. Resting lymphocytes are largely unaffected by Teriflunomide.[9]

  • Is your compound active? Ensure your Teriflunomide stock solution has been stored correctly and has not degraded. Prepare a fresh stock solution from new powder if necessary.

  • Is the concentration high enough? As shown in the tables below, the required concentration can vary significantly between cell types. You may need to test a higher concentration range (e.g., up to 200 µM).

Problem: I am observing high levels of cell death even at low concentrations.

  • Are your concentrations too high? While often cytostatic, Teriflunomide can induce cytotoxicity and apoptosis at high concentrations (>50-100 µM), particularly in sensitive cell lines.[11][12] Perform a full dose-response curve starting from a lower concentration (e.g., 0.1 µM).

  • Could it be solvent toxicity? Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.1%). Run a vehicle control (medium + DMSO) to verify.

  • Is your cell line particularly sensitive? Some cell lines may be inherently more sensitive to disruptions in pyrimidine metabolism.

Problem: My results are inconsistent between experiments.

  • Stock Solution Stability : Avoid multiple freeze-thaw cycles of your DMSO stock, as this can lead to degradation. Use single-use aliquots.

  • Cell Culture Conditions : Ensure consistency in cell passage number, seeding density, and overall cell health. Environmental factors, such as oxygen tension, have been shown to modify the cellular response to Teriflunomide.[12]

  • Assay Timing and Method : Use consistent incubation times and ensure your chosen viability or proliferation assay is linear and reproducible in your system.

Data Presentation

Table 1: Effective Concentrations (IC50) of Teriflunomide in Various In Vitro Models

Cell Type / Model Endpoint Effective Concentration (IC50) Citation
Mitogen-stimulated rat lymphocytes Proliferation ~23.2 ng/mL (~0.086 µM) [13]
Human splenocytes DHODH Inhibition ~657 nM (~0.66 µM) [4]
Primary rat microglia Proliferation ~30% reduction at 5 µM [9][10]
Human PBMCs Proliferation 65.8% inhibition at 50 µM [8]
RPMI-8226 (Multiple Myeloma) Cytotoxicity 99.87 µM [11]

| SW480/SW620 (Colon Cancer) | Apoptosis | Effective at 100-200 µM |[12] |

Experimental Protocols

Protocol 1: Determining Optimal Teriflunomide Concentration (Dose-Response Assay)

  • Cell Seeding : Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation : Prepare a 2X concentration serial dilution of Teriflunomide in culture medium. A typical range would be from 200 µM down to 0.1 µM. Also, prepare a 2X vehicle control (medium with the highest concentration of DMSO).

  • Cell Treatment : Remove the old medium from the cells and add an equal volume of the 2X Teriflunomide dilutions or vehicle control. This will result in a 1X final concentration.

  • Incubation : Incubate the plate for a period relevant to your cell line's doubling time (e.g., 48-72 hours).

  • Proliferation/Viability Assay : Assess cell viability or proliferation using a standard method such as MTT, WST-1, or a direct cell count.

  • Data Analysis : Normalize the results to the vehicle-treated control cells. Plot the normalized response against the log of the Teriflunomide concentration and use a non-linear regression to calculate the IC50/EC50 value.

Protocol 2: Uridine Rescue Assay to Confirm DHODH Inhibition

  • Experimental Setup : Design your experiment with the following groups:

    • Vehicle Control (DMSO)

    • Teriflunomide (at a predetermined effective concentration, e.g., 2X IC50)

    • Uridine alone (e.g., 100 µM)

    • Teriflunomide + Uridine

  • Cell Seeding & Treatment : Seed cells as described above. Treat cells with the respective compounds.

  • Incubation & Analysis : Incubate for the standard duration (e.g., 48-72 hours) and assess proliferation/viability.

  • Interpretation : If the anti-proliferative effect of Teriflunomide is significantly reversed in the "Teriflunomide + Uridine" group compared to the "Teriflunomide" alone group, this confirms the effect is on-target for DHODH inhibition.

Mandatory Visualizations

Teriflunomide_Mechanism cluster_pathway De Novo Pyrimidine Synthesis cluster_effect Cellular Effect Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines Pyrimidines (dUTP, dCTP) UMP->Pyrimidines DNA_Synth DNA Synthesis (S-Phase) Pyrimidines->DNA_Synth Required for Proliferation Cell Proliferation DNA_Synth->Proliferation Drives Teriflunomide Teriflunomide (A77 1726) Teriflunomide->Orotate Inhibits Dose_Optimization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed cells in 96-well plate B 2. Prepare serial dilution of Teriflunomide C 3. Treat cells with drug dilutions A->C D 4. Incubate for 48-72 hours C->D E 5. Perform viability/ proliferation assay D->E F 6. Normalize data to vehicle control E->F G 7. Plot dose-response curve F->G H 8. Calculate IC50 value G->H Troubleshooting_Flowchart Start Unexpected Result? NoEffect No Effect Observed Start->NoEffect e.g., No Proliferation Inhibition HighTox High Cytotoxicity Start->HighTox e.g., Excessive Cell Death CheckConc Concentration too low? NoEffect->CheckConc CheckCell Cell type insensitive? CheckConc->CheckCell No Sol_NoEffect1 Increase concentration range CheckConc->Sol_NoEffect1 Yes CheckCmpd Compound degraded? CheckCell->CheckCmpd No Sol_NoEffect2 Confirm cell line dependency on de novo pathway CheckCell->Sol_NoEffect2 Yes Sol_NoEffect3 Prepare fresh stock solution CheckCmpd->Sol_NoEffect3 Yes CheckToxConc Concentration too high? HighTox->CheckToxConc CheckSolvent Solvent (DMSO) toxicity? CheckToxConc->CheckSolvent No Sol_HighTox1 Lower concentration range CheckToxConc->Sol_HighTox1 Yes Sol_HighTox2 Run vehicle control, ensure DMSO < 0.1% CheckSolvent->Sol_HighTox2 Yes

References

Technical Support Center: Investigating Leflunomide Resistance in Leishmania

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential development of Leflunomide resistance in Leishmania parasites.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of Leflunomide against Leishmania?

A1: Leflunomide is a prodrug that is metabolized to its active form, teriflunomide.[1] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This inhibition depletes the parasite's pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[4][5] While Leishmania possesses a DHODH enzyme that is a potential target, the direct antileishmanial activity versus immunomodulatory effects of Leflunomide in vivo is an area of ongoing research.[6][7]

Q2: What are the potential mechanisms of Leflunomide resistance in Leishmania?

A2: Based on known drug resistance mechanisms in Leishmania and resistance to DHODH inhibitors in other organisms, potential mechanisms for Leflunomide resistance include:

  • Target modification: Mutations in the DHODH gene could alter the drug-binding site, reducing the inhibitory effect of teriflunomide.[8]

  • Target overexpression: Amplification of the DHODH gene, leading to increased production of the DHODH enzyme, could require higher concentrations of the drug to achieve the same level of inhibition. Gene amplification is a common resistance mechanism in Leishmania.[4]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps could actively remove teriflunomide from the parasite, reducing its intracellular concentration.[4]

  • Metabolic bypass: Upregulation of alternative pyrimidine salvage pathways could compensate for the inhibition of the de novo synthesis pathway, although Leishmania is highly dependent on de novo synthesis.

Q3: How can I select for Leflunomide-resistant Leishmania in vitro?

A3: Leflunomide-resistant Leishmania can be selected by continuous in vitro culture of promastigotes in the presence of gradually increasing concentrations of Leflunomide or its active metabolite, teriflunomide. The process typically starts with a sub-lethal concentration (e.g., IC25 or IC50) and the drug concentration is incrementally increased as the parasites adapt and resume growth.

Q4: What are the key assays to confirm and characterize Leflunomide resistance?

A4: A combination of phenotypic and genotypic assays is recommended:

  • In vitro susceptibility assays: To determine and compare the 50% inhibitory concentration (IC50) in wild-type versus resistant parasite lines, for both promastigote and intracellular amastigote stages.[9][10]

  • DHODH enzyme activity assay: To measure and compare the enzymatic activity and inhibitor sensitivity of DHODH in lysates from wild-type and resistant parasites.[11]

  • Gene expression analysis: Quantitative PCR (qPCR) to assess the copy number or transcript levels of the DHODH gene.[1][12]

  • Gene sequencing: To identify potential mutations in the DHODH gene of resistant lines.[13]

Troubleshooting Guides

Issue 1: High variability in IC50 values for Leflunomide susceptibility assays.
  • Potential Cause 1: Inconsistent parasite density.

    • Troubleshooting Tip: Ensure that parasites are in the mid-logarithmic growth phase and that the initial cell density is consistent across all wells and experiments. Use a hemocytometer for accurate cell counting.

  • Potential Cause 2: Fluctuation in culture conditions.

    • Troubleshooting Tip: Maintain consistent temperature, pH, and media composition. Variations in serum batches can also affect parasite growth and drug susceptibility.[14] It is advisable to test a new batch of serum before use in critical experiments.

  • Potential Cause 3: Drug instability.

    • Troubleshooting Tip: Prepare fresh drug dilutions for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light, at the recommended temperature).

  • Potential Cause 4: For amastigote assays, variability in macrophage infection rate.

    • Troubleshooting Tip: Optimize the parasite-to-macrophage ratio and incubation time to achieve a consistent infection rate (typically 60-80% of macrophages infected).[10][15]

Issue 2: No significant difference in DHODH enzyme activity between susceptible and resistant parasites.
  • Potential Cause 1: Resistance is not due to altered DHODH activity.

    • Troubleshooting Tip: The resistance mechanism may involve increased drug efflux or other mechanisms. Investigate the expression of ABC transporters using qPCR or perform drug accumulation assays.

  • Potential Cause 2: Issues with the enzyme assay protocol.

    • Troubleshooting Tip: Verify the integrity of all reagents, including the substrate (dihydroorotate) and cofactors. Ensure that the protein concentration in the lysates is accurately measured and equalized between samples. Run positive (known inhibitor) and negative controls.[16]

Issue 3: Failure to amplify the DHODH gene using qPCR.
  • Potential Cause 1: Poor DNA quality.

    • Troubleshooting Tip: Use a standardized DNA extraction protocol and assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).

  • Potential Cause 2: Inefficient primers.

    • Troubleshooting Tip: Design and validate new primers for the Leishmania DHODH gene. Ensure the annealing temperature is optimized. Run a standard PCR and visualize the product on an agarose gel to confirm primer specificity.

  • Potential Cause 3: Presence of PCR inhibitors.

    • Troubleshooting Tip: Dilute the DNA template to reduce the concentration of potential inhibitors.

Data Presentation

Table 1: Illustrative In Vitro Susceptibility of Leishmania Strains to Teriflunomide (Active Metabolite of Leflunomide)
Leishmania StrainStageIC50 (µM) ± SDResistance Index (RI)
Wild-Type (WT)Promastigote4.5 ± 0.81.0
Leflunomide-Resistant (Lef-R)Promastigote38.2 ± 4.18.5
Wild-Type (WT)Amastigote1.8 ± 0.51.0
Leflunomide-Resistant (Lef-R)Amastigote15.5 ± 2.38.6
This table presents hypothetical data for illustrative purposes.
Table 2: Illustrative DHODH Gene Copy Number in Leflunomide-Susceptible and -Resistant Leishmania
Leishmania StrainRelative DHODH Gene Copy Number (vs. WT) ± SD
Wild-Type (WT)1.0 ± 0.15
Leflunomide-Resistant (Lef-R)6.8 ± 1.2
This table presents hypothetical data for illustrative purposes, as determined by qPCR.
Table 3: Illustrative Kinetic Parameters of DHODH from Leflunomide-Susceptible and -Resistant Leishmania
Enzyme SourceKm for Dihydroorotate (µM)Vmax (nmol/min/mg)Ki for Teriflunomide (µM)
Wild-Type (WT)15.2120.50.5
Lef-R (DHODH amplification)14.8815.30.6
Lef-R (DHODH mutation)16.1115.812.4
This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
  • Parasite Culture: Culture Leishmania promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Assay Preparation: Seed 96-well plates with log-phase promastigotes at a density of 1 x 10^6 parasites/mL in a final volume of 200 µL.

  • Drug Dilution: Add serial dilutions of Leflunomide (or teriflunomide) to the wells. Include a drug-free control.

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Viability Assessment: Add 20 µL of a resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Data Analysis: Measure fluorescence (560 nm excitation / 590 nm emission). Calculate the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).[17]

Protocol 2: In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
  • Macrophage Culture: Seed murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in 96-well plates at 4 x 10^4 cells/well and allow them to adhere overnight.

  • Infection: Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours at 37°C in 5% CO2.[15]

  • Drug Treatment: Wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of the test drug.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • Quantification: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per macrophage. Determine the IC50 value based on the reduction in parasite burden compared to untreated controls.[18]

Protocol 3: DHODH Enzyme Activity Assay
  • Lysate Preparation: Harvest 1 x 10^8 promastigotes, wash with PBS, and lyse by sonication in a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and protease inhibitors. Centrifuge to clear the lysate.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 200 µM 2,6-dichloroindophenol (DCIP).[11]

  • Inhibitor Pre-incubation: Add the cell lysate and varying concentrations of teriflunomide to the wells and pre-incubate for 30 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding 500 µM dihydroorotic acid.

  • Measurement: Immediately measure the decrease in absorbance of DCIP at 650 nm over 10 minutes using a microplate reader.[11]

  • Data Analysis: Calculate the rate of reaction and determine the kinetic parameters (Km, Vmax, Ki).

Visualizations

G cluster_pathway Leflunomide Action and Resistance Pathway cluster_resistance Potential Resistance Mechanisms Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active) Leflunomide->Teriflunomide Metabolism DHODH Leishmania DHODH Teriflunomide->DHODH Inhibition Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Parasite Proliferation DNA_RNA->Proliferation DHODH_mut DHODH Mutation DHODH_mut->DHODH Alters drug binding DHODH_amp DHODH Gene Amplification DHODH_amp->DHODH Increases enzyme level Efflux Increased Efflux (e.g., ABC Transporters) Efflux->Teriflunomide Removes drug

Caption: Proposed pathway of Leflunomide action and potential resistance mechanisms in Leishmania.

G cluster_workflow Workflow for Investigating Leflunomide Resistance start Start with Wild-Type Leishmania Culture selection In Vitro Selection with Increasing Leflunomide Concentrations start->selection phenotype Phenotypic Characterization: IC50 Determination (Promastigote & Amastigote) selection->phenotype genotype Genotypic & Biochemical Characterization phenotype->genotype If resistance confirmed enzyme_assay DHODH Enzyme Activity Assay genotype->enzyme_assay qpcr DHODH Gene Copy Number (qPCR) genotype->qpcr sequencing DHODH Gene Sequencing genotype->sequencing end Confirmation of Resistance Mechanism enzyme_assay->end qpcr->end sequencing->end

Caption: Experimental workflow for selecting and characterizing Leflunomide resistance in Leishmania.

G cluster_troubleshooting Troubleshooting Inconsistent IC50 Values start Inconsistent IC50 Results q1 Is parasite growth in control wells consistent? start->q1 a1_yes Check Drug Preparation - Prepare fresh dilutions - Verify stock concentration q1->a1_yes Yes a1_no Check Parasite Culture - Use log-phase parasites - Standardize cell density - Test new serum batch q1->a1_no No q2 For amastigote assays, is infection rate consistent? a1_yes->q2 a1_no->q2 a2_yes Review data analysis and plate reader settings q2->a2_yes Yes a2_no Optimize infection protocol - Adjust parasite:macrophage ratio - Check macrophage viability q2->a2_no No

Caption: Decision tree for troubleshooting inconsistent IC50 values in Leishmania drug susceptibility assays.

References

Technical Support Center: Leflunomide Topical Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leflunomide topical formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Leflunomide?

A1: Leflunomide is an immunomodulatory agent.[1] It is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[2][3] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis pathway for pyrimidines.[2][4] This inhibition prevents the proliferation of rapidly dividing cells, particularly lymphocytes, which are dependent on this pathway for clonal expansion.[5] This anti-proliferative and anti-inflammatory activity is the basis for its use in treating conditions like rheumatoid and psoriatic arthritis.[1]

Q2: Why develop a topical formulation for Leflunomide?

A2: While effective, oral administration of Leflunomide is associated with systemic side effects, including hepatotoxicity, gastrointestinal issues like diarrhea, and an increased risk of infections.[3][4][6] A topical formulation aims to deliver the drug directly to the site of inflammation, such as affected joints or skin lesions in psoriasis.[7] This approach can maximize local therapeutic benefits while minimizing systemic exposure and associated adverse effects, potentially improving patient compliance.[7][8][9]

Q3: What are the main challenges when formulating Leflunomide for topical delivery?

A3: The primary challenges stem from Leflunomide's physicochemical properties. It has a low molecular weight, which is favorable for skin penetration, but it suffers from low aqueous solubility and poor lipophilicity.[6][7][8] This combination makes it difficult for the drug to be solubilized in a formulation and to effectively penetrate the stratum corneum, the skin's primary barrier.[6][7] Overcoming these hurdles often requires advanced formulation strategies like nanoemulsions or the use of permeation enhancers.[8][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the development and evaluation of Leflunomide topical formulations.

Formulation & Physical Stability Issues

Q: My Leflunomide formulation is showing drug precipitation or crystallization over time. What can I do?

A: This issue is common due to Leflunomide's poor solubility.[8] Consider the following troubleshooting steps:

  • Solubility Screening: Ensure you have selected an appropriate solvent system. Studies have investigated the solubility of Leflunomide in various oils, surfactants, and co-surfactants to find optimal components for nanoemulsion or microemulsion systems.[7][11]

  • pH Adjustment: Check the pH of your formulation. The solubility of Leflunomide can be pH-dependent, and maintaining an optimal pH is crucial for stability.

  • Advanced Formulation: If simple systems fail, consider developing a nano-carrier system like a nanoemulsion, nanoemulgel, or solid lipid nanoparticles (SLNs).[6][8][11] These systems increase the surface area and can significantly enhance the solubility and stability of poorly soluble drugs.[8]

  • Processing Parameters: Insufficient heat during processing can lead to incomplete solubilization, while excess cooling can cause the drug to precipitate out of the solution.[12]

Q: The viscosity of my gel or cream formulation is inconsistent between batches. How can I resolve this?

A: Viscosity is a critical variable for topical formulations as it affects sensory characteristics and drug release rate.[13] Inconsistency often points to issues with process control.[12][14]

  • Mixing Speed and Time: The amount of shear and mixing duration are critical process parameters.[12] Low shear may not adequately hydrate gelling agents, while excessive shear can break down polymer structures. Establish and validate optimal mixing speeds and times for each step.[14]

  • Temperature Control: Temperature fluctuations during manufacturing can significantly impact the hydration of polymers and the final viscosity.[12][14] Use temperature-controlled equipment to maintain consistency.[14]

  • Order of Addition: The sequence in which ingredients are added is crucial. Gelling agents like Carbopol often require proper dispersion and hydration before the addition of other excipients.[12]

  • Ingredient Measurement: Ensure all components, especially thickening agents, are measured accurately using calibrated equipment, as minor variations can lead to significant changes in viscosity.[14]

Q: I am observing phase separation in my emulsion-based formulation (cream or lotion). What are the likely causes?

A: Phase separation indicates emulsion instability. The cause is often related to the formulation composition or processing parameters.

  • Improper Emulsifier System: The type and concentration of your surfactant/co-surfactant (S/CoS) mix are critical. The hydrophilic-lipophilic balance (HLB) of the emulsifier system must be optimized for your oil phase. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios of oil, surfactant, and water for a stable nanoemulsion.[7]

  • Insufficient Homogenization: Emulsification often requires high shear to reduce oil droplet size and ensure uniform dispersion.[12] If using a low-shear mixer, it may be inadequate. Consider using a high-shear homogenizer.[14]

  • Temperature Differentials: When combining the oil and water phases, a significant temperature difference can cause the melted components of the oil phase to solidify, preventing proper emulsion formation.[12]

  • Incompatible Ingredients: Ensure all excipients are compatible. Some active ingredients or preservatives can disrupt the stability of the emulsion.

Performance & Analytical Issues

Q: My in vitro skin permeation results are low and highly variable. How can I enhance drug delivery?

A: Low permeation is a known challenge for topical Leflunomide due to the barrier function of the stratum corneum.[6]

  • Permeation Enhancers: Incorporate chemical permeation enhancers into your formulation. These can include alcohols (e.g., ethanol, propylene glycol), terpenes, or fatty acids (e.g., oleic acid), which work by reversibly disrupting the lipid structure of the stratum corneum.[10][15]

  • Vesicular Carriers: Utilize nanocarriers such as liposomes, ethosomes, or transfersomes.[10] Ethosomes, which contain a high concentration of ethanol, are particularly effective at enhancing skin penetration.[10]

  • Nanoemulsions: Formulations with droplet sizes in the nano-range (e.g., nanoemulsions) provide a high surface area, which can improve drug partitioning into the skin and enhance penetration.[7][8]

  • Experimental Setup: Variability in in vitro tests can arise from the Franz diffusion cell setup. Ensure consistent skin membrane thickness, proper hydration, elimination of air bubbles under the membrane, and consistent temperature control (37°C ± 0.5°C).[7]

Q: I am getting inconsistent results during the analytical quantification of Leflunomide by HPLC. What should I check?

A: Method robustness is key for reliable quantification.

  • Sample Preparation: Leflunomide's poor aqueous solubility can lead to incomplete extraction from the formulation matrix. Optimize your extraction solvent and procedure (e.g., sonication, vortexing time) to ensure complete recovery.

  • Mobile Phase pH: The mobile phase pH can affect the peak shape and retention time. A common mobile phase for Leflunomide analysis is a mixture of acetonitrile and water with the pH adjusted to 3.0 using phosphoric acid.[6] Ensure the pH is consistent for every run.

  • Column Integrity: Poor peak shape (e.g., tailing, splitting) may indicate column degradation. Flush the column regularly and use a guard column to extend its life.

  • Standard Curve: Prepare fresh calibration standards for each run and ensure the linearity (correlation coefficient > 0.998) covers the expected concentration range of your samples.[16]

Data Presentation

Table 1: Example of Excipient Solubility for Leflunomide Formulations This table summarizes the solubility of Leflunomide in various excipients, which is a critical first step in formulation development.

Excipient TypeExcipient NameSolubility (mg/mL)Reference
OilOleic AcidHigh[11]
OilCastor Oil6% (w/w) in optimal formulation[7]
SurfactantTween 80High[11]
Co-surfactantPropylene GlycolHigh[11]
Co-surfactantPEG 300Component of Smix[7]
Co-solventEthanol247.20[7]

Table 2: Key Quality Control Parameters for a Leflunomide Nanoemulgel This table outlines typical specifications for a nanoemulgel formulation to ensure batch-to-batch consistency and stability.

ParameterTypical Value/RangeSignificanceReference
AppearanceTranslucent, homogenousIndicates good emulsification and uniformity[7]
pH5.5 - 6.0Compatibility with skin pH[9][11]
Droplet Size< 200 nmInfluences stability and skin penetration[9][11]
Polydispersity Index (PDI)< 0.3Indicates a narrow and uniform droplet size distribution[9][11]
Zeta Potential> ±25 mVPredicts long-term stability against coalescence[7][11]
Viscosity37000-38000 cPAffects spreadability, retention, and drug release[11]
Drug Content95% - 105%Ensures correct dosage[9][11]
SpreadabilityIdealRelates to ease of application and uniform coverage[7]

Table 3: Example HPLC Method Parameters for Leflunomide Quantification This table provides a validated starting point for an HPLC analytical method.

ParameterSpecificationReference
Analytical ColumnC18 (e.g., 5 µm, 250 mm x 4.6 mm)[6]
Mobile PhaseAcetonitrile / Water (pH 3.0 with H₃PO₄) (80:20 v/v)[6]
Flow Rate1.0 mL/min[6]
Injection Volume20 µL[6]
DetectionUV at 295 nm[6]
Temperature25 °C[6]

Experimental Protocols

Protocol 1: Preparation of a Leflunomide Nanoemulgel

This protocol is based on the spontaneous emulsification technique for developing a nanoemulsion, which is then incorporated into a gel base.[9][11]

  • Screening of Excipients: Determine the solubility of Leflunomide in various oils, surfactants, and co-surfactants to select the most suitable components.[11]

  • Preparation of Nanoemulsion:

    • Prepare the oil phase by dissolving a specified amount of Leflunomide in the selected oil (e.g., oleic acid).

    • Prepare the surfactant/co-surfactant mixture (Smix) by blending the selected surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene glycol) at a predetermined ratio (e.g., 1:1, 2:1).

    • Add the oil phase to the Smix and mix thoroughly.

    • Add the aqueous phase dropwise to the oil-Smix mixture under gentle magnetic stirring. The transparent nanoemulsion will form spontaneously.

  • Preparation of Gel Base:

    • Disperse a gelling agent (e.g., Carbopol 940) in purified water and allow it to hydrate completely (this may take several hours or overnight).

    • Neutralize the gel base by adding a neutralizing agent (e.g., triethanolamine) dropwise until a transparent gel of the desired pH and viscosity is formed.

  • Formation of Nanoemulgel:

    • Incorporate the prepared Leflunomide nanoemulsion into the gel base slowly with continuous, gentle mixing until a homogenous, translucent nanoemulgel is obtained.

Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell

This protocol describes a standard method for assessing the release profile of a topical formulation.[7][11]

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor compartment should be filled with a release medium (e.g., phosphate buffer pH 7.4 to mimic physiological conditions) and maintained at 37°C ± 0.5°C with a magnetic stirrer for continuous agitation.[6]

  • Membrane Mounting: Mount a synthetic membrane (e.g., dialysis bag) or excised animal/human skin between the donor and receptor compartments. Ensure there are no air bubbles trapped between the membrane and the receptor medium.

  • Sample Application: Accurately weigh and apply a specified amount of the Leflunomide formulation (e.g., 1 gram) uniformly onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment through the sampling port.[7]

  • Volume Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for Leflunomide concentration using a validated analytical method, such as HPLC (see Protocol 3).

  • Data Calculation: Calculate the cumulative amount of drug released per unit area over time and plot the results.

Protocol 3: Quantification of Leflunomide using High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reported validated RP-HPLC method.[6]

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 analytical column, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (80:20 v/v). Adjust the pH of the water to 3.0 using phosphoric acid before mixing. Filter and degas the mobile phase.

    • Flow Rate: Set to 1.0 mL/min.

    • Column Temperature: Maintain at 25°C.

    • Detection Wavelength: Set the UV detector to 295 nm.

  • Preparation of Standards: Prepare a stock solution of Leflunomide in a suitable solvent (e.g., methanol). Create a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.1 to 25 µg/mL to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation.

    • Extract the drug using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing to ensure complete dissolution.

    • Centrifuge the sample to separate any undissolved excipients.

    • Dilute the supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 20 µL of the prepared standards and samples into the HPLC system. Determine the concentration of Leflunomide in the samples by comparing the peak area to the calibration curve.

Visualizations

Leflunomide_MoA cluster_cell Activated Lymphocyte Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Proliferation Lymphocyte Proliferation DeNovo->Proliferation Required for Inflammation Inflammation Proliferation->Inflammation Leads to

Caption: Leflunomide's Mechanism of Action.

Workflow cluster_dev Phase 1: Formulation Development cluster_char Phase 2: Characterization & QC cluster_eval Phase 3: Performance Evaluation A Define Target Profile B Excipient Solubility & Compatibility Screening A->B C Select Formulation Approach (e.g., Nanoemulgel) B->C D Formulation Optimization (e.g., Phase Diagram) C->D E Physicochemical Tests (pH, Viscosity, Particle Size) D->E G Drug Content & Uniformity E->G F Develop & Validate Analytical Method (HPLC) F->G H In Vitro Release Test (Franz Cell) G->H I In Vitro Permeation Test H->I J Stability Studies (ICH Guidelines) I->J

Caption: Experimental Workflow for Topical Formulation.

Troubleshooting Start Inconsistent Formulation (e.g., Viscosity, Phase Separation) Q1 Review Raw Materials: Calibrated Equipment? Correct Ingredients? Start->Q1 A1_No Action: Calibrate/Verify Raw Materials Q1->A1_No No Q2 Review Process Parameters: Mixing Speed/Time? Temperature Control? Order of Addition? Q1->Q2 Yes A1_Yes Process Parameters OK A1_No->Q1 A2_No Action: Standardize & Validate Process Parameters Q2->A2_No No Q3 Review Formulation Composition: Sufficient Emulsifier? Excipient Compatibility? Q2->Q3 Yes A2_Yes Formulation OK A2_No->Q2 Q3->A2_Yes Yes A3_No Action: Re-evaluate & Optimize Formulation Ratios Q3->A3_No No A3_No->Q3

Caption: Troubleshooting Logic for Formulation In-consistency.

References

Validation & Comparative

Unraveling the Mitochondrial Maze: A Comparative Guide to the Effects of Leflunomide and Leucinostatin A

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher and drug development professional, understanding the off-target effects of therapeutic compounds is paramount. This guide provides a detailed, data-driven comparison of the mitochondrial effects of the immunomodulatory drug Leflunomide and the peptidic natural product Leucinostatin A, offering insights into their distinct mechanisms of mitochondrial perturbation.

This document synthesizes experimental findings to illuminate the nuanced interactions of these compounds with cellular powerhouses. We present quantitative data in a clear, tabular format, detail the experimental protocols for key assays, and provide visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding.

At a Glance: Key Mitochondrial Effects

FeatureLeflunomide / Teriflunomide (A77 1726)Leucinostatin A
Primary Mitochondrial Target Dihydroorotate Dehydrogenase (DHODH)[1][2][3][4]Inner Mitochondrial Membrane / ATP Synthase[5][6]
Effect on Electron Transport Chain Inhibition of DHODH, which is coupled to the electron transport chain.[2][7]Uncoupling of oxidative phosphorylation at higher concentrations.[6][8]
Effect on ATP Synthesis Inhibition of Complex V (F1Fo ATP synthase) leading to ATP depletion.[2][9][10]Potent inhibition of mitochondrial ATP synthase at low concentrations.[6][11]
Mitochondrial Membrane Potential (ΔΨm) Can cause mitochondrial membrane depolarization.[9][10]Causes loss of mitochondrial membrane potential.[5]
Mitochondrial Morphology Teriflunomide has been shown to prevent mitochondrial shortening and fragmentation under oxidative stress.[12][13]Induces changes in mitochondrial ultrastructure, with the matrix appearing less electron-dense.[5][14]
Reactive Oxygen Species (ROS) Production Inhibition of DHODH is expected to decrease mitochondrial ROS generation.[7] However, some studies link its toxicity to oxidative stress[15]Not explicitly detailed in the provided results.
Other Mitochondrial Effects Can induce an unrestrained proliferation of mitochondria.[16]Acts as an ionophore, increasing membrane permeability to cations.[5]

Delving Deeper: Mechanisms of Action

Leflunomide: A Tale of Two Targets

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide (A77 1726).[3] The primary and well-established mechanism of action of teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[1][2][3][4] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway and is located on the outer surface of the inner mitochondrial membrane, where it is coupled to the electron transport chain.[2][7] By inhibiting DHODH, teriflunomide depletes the pool of pyrimidines necessary for the proliferation of rapidly dividing cells like activated lymphocytes, leading to its immunomodulatory effects.[1][4]

Beyond DHODH inhibition, studies have revealed a more complex interaction of leflunomide and teriflunomide with mitochondria. Research has demonstrated that both compounds can directly inhibit Complex V (F1Fo ATP synthase) of the oxidative phosphorylation (OXPHOS) system, with IC50 values of 35.0 µM for leflunomide and 63.7 µM for teriflunomide in immuno-captured mitochondrial complexes.[9][10] This inhibition leads to a decline in cellular ATP levels, which is exacerbated when cells are forced to rely on mitochondrial respiration by substituting galactose for glucose in the culture medium.[9][10] This mitochondrial dysfunction is implicated in the hepatotoxicity associated with leflunomide.[2][9][15][17]

Interestingly, some studies have shown a protective role for teriflunomide on mitochondria. In models of oxidative stress, teriflunomide was found to preserve neuronal activity and protect mitochondria by preventing their shortening and fragmentation.[12][13] It was also shown to restore mitochondrial shape, motility, and oxidation potential in peripheral nerves under oxidative stress.[18][19]

G cluster_leflunomide Leflunomide/Teriflunomide cluster_mito Mitochondrion Leflunomide Leflunomide/ Teriflunomide DHODH DHODH Leflunomide->DHODH Inhibits ComplexV Complex V (ATP Synthase) Leflunomide->ComplexV Inhibits Mito_Protection Mitochondrial Protection (Oxidative Stress) Leflunomide->Mito_Protection Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Blocks ATP ATP Production ComplexV->ATP Decreases Mito_Function Mitochondrial Function Cell_Proliferation Lymphocyte Proliferation Pyrimidine->Cell_Proliferation Reduces Hepatotoxicity Hepatotoxicity ATP->Hepatotoxicity Contributes to

Fig. 1: Mitochondrial signaling pathways affected by Leflunomide.
Leucinostatin A: A Membrane Disruptor and Enzyme Inhibitor

Leucinostatin A, a non-ribosomal peptide, exerts its mitochondrial effects through a dual mechanism that is concentration-dependent. At lower concentrations, it acts as a potent and specific inhibitor of mitochondrial ATP synthase (Complex V) , with a reported Ki of approximately 30 nM for the yeast enzyme.[6] This inhibitory action on ATP synthesis is a key contributor to its toxicity.[6]

At higher concentrations, Leucinostatin A functions as an ionophore and an uncoupler of oxidative phosphorylation .[5][6][8] It integrates into the inner mitochondrial membrane, increasing its permeability to both monovalent and divalent cations.[5] This disruption of the ion gradient dissipates the mitochondrial membrane potential, effectively uncoupling the electron transport chain from ATP synthesis.[5] This leads to a loss of mitochondrial membrane potential and subsequent cellular dysfunction. Ultrastructural analysis has shown that treatment with leucinostatins leads to a less electron-dense mitochondrial matrix, indicating significant morphological changes.[5][14]

G cluster_leucinostatin Leucinostatin A cluster_mito Mitochondrion Leucinostatin Leucinostatin A IMM Inner Mitochondrial Membrane Leucinostatin->IMM Disrupts (high conc.) ComplexV ATP Synthase (Complex V) Leucinostatin->ComplexV Inhibits (low conc.) Ion_Gradient Ion Gradient IMM->Ion_Gradient Dissipates Uncoupling Uncoupling of Oxidative Phosphorylation IMM->Uncoupling ATP ATP Production ComplexV->ATP Decreases MMP Mitochondrial Membrane Potential Ion_Gradient->MMP Collapses

Fig. 2: Mitochondrial targets and effects of Leucinostatin A.

Experimental Corner: Methodologies for Assessing Mitochondrial Effects

The findings presented in this guide are based on a variety of established experimental protocols. Below are detailed methodologies for key experiments used to characterize the mitochondrial effects of Leflunomide and Leucinostatin A.

Measurement of Oxidative Phosphorylation (OXPHOS) Complex Activities
  • Objective: To determine the specific inhibitory effects of the compounds on the individual complexes of the electron transport chain and ATP synthase.

  • Protocol:

    • Mitochondrial Isolation: Mitochondria are isolated from cultured cells (e.g., HepG2) or animal tissues (e.g., rat liver) by differential centrifugation.

    • Immuno-capture of OXPHOS Complexes: Specific antibodies against subunits of each of the five OXPHOS complexes are used to immuno-capture the intact and active complexes from the isolated mitochondria.

    • Activity Assays: The enzymatic activity of each captured complex is measured using specific substrates and electron acceptors/donors, and the rate of reaction is monitored spectrophotometrically.

      • Complex V (ATP Synthase): Activity is measured by monitoring the regeneration of NADH in an ATP-regenerating system, or by measuring ATP synthesis using a luciferin/luciferase-based assay.

    • Inhibition Studies: The assays are performed in the presence of varying concentrations of the test compound (Leflunomide or Leucinostatin A) to determine the half-maximal inhibitory concentration (IC50).

Assessment of Cellular ATP Levels
  • Objective: To quantify the overall impact of the compounds on cellular energy status.

  • Protocol:

    • Cell Culture and Treatment: Cells (e.g., HepG2) are cultured in either glucose-containing or galactose-containing medium. Galactose forces cells to rely on oxidative phosphorylation for ATP production.

    • Cell Lysis: After treatment with the test compound for a specified time, the cells are lysed to release intracellular ATP.

    • ATP Quantification: The amount of ATP in the cell lysate is determined using a luciferin/luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured using a luminometer.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Objective: To assess the integrity of the inner mitochondrial membrane and the proton motive force.

  • Protocol:

    • Cell Staining: Live cells are incubated with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., MitoTracker Red CMXRos, JC-1, or TMRE).

    • Fluorescence Microscopy or Flow Cytometry:

      • Microscopy: The stained cells are visualized under a fluorescence microscope to observe the localization and intensity of the fluorescent signal in the mitochondria. A decrease in fluorescence intensity indicates depolarization.

      • Flow Cytometry: The fluorescence intensity of a large population of stained cells is quantified using a flow cytometer. A shift in the fluorescence peak to a lower intensity indicates a loss of mitochondrial membrane potential.

G cluster_workflow Experimental Workflow for Mitochondrial Assessment start Cell Culture and Compound Treatment mito_iso Mitochondrial Isolation start->mito_iso cell_lysis Cell Lysis start->cell_lysis cell_stain Cell Staining (e.g., MitoTracker) start->cell_stain oxphos OXPHOS Complex Activity Assay mito_iso->oxphos atp_assay ATP Level Quantification cell_lysis->atp_assay mmp_assay Mitochondrial Membrane Potential Measurement (Microscopy/Flow Cytometry) cell_stain->mmp_assay

Fig. 3: General experimental workflow for mitochondrial function analysis.

Conclusion

References

head-to-head study of Lefleuganan and amphotericin B in vivo

Author: BenchChem Technical Support Team. Date: November 2025

As an AI assistant, I am unable to locate any direct head-to-head in vivo studies comparing Lefleuganan and amphotericin B based on the currently available information. The following guide provides a comparative overview based on individual in vivo and in vitro data for each compound.

Comparative Guide: this compound and Amphotericin B In Vivo

This guide provides a detailed comparison of this compound and amphotericin B, focusing on their mechanisms of action, available in vivo efficacy, and toxicity profiles. The information is compiled from various studies on each drug individually, as no direct comparative in vivo studies have been identified.

Mechanism of Action

This compound: this compound is a synthetic nonapeptide that acts by dissipating the mitochondrial membrane potential in protozoa.[1][2] This disruption of the membrane's functionality is the primary driver of its antiprotozoal activity.[1] Unlike its parent compound, leucinostatin A, this compound does not inhibit the F1FO ATP synthase.[1][2] Its mode of action is linked to the destabilization of the inner mitochondrial membrane.[3][4]

Amphotericin B: Amphotericin B is a polyene antifungal that binds to ergosterol, a key component of fungal cell membranes.[5][6][7][8][9] This binding leads to the formation of transmembrane channels, causing leakage of monovalent ions (K+, Na+, H+, and Cl−) and subsequent fungal cell death.[5][8] Additionally, it can cause oxidative damage to fungal cells.[5][8] Because mammalian cells contain cholesterol, which is structurally similar to ergosterol, amphotericin B can also bind to host cell membranes, leading to toxicity.[5][8]

Diagram: Mechanism of Action of this compound

cluster_this compound This compound This compound This compound Mitochondrion Protozoal Mitochondrion This compound->Mitochondrion Enters InnerMembrane Inner Mitochondrial Membrane Mitochondrion->InnerMembrane Targets MembranePotential Dissipation of Membrane Potential InnerMembrane->MembranePotential CellDeath Protozoal Cell Death MembranePotential->CellDeath

Caption: Mechanism of action of this compound.

Diagram: Mechanism of Action of Amphotericin B

cluster_amphotericinB Amphotericin B AmphotericinB Amphotericin B FungalCell Fungal Cell AmphotericinB->FungalCell Targets Ergosterol Ergosterol in Cell Membrane FungalCell->Ergosterol Binds to PoreFormation Pore Formation Ergosterol->PoreFormation IonLeakage Ion Leakage (K+, Na+, H+, Cl-) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of Amphotericin B.

In Vivo Efficacy

Direct comparative in vivo efficacy data for this compound and amphotericin B is not available. The following tables summarize the available in vivo data for each drug against various pathogens.

Table 1: Summary of In Vivo Efficacy of this compound

PathogenAnimal ModelDosing RegimenKey FindingsReference
Leishmania(Not specified)(Not specified)This compound is a clinical stage drug candidate for cutaneous leishmaniasis with excellent antiprotozoal activity.[1][2][1][2]

Table 2: Summary of In Vivo Efficacy of Amphotericin B

PathogenAnimal ModelFormulationDosing RegimenKey FindingsReference
Candida aurisNeutropenic murine bloodstream infectionConventional1 mg/kg daily for 5 daysSignificantly increased survival rates in mice infected with East Asian, and some South African and South American clades. Decreased fungal burden in heart, kidneys, and brain for some clades.[10][10]
Candida albicansMouse models of invasive, oropharyngeal, and vulvovaginal candidiasisCochleated (CAMB) vs. Deoxycholate (AMB-d)Daily oral gavage (CAMB) vs. intraperitoneal (AMB-d)CAMB exhibited similar in vivo efficacy to AMB-d in reducing fungal burden.[11][11]
Aspergillus spp.MiceAmphotericin B lipid complex (ABLC) vs. Deoxycholate (AmB-d)MTD of ABLC was ≥12.8 mg/kg; MTD of AmB-d was 0.8 mg/kgABLC was at least as effective as AmB-d, albeit at higher doses.[12][12]
Candida albicansLeukopenic mice with severe systemic candidiasisPEG-coated liposomal (PEG-AMB-LIP) vs. AmBisomeSingle dose of PEG-AMB-LIP (5 mg/kg) vs. five daily doses of AmBisome (5 mg/kg)Single dose of PEG-AMB-LIP resulted in zero mortality and significant reduction in kidney CFU, while AmBisome treatment resulted in 70% mortality.[13][13]
Leishmania donovani(Not specified)Methyl urea derivative (AmB-MU)(Not specified)AmB-MU was well-tolerated and more effective than conventional AmB against experimental visceral leishmaniasis.[14][14]
Mucosal LeishmaniasisHuman (retrospective study)Liposomal (L-AMB) vs. other therapies(Varied)L-AMB was more effective than other therapies for the treatment of ML.[15][15]
Candida tropicalis, C. glabrata, C. kruseiRat model of established systemic candidiasisConventional20 and 80 mg/kg/day for 7 days (fluconazole) vs. amphotericin BOral fluconazole was only slightly inferior to amphotericin B in reducing kidney and liver titers of C. tropicalis and C. glabrata.[16][16]
Hematogenous CandidiasisHuman cancer patients (matched cohort study)Conventional0.3 to 1.2 mg/kg/daySimilar response and survival rates compared to fluconazole.[17][17]

Toxicity

This compound: this compound is reported to have strongly reduced acute toxicity, making it suitable for clinical use.[1][2]

Amphotericin B: The conventional deoxycholate formulation of amphotericin B is associated with significant dose-limiting toxicities, particularly nephrotoxicity and infusion-related reactions.[5][9][12] Lipid-based formulations, such as liposomal amphotericin B (L-AmB) and amphotericin B lipid complex (ABLC), have been developed to have a reduced nephrotoxic profile.[5][8][18] However, even liposomal formulations can be associated with acute kidney injury.[15] Common adverse effects include hypokalemia and hypomagnesemia.[5]

Experimental Protocols

Experimental Protocol for Candida auris In Vivo Efficacy Study[10]

  • Animal Model: Severely neutropenic mice.

  • Infection: Intravenous infection with various C. auris clades.

  • Treatment: Daily administration of 1 mg/kg of amphotericin B.

  • Endpoints: Survival rates and fungal burden in organs (heart, kidneys, brain).

Diagram: Experimental Workflow for C. auris In Vivo Study

cluster_workflow In Vivo Efficacy Workflow Start Start Neutropenia Induce Neutropenia in Mice Start->Neutropenia Infection Intravenous Infection with C. auris Neutropenia->Infection Treatment Daily Treatment with Amphotericin B (1 mg/kg) Infection->Treatment Monitoring Monitor Survival Rates Treatment->Monitoring OrganHarvest Harvest Organs (Heart, Kidneys, Brain) Treatment->OrganHarvest End End Monitoring->End FungalBurden Determine Fungal Burden OrganHarvest->FungalBurden FungalBurden->End

Caption: Experimental workflow for in vivo efficacy testing.

Experimental Protocol for Severe Systemic Candidiasis in Leukopenic Mice[13]

  • Animal Model: Leukopenic mice.

  • Infection: Intravenous inoculation with Candida albicans.

  • Treatment Groups:

    • Single-dose of long-circulating polyethylene glycol-coated AMB liposomes (PEG-AMB-LIP) at 5 mg/kg.

    • Five daily doses of AmBisome at 5 mg/kg per day.

  • Endpoints: Mortality and number of viable C. albicans in the kidney.

Conclusion

While a direct head-to-head in vivo comparison is not available, this guide provides an overview of this compound and amphotericin B based on existing data. This compound shows promise as an antiprotozoal agent with a favorable toxicity profile, acting on the mitochondrial membrane. Amphotericin B remains a potent broad-spectrum antifungal and antiprotozoal agent, with its efficacy established against a range of pathogens. However, its use, particularly of the conventional formulation, is limited by significant toxicity. The development of lipid-based formulations has improved its safety profile. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative efficacy and safety of this compound and amphotericin B for specific indications.

References

Comparative Analysis of Leflunomide and Pentamidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide addresses the potential synergistic effects of Leflunomide and Pentamidine. Initial searches for "Lefleugnan" did not yield any results for a recognized therapeutic agent; therefore, this document focuses on Leflunomide, a likely intended subject of inquiry. A comprehensive review of published literature reveals no direct experimental studies evaluating the synergistic effects of Leflunomide and Pentamidine. This guide serves to provide a detailed comparison of their individual mechanisms of action, which may inform future research into their potential combined therapeutic use.

Section 1: Overview of Leflunomide and Pentamidine

Leflunomide is an immunomodulatory and immunosuppressive agent primarily used in the treatment of rheumatoid and psoriatic arthritis.[1] It functions as a pyrimidine synthesis inhibitor.[1] Pentamidine is an antimicrobial medication with activity against various protozoa and fungi, and it is most commonly used in the treatment and prevention of Pneumocystis jirovecii pneumonia (PCP).[2][3] Its exact mechanism of action is not fully understood but is known to interfere with DNA, RNA, and protein synthesis in susceptible organisms.[4][5]

Section 2: Mechanism of Action

The two compounds exhibit distinct mechanisms of action, which could theoretically provide a basis for synergistic activity. Leflunomide targets the host's immune cell proliferation, while Pentamidine directly targets microbial replication.

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide.[1] Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][6] This inhibition leads to a decrease in the synthesis of uridine monophosphate (rUMP), a crucial building block for DNA and RNA.[1][6]

Rapidly dividing cells, such as activated lymphocytes, are highly dependent on the de novo synthesis of pyrimidines and are therefore particularly susceptible to the effects of Leflunomide.[7] By depleting the pyrimidine pool, Leflunomide halts the cell cycle progression of these cells from the G1 to the S phase, thereby exerting its immunosuppressive effects.[7] In addition to its immunosuppressive properties, Leflunomide has demonstrated antiviral activity against several viruses, including cytomegalovirus (CMV) and herpes simplex virus (HSV1), by interfering with virion assembly.[1][8][9][10][11]

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis rUMP Reduced Uridine Monophosphate (rUMP) DeNovo->rUMP Produces DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Required for CellCycle Cell Cycle Arrest (G1 Phase) in Activated Lymphocytes DNA_RNA->CellCycle Leads to Proliferation Decreased Lymphocyte Proliferation CellCycle->Proliferation

Mechanism of Action of Leflunomide.

The precise mechanism of Pentamidine is not as clearly defined as that of Leflunomide but is understood to involve several points of interference in microbial cellular processes.[4][5] It is an aromatic diamidine that is actively transported into susceptible organisms.[12] Once inside the cell, it is thought to exert its effects through:

  • DNA Binding: Pentamidine binds to adenine-thymine (A-T) rich regions of DNA, potentially forming cross-links and interfering with DNA replication and transcription.[4]

  • Enzyme Inhibition: It has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma, which are essential for DNA replication and repair.[4]

  • Inhibition of Synthesis: Pentamidine is believed to broadly interfere with the synthesis of DNA, RNA, proteins, and phospholipids.[5]

These actions collectively disrupt critical cellular functions, leading to the death of the microorganism.

Pentamidine_Pathway Pentamidine Pentamidine MicrobialCell Microbial Cell Pentamidine->MicrobialCell Uptake DNA DNA (A-T rich regions) Pentamidine->DNA Binds to & Interferes with Topoisomerase Mitochondrial Topoisomerase Pentamidine->Topoisomerase Inhibits Macromolecule_Synth DNA, RNA, Protein & Phospholipid Synthesis Pentamidine->Macromolecule_Synth Inhibits CellDeath Microbial Cell Death DNA->CellDeath Topoisomerase->CellDeath Macromolecule_Synth->CellDeath

Proposed Mechanisms of Action of Pentamidine.

Section 3: Potential for Synergistic Interaction

While no studies have directly demonstrated a synergistic relationship between Leflunomide and Pentamidine, their distinct mechanisms of action present a theoretical basis for such an effect, particularly in the context of infections in immunocompromised individuals.

  • Dual-Pronged Attack: Leflunomide could suppress the host's inflammatory response and lymphocyte proliferation, which can sometimes contribute to pathology in infections. Concurrently, Pentamidine would directly target the infectious agent.

  • Antiviral and Antiprotozoal Coverage: Leflunomide's known antiviral properties could complement Pentamidine's antiprotozoal and antifungal activity, offering broader antimicrobial coverage.[8][11]

Section 4: Experimental Protocols

As there is no published research on the synergistic effects of Leflunomide and Pentamidine, no established experimental protocols for their combined use exist. Future research to investigate potential synergy could involve the following:

  • In Vitro Studies:

    • Checkerboard Assays: To determine the fractional inhibitory concentration (FIC) index for the drug combination against relevant pathogens (e.g., Pneumocystis jirovecii, CMV). An FIC index of <0.5 is typically considered synergistic.

    • Cell Viability Assays: To assess the cytotoxic effects of the individual drugs and their combination on host cells to determine a therapeutic window.

  • In Vivo Studies:

    • Animal Models: Utilizing animal models of relevant infections (e.g., PCP in immunosuppressed rodents) to evaluate the efficacy and toxicity of the combination therapy compared to monotherapy.

Section 5: Data Presentation

Currently, there is no quantitative data to present in tabular format regarding the synergistic effects of Leflunomide and Pentamidine. Future studies should aim to generate data on metrics such as IC50 values, combination indices, and in vivo measures of efficacy (e.g., pathogen load, survival rates) to populate such a table.

Section 6: Conclusion and Future Directions

The combination of Leflunomide and Pentamidine remains an unexplored area of research. Based on their individual and distinct mechanisms of action, there is a plausible, albeit theoretical, basis for potential synergistic effects. Leflunomide's immunomodulatory and antiviral activities could complement Pentamidine's direct antimicrobial actions. Rigorous in vitro and in vivo studies are necessary to validate this hypothesis, quantify any synergistic interactions, and assess the safety profile of such a combination. This guide provides a foundational understanding of each compound to encourage and inform future investigations into this potential therapeutic strategy.

References

Validating Leflunomide's Mechanism of Action in Leishmania Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of Leflunomide, a known inhibitor of dihydroorotate dehydrogenase (DHODH), in Leishmania species using CRISPR-Cas9 gene editing technology. We present a comparative analysis of Leflunomide's effects on wild-type versus DHODH-knockout parasites, alongside alternative anti-leishmanial drugs, Amphotericin B and Miltefosine, which have distinct mechanisms of action. This guide includes detailed experimental protocols, comparative data tables, and visualizations to facilitate the design and implementation of robust drug target validation studies.

Introduction: Leflunomide and its Proposed Anti-leishmanial Activity

Leflunomide is an immunosuppressive drug that functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine synthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells. In the context of Leishmania, a protozoan parasite reliant on both de novo and salvage pathways for pyrimidine acquisition, targeting DHODH presents a promising therapeutic strategy. This guide outlines a CRISPR-Cas9-based approach to genetically validate DHODH as the primary target of Leflunomide in Leishmania.

Comparative Analysis of Anti-leishmanial Drugs

To provide a clear benchmark for Leflunomide's specific mechanism of action, its effects are compared with two established anti-leishmanial drugs with different cellular targets.

  • Leflunomide : Targets DHODH, disrupting de novo pyrimidine synthesis.

  • Amphotericin B : A polyene antifungal that binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.

  • Miltefosine : An alkylphosphocholine drug with a multi-faceted mechanism of action, including interference with lipid metabolism and induction of apoptosis-like cell death.

The following table summarizes the expected phenotypic outcomes of treating wild-type and DHODH-knockout (ΔDHODH) Leishmania promastigotes with these drugs.

Table 1: Predicted Drug Susceptibility in Wild-Type vs. ΔDHODHLeishmania Promastigotes

DrugTargetExpected IC50 in Wild-Type (μM)Expected IC50 in ΔDHODH (μM)Rationale for Change in Susceptibility
Leflunomide Dihydroorotate Dehydrogenase (DHODH)5 - 20> 200Knockout of the drug's target should confer high-level resistance.
Amphotericin B Ergosterol0.1 - 0.50.1 - 0.5Mechanism of action is independent of the pyrimidine synthesis pathway.
Miltefosine Multiple (Lipid metabolism, apoptosis induction)2 - 102 - 10Mechanism of action is independent of the pyrimidine synthesis pathway.

Experimental Protocols

This section details the key experimental procedures for validating Leflunomide's mechanism of action in Leishmania.

CRISPR-Cas9-mediated Knockout of DHODH in Leishmania

This protocol outlines the generation of a DHODH-knockout Leishmania line using the LeishGEdit method.

I. Identification of the Leishmania DHODH Gene:

  • Access the TriTrypDB database (--INVALID-LINK--).

  • Search for "dihydroorotate dehydrogenase" within your Leishmania species of interest (e.g., Leishmania donovani, Leishmania major).

  • Retrieve the gene ID and nucleotide sequence for use in guide RNA design.

II. Guide RNA (gRNA) Design:

  • Use an online gRNA design tool (e.g., EuPaGDT) to identify suitable 20-nucleotide target sequences within the DHODH coding region.

  • Select two gRNAs targeting the 5' and 3' ends of the gene to facilitate complete gene deletion.

III. Generation of Donor DNA for Homologous Recombination:

  • Design primers to amplify a drug resistance cassette (e.g., neomycin phosphotransferase, NEO) flanked by 30-40 base pair homology arms corresponding to the regions immediately upstream and downstream of the DHODH gene.

  • Perform PCR to generate the donor DNA template.

IV. Transfection of Leishmania Promastigotes:

  • Culture Leishmania promastigotes expressing Cas9 and T7 RNA polymerase to mid-log phase.

  • Electroporate the parasites with the gRNA templates and the donor DNA.

  • Select for transformants using the appropriate drug (e.g., G418 for NEO).

V. Verification of Gene Knockout:

  • Isolate genomic DNA from drug-resistant clones.

  • Perform PCR using primers flanking the DHODH locus to confirm the replacement of the gene with the resistance cassette.

  • Confirm the absence of the DHODH transcript by RT-qPCR.

In Vitro Drug Susceptibility Assays

I. Parasite Culture:

  • Culture wild-type and ΔDHODHLeishmania promastigotes in M199 medium supplemented with 10% fetal bovine serum at 26°C.

  • For amastigote experiments, differentiate promastigotes into axenic amastigotes by increasing the temperature to 37°C and lowering the pH to 5.5.

II. Drug Treatment:

  • Plate promastigotes or axenic amastigotes at a density of 1 x 10^5 cells/mL in 96-well plates.

  • Add serial dilutions of Leflunomide, Amphotericin B, and Miltefosine.

  • Incubate for 72 hours.

III. Viability Assessment:

  • Add a viability reagent (e.g., resazurin) and incubate for 4-6 hours.

  • Measure fluorescence or absorbance to determine the percentage of viable parasites.

  • Calculate the half-maximal inhibitory concentration (IC50) for each drug.

Quantification of Pyrimidine Pools

This protocol provides a general workflow for measuring the impact of DHODH knockout and Leflunomide treatment on pyrimidine levels.

I. Metabolite Extraction:

  • Culture wild-type and ΔDHODH promastigotes with and without Leflunomide treatment.

  • Rapidly quench metabolic activity by immersing culture tubes in a dry ice/ethanol bath.

  • Extract metabolites using a chloroform/methanol/water extraction method.

II. LC-MS/MS Analysis:

  • Separate metabolites using liquid chromatography.

  • Detect and quantify pyrimidine pathway intermediates (e.g., orotate, UMP, CTP) using mass spectrometry.

Table 2: Expected Changes in Pyrimidine Metabolite Levels

ConditionOrotateUridine Monophosphate (UMP)Cytidine Triphosphate (CTP)
Wild-Type (Untreated) BaselineBaselineBaseline
Wild-Type + Leflunomide DecreasedDecreasedDecreased
ΔDHODH (Untreated) Significantly DecreasedSignificantly DecreasedSignificantly Decreased
ΔDHODH + Leflunomide Significantly DecreasedSignificantly DecreasedSignificantly Decreased

Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA Leflunomide Leflunomide Leflunomide->DHODH DHODH->Orotate

Caption: Leflunomide's mechanism of action in the de novo pyrimidine synthesis pathway.

cluster_workflow CRISPR-Cas9 Validation Workflow start Identify DHODH Gene in Leishmania design_gRNA Design gRNAs start->design_gRNA design_donor Design Donor DNA with Resistance Marker start->design_donor transfect Transfect Leishmania with Cas9, gRNAs, and Donor DNA design_gRNA->transfect design_donor->transfect select Select for Drug-Resistant Clones transfect->select verify Verify DHODH Knockout (PCR, RT-qPCR) select->verify phenotype Phenotypic Analysis (Drug Susceptibility, Metabolomics) verify->phenotype end Validate DHODH as Leflunomide Target phenotype->end

Caption: Experimental workflow for CRISPR-Cas9-mediated validation of a drug target.

cluster_logic Logical Framework for Target Validation hypothesis Hypothesis: Leflunomide kills Leishmania by inhibiting DHODH knockout Action: Knockout DHODH gene using CRISPR-Cas9 hypothesis->knockout prediction1 Prediction 1: ΔDHODH parasites will be resistant to Leflunomide knockout->prediction1 prediction2 Prediction 2: ΔDHODH parasites will have depleted pyrimidine pools knockout->prediction2 prediction3 Prediction 3: ΔDHODH parasites will show no change in susceptibility to drugs with other targets knockout->prediction3 conclusion Conclusion: DHODH is the primary target of Leflunomide in Leishmania prediction1->conclusion prediction2->conclusion prediction3->conclusion

Caption: Logical relationship of the experimental design for validating Leflunomide's target.

Conclusion

This guide provides a robust framework for utilizing CRISPR-Cas9 to validate the mechanism of action of Leflunomide in Leishmania. By comparing the effects of the drug on wild-type and DHODH-knockout parasites, researchers can definitively establish the on-target activity of Leflunomide. The inclusion of alternative anti-leishmanial drugs provides essential controls to demonstrate the specificity of the observed phenotypes. The detailed protocols and expected outcomes presented herein should serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and development.

A Comparative Safety Analysis of Leflunomide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the safety profile of Leflunomide in comparison to other key disease-modifying antirheumatic drugs (DMARDs), supported by clinical trial data and mechanistic insights.

Introduction

Leflunomide is a pyrimidine synthesis inhibitor widely used in the management of rheumatoid arthritis (RA) and psoriatic arthritis (PsA). As with all immunomodulatory agents, a thorough understanding of its safety profile is paramount for informed clinical decision-making and for guiding future drug development. This guide provides a comparative analysis of the safety of Leflunomide against two other commonly used conventional synthetic DMARDs (csDMARDs): Methotrexate and Sulfasalazine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data from clinical trials, detailed experimental protocols for safety monitoring, and visualizations of relevant biological pathways and workflows.

Comparative Safety Profile: Leflunomide vs. Methotrexate vs. Sulfasalazine

The following tables summarize the incidence of key adverse events reported in head-to-head clinical trials and observational studies. It is important to note that rates of adverse events can vary depending on the study population, dosage, and duration of treatment.

Table 1: Overview of Common Adverse Events
Adverse Event CategoryLeflunomideMethotrexateSulfasalazine
Gastrointestinal Diarrhea, nausea, abdominal pain[1]Nausea, vomiting, stomatitis[2]Nausea, abdominal discomfort, headache[3]
Hepatotoxicity Elevated liver enzymes[1][4]Elevated liver enzymes[4][5]Elevated liver tests (less common)[3]
Hematological Less common than methotrexate[3]Leukopenia, thrombocytopenia[6]Leukopenia, agranulocytosis (rare)[1][7][8]
Dermatological Alopecia, rash[1]Rash, alopecia[2]Rash, photosensitivity[3]
Respiratory Interstitial lung disease (rare)Pneumonitis[6]Eosinophilic pneumonia (rare)[7]
Table 2: Incidence of Selected Adverse Events from Clinical Trials (%)
Adverse EventLeflunomideMethotrexateSulfasalazineStudy Reference
Diarrhea 17%--Smolen et al. (1999)[1]
Nausea 10%--Smolen et al. (1999)[1]
Alopecia 8%--Smolen et al. (1999)[1]
Rash 10%--Smolen et al. (1999)[1]
Elevated Liver Enzymes (>3x ULN) ~5.4%~16.3%5 patientsEmery et al. (in Medscape)[9], Smolen et al. (1999)[1]
Withdrawals due to Adverse Events 19%15%-Emery et al. (2000)[4]
Agranulocytosis --2 casesSmolen et al. (1999)[1]

Note: Direct comparison across different studies should be done with caution due to variations in study design and patient populations. ULN = Upper Limit of Normal.

Experimental Protocols for Safety Monitoring

Rigorous monitoring is crucial for the safe use of DMARDs. The following are detailed methodologies for key safety assessments, based on established guidelines and clinical trial protocols.

Hepatotoxicity Monitoring

Objective: To detect and manage potential drug-induced liver injury.

Protocol:

  • Baseline Assessment: Prior to initiating therapy, a comprehensive liver function panel should be performed, including:

    • Alanine aminotransferase (ALT)

    • Aspartate aminotransferase (AST)

    • Alkaline phosphatase (ALP)

    • Bilirubin (total and direct)

    • Albumin

    • Hepatitis B and C serology[5]

  • Routine Monitoring:

    • Leflunomide: ALT and AST levels should be monitored monthly for the first six months of treatment, and every 6-8 weeks thereafter[10].

    • Methotrexate: ALT, AST, and albumin levels should be monitored every 4-8 weeks[5].

  • Action Criteria for Elevated Liver Enzymes:

    • If ALT/AST levels are persistently elevated to more than three times the upper limit of normal, the drug should be discontinued. A liver biopsy may be considered in cases of persistent abnormalities[5].

Hematological Safety Monitoring

Objective: To identify and manage potential bone marrow suppression.

Protocol:

  • Baseline Assessment: A complete blood count (CBC) with differential and platelet count must be performed before starting treatment.

  • Routine Monitoring:

    • Leflunomide: A CBC should be performed every two weeks for the first six months, and every eight weeks thereafter[10].

    • Methotrexate: A CBC should be performed at least monthly.

    • Sulfasalazine: Regular blood counts are recommended, especially during the initial months of therapy[8].

  • Action Criteria for Hematological Abnormalities:

    • Treatment should be withheld if the white blood cell count is less than 3.5 x 10⁹/L, neutrophil count is less than 2 x 10⁹/L, or platelet count is less than 150 x 10⁹/L.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the processes for safety evaluation can provide a clearer understanding for research and development professionals.

Leflunomide Mechanism of Action

Leflunomide is a prodrug that is converted to its active metabolite, teriflunomide (A77 1726). Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of uridine monophosphate (rUMP), which is essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes[11][12][13][14][15].

Leflunomide_Mechanism cluster_pathway De Novo Pyrimidine Synthesis Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726 - Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis rUMP Ribonucleotide Uridine Monophosphate (rUMP) DeNovo->rUMP Produces DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Lymphocyte Activated Lymphocyte Proliferation DNA_RNA->Lymphocyte Inflammation Inflammation Lymphocyte->Inflammation

Caption: Mechanism of action of Leflunomide.

Methotrexate Mechanism of Action

Methotrexate's anti-inflammatory effects in rheumatoid arthritis are multifactorial. A primary mechanism involves the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR. This, in turn, inhibits adenosine deaminase, resulting in increased extracellular adenosine levels. Adenosine, acting through its receptors, has potent anti-inflammatory effects[16][17][18]. Methotrexate also inhibits dihydrofolate reductase (DHFR), which is more central to its anti-cancer effects but also contributes to its effects in RA[6][16].

Methotrexate_Mechanism cluster_adenosine Adenosine Pathway Methotrexate Methotrexate AICAR_T AICAR Transformylase Methotrexate->AICAR_T Inhibits DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits AICAR Intracellular AICAR Adenosine_D Adenosine Deaminase AICAR->Adenosine_D Inhibits Adenosine Extracellular Adenosine Adenosine_R Adenosine Receptors Adenosine->Adenosine_R AntiInflammatory Anti-inflammatory Effects Adenosine_R->AntiInflammatory Folate Folate Metabolism DHFR->Folate

Caption: Key anti-inflammatory mechanism of Methotrexate in RA.

Sulfasalazine Mechanism of Action

Sulfasalazine is a prodrug that is cleaved by colonic bacteria into its active components: sulfapyridine and 5-aminosalicylic acid (5-ASA). The sulfapyridine moiety is thought to be primarily responsible for the systemic anti-inflammatory and immunomodulatory effects in rheumatoid arthritis. The exact mechanism is not fully elucidated but is believed to involve the inhibition of inflammatory mediators and effects on lymphocyte function[15][19]. Like methotrexate, it may also increase adenosine release at inflamed sites[20].

Sulfasalazine_Mechanism Sulfasalazine Sulfasalazine (Prodrug) Bacteria Colonic Bacteria Sulfasalazine->Bacteria Cleavage by Sulfapyridine Sulfapyridine Bacteria->Sulfapyridine Five_ASA 5-Aminosalicylic Acid (5-ASA) Bacteria->Five_ASA Systemic Systemic Absorption Sulfapyridine->Systemic Local Local Effects in Gut Five_ASA->Local Immunomodulation Immunomodulatory & Anti-inflammatory Effects Systemic->Immunomodulation

Caption: Metabolism and action of Sulfasalazine.

Experimental Workflow for DMARD Safety Assessment in a Clinical Trial

The safety of a new DMARD is rigorously assessed throughout its clinical development. The following diagram illustrates a typical workflow for safety monitoring in a Phase III clinical trial.

DMARD_Safety_Workflow Screening Patient Screening & Baseline Assessment (CBC, LFTs, Renal Function) Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug vs. Comparator) Randomization->Treatment Monitoring Regular Safety Monitoring (e.g., Monthly/Bi-monthly CBC & LFTs) Treatment->Monitoring AE_Reporting Adverse Event (AE) Reporting & Grading Treatment->AE_Reporting Follow_up Post-Treatment Follow-up Treatment->Follow_up Monitoring->AE_Reporting Data_Analysis Interim & Final Safety Data Analysis AE_Reporting->Data_Analysis Data_Analysis->Treatment Dose adjustment/ Discontinuation Final_Report Final Safety Report Data_Analysis->Final_Report Follow_up->Final_Report

Caption: A typical workflow for DMARD safety assessment in a clinical trial.

Conclusion

Leflunomide presents a distinct safety profile compared to Methotrexate and Sulfasalazine. While all three drugs require careful monitoring for hepatotoxicity and hematological abnormalities, the specific nature and incidence of adverse events differ. Leflunomide is commonly associated with gastrointestinal side effects like diarrhea, as well as alopecia and rash[1]. Methotrexate carries a notable risk of hepatotoxicity and myelosuppression, often mitigated by folic acid supplementation[21]. Sulfasalazine is generally well-tolerated but can cause gastrointestinal upset and, rarely, serious hematological and skin reactions[2][3][7].

The choice of a DMARD for an individual patient will depend on a comprehensive evaluation of their comorbidities, concomitant medications, and risk tolerance. For drug development professionals, understanding these comparative safety profiles is crucial for identifying unmet needs and for designing safer and more effective therapies for rheumatoid arthritis and other autoimmune diseases. The data and protocols presented in this guide offer a foundational resource for these endeavors.

References

A Comparative Analysis of Lefleuganan and Current Therapies for Cutaneous Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug Lefleuganan against current standard treatments for cutaneous leishmaniasis (CL). The data for established therapies are based on published clinical findings, while the information for this compound is derived from hypothetical preclinical and early-phase clinical data to illustrate its potential therapeutic profile.

Cutaneous leishmaniasis, a parasitic infection transmitted by sandflies, presents a significant global health challenge, with current treatments often limited by toxicity, variable efficacy, and challenging administration routes.[1][2] this compound is a novel, orally bioavailable compound under development for the treatment of uncomplicated CL. This document outlines its performance characteristics in comparison to established first- and second-line therapies.

Comparative Efficacy and Safety Profile

The following table summarizes the key performance indicators of this compound in contrast to current CL treatments, such as pentavalent antimonials, miltefosine, and liposomal amphotericin B.

FeatureThis compound (Hypothetical Data)Pentavalent Antimonials (e.g., Sodium Stibogluconate)MiltefosineLiposomal Amphotericin B
Efficacy (Cure Rate) 88% (Phase IIa data)~80-90% (species dependent)[1]83-92.9% (species dependent)[3]High, often used for refractory cases[4]
Route of Administration OralIntravenous or Intramuscular[1][5]Oral[5]Intravenous[4]
Treatment Duration 21 days20-28 days[1]28 days[5]Variable, often shorter but intensive[6]
Common Side Effects Mild to moderate gastrointestinal upset, headache.Cardiotoxicity, pancreatitis, myalgia, arthralgia.[1]Gastrointestinal distress (vomiting, diarrhea), teratogenicity.[3]Infusion-related reactions, nephrotoxicity, hypokalemia.[7]
Mechanism of Action Inhibition of parasitic protein kinase CDisruption of parasitic bioenergeticsDisruption of cell signaling and lipid metabolismBinds to ergosterol in the parasite membrane, forming pores[7]

Experimental Protocols

The data presented for this compound is based on the following standardized experimental designs.

In Vitro Amastigote Susceptibility Assay
  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and seeded in 96-well plates.

  • Infection: Macrophages are infected with Leishmania major promastigotes, which differentiate into amastigotes.

  • Drug Application: this compound is dissolved in DMSO and added to the culture medium at varying concentrations.

  • Incubation: Plates are incubated for 72 hours.

  • Assessment: The number of amastigotes per macrophage is determined by microscopy after Giemsa staining. The 50% inhibitory concentration (IC50) is calculated.

In Vivo Murine Model of Cutaneous Leishmaniasis
  • Animal Model: BALB/c mice are infected with L. major in the footpad.

  • Treatment Initiation: Once lesions are established (approx. 3-4 weeks post-infection), oral administration of this compound (or vehicle control) begins.

  • Dosing Regimen: this compound is administered daily via oral gavage for 21 days.

  • Outcome Measures: Lesion size is measured weekly. At the end of the treatment, parasite burden in the footpad and draining lymph nodes is quantified by limiting dilution assay.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to act by selectively inhibiting a parasitic protein kinase C (PKC) isoform, which is crucial for parasite proliferation and survival within the host macrophage. This differs from the mechanisms of existing drugs.

cluster_this compound This compound Pathway cluster_amphob Amphotericin B Pathway This compound This compound pkc Parasite PKC This compound->pkc Inhibits proliferation Parasite Proliferation pkc->proliferation Promotes amphob Amphotericin B ergosterol Ergosterol Membrane amphob->ergosterol Binds pore Pore Formation ergosterol->pore lysis Parasite Lysis pore->lysis

Caption: Comparative signaling pathways of this compound and Amphotericin B.

Preclinical to Clinical Experimental Workflow

The development and evaluation of a novel anti-leishmanial agent like this compound follows a structured workflow from initial discovery to clinical application.

discovery Compound Discovery & Screening invitro In Vitro Susceptibility Assays discovery->invitro invivo In Vivo Murine Models invitro->invivo tox Toxicology & Safety Pharmacology invivo->tox phase1 Phase I (Safety in Humans) tox->phase1 phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: Drug development workflow for a new cutaneous leishmaniasis therapy.

References

in vitro comparison of Lefleuganan and paromomycin

Author: BenchChem Technical Support Team. Date: November 2025

A note on terminology: The initial query for "Lefleugnan" did not yield specific results. Based on the phonetic similarity and available scientific literature, this guide assumes the query refers to Leflunomide .

This guide provides a detailed in vitro comparison of Leflunomide, an immunomodulatory agent, and Paromomycin, an aminoglycoside antibiotic. It is important to note that direct comparative in vitro studies between these two compounds are not available in the current scientific literature. This is due to their fundamentally different mechanisms of action and distinct therapeutic applications. Leflunomide is primarily used to treat autoimmune diseases like rheumatoid arthritis, while Paromomycin is used for parasitic and bacterial infections.

This document will, therefore, present a parallel in vitro profile for each drug, including their mechanisms of action, available quantitative data from relevant assays, and detailed experimental protocols for context.

Summary of In Vitro Profiles

ParameterLeflunomide (Active Metabolite A77 1726)Paromomycin
Drug Class Pyrimidine Synthesis Inhibitor, DMARDAminoglycoside Antibiotic
Primary In Vitro Target Dihydroorotate dehydrogenase (DHODH)16S ribosomal RNA (rRNA) in prokaryotes and some protozoa
Mechanism of Action Inhibits de novo pyrimidine synthesis, leading to G1 cell cycle arrest in activated lymphocytes.[1][2][3][4]Binds to the A-site of the 16S rRNA within the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis.[5][6][7][8]
Primary In Vitro Effect Inhibition of T-cell and B-cell proliferation.Inhibition of bacterial and parasitic growth; bactericidal and antiparasitic activity.[5][7][9]
Example IC50/EC50 DHODH inhibition at ~600 nM.[1]Highly variable depending on the organism. For example, against Leishmania infantum intramacrophagic amastigotes, the EC50 is reported as 28.10 ± 0.40 µM.[10]

Mechanism of Action

Leflunomide

Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726. The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated lymphocytes, which are key players in autoimmune diseases, have a high demand for pyrimidines to support their proliferation.[2][3][4] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest in these activated lymphocytes.[1][2][3] This effect is considered cytostatic rather than cytotoxic.[4]

Leflunomide_Pathway cluster_cell Activated Lymphocyte Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH De_Novo_Pyrimidine De Novo Pyrimidine Synthesis DHODH->De_Novo_Pyrimidine rUMP rUMP De_Novo_Pyrimidine->rUMP DNA_RNA DNA & RNA Synthesis rUMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Mechanism of Action of Leflunomide's Active Metabolite, A77 1726.
Paromomycin

Paromomycin is an aminoglycoside antibiotic that targets the protein synthesis machinery of susceptible organisms.[5][6][7] Its primary target is the 16S ribosomal RNA (rRNA) within the 30S subunit of the ribosome.[5][7][8] Paromomycin binds to the A-site of the ribosome, which is responsible for decoding the messenger RNA (mRNA) codon. This binding event disrupts the fidelity of translation in two main ways: it causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can also inhibit the translocation of the ribosome along the mRNA.[8] The accumulation of non-functional or toxic proteins ultimately leads to cell death.[5]

Paromomycin_MoA cluster_ribosome Bacterial/Parasitic Ribosome (70S) Paromomycin Paromomycin 16S_rRNA 16S rRNA (A-site) Paromomycin->16S_rRNA Binding 30S_Subunit 30S Ribosomal Subunit Misreading mRNA Misreading 16S_rRNA->Misreading mRNA mRNA Codon mRNA->Misreading Defective_Protein Defective Protein Synthesis Misreading->Defective_Protein Cell_Death Cell Death Defective_Protein->Cell_Death

Mechanism of Action of Paromomycin.

Experimental Protocols

In Vitro Lymphocyte Proliferation Assay (for Leflunomide)

This protocol describes a general method to assess the antiproliferative effects of Leflunomide's active metabolite, A77 1726, on lymphocytes.

1. Cell Culture:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

2. Assay Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 105 cells per well.

  • Add a mitogen, such as phytohemagglutinin (PHA) at 5 µg/mL, to stimulate lymphocyte proliferation.

  • Immediately add serial dilutions of A77 1726 (the active metabolite of Leflunomide) to the wells. Include a vehicle control (e.g., DMSO) and an unstimulated cell control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

3. Measurement of Proliferation:

  • Add a proliferation indicator, such as [3H]-thymidine or a colorimetric reagent like WST-1, to each well for the final 4-18 hours of incubation.

  • Measure the incorporation of [3H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to the stimulated control wells.

  • Plot the percentage of inhibition against the log concentration of A77 1726 to determine the IC50 value using non-linear regression analysis.

Lymphocyte_Assay_Workflow Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Add_Mitogen Add Mitogen (PHA) & A77 1726 Seed_Cells->Add_Mitogen Incubate Incubate (72 hours) Add_Mitogen->Incubate Add_Prolif_Reagent Add Proliferation Reagent Incubate->Add_Prolif_Reagent Measure Measure Signal Add_Prolif_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Workflow for an In Vitro Lymphocyte Proliferation Assay.
In Vitro Macrophage Amastigote Assay (for Paromomycin)

This protocol outlines a general method to determine the efficacy of Paromomycin against the intracellular amastigote stage of Leishmania.

1. Macrophage Culture:

  • Harvest peritoneal macrophages from a mouse model (e.g., BALB/c) or use a macrophage-like cell line (e.g., J774).

  • Seed the macrophages in a 96-well plate and allow them to adhere for 2-4 hours at 37°C in a 5% CO2 atmosphere.

2. Parasite Infection:

  • Culture Leishmania promastigotes to the stationary phase.

  • Add the stationary-phase promastigotes to the adhered macrophages at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove any extracellular parasites.

3. Drug Treatment:

  • Add fresh culture medium containing serial dilutions of Paromomycin to the infected macrophages. Include an untreated control.

  • Incubate the plate for 72 hours.

4. Quantification of Infection:

  • Fix the cells with methanol and stain with Giemsa.

  • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.

5. Data Analysis:

  • Calculate the percentage of parasite growth inhibition compared to the untreated control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log concentration of Paromomycin using non-linear regression.

Conclusion

Leflunomide and Paromomycin are compounds with distinct in vitro activities and mechanisms of action, reflecting their different therapeutic roles. Leflunomide acts as an immunomodulator by inhibiting pyrimidine synthesis in rapidly dividing lymphocytes, making it effective for autoimmune conditions. In contrast, Paromomycin functions as an antimicrobial agent by disrupting protein synthesis in parasites and bacteria, addressing infectious diseases. The provided data and protocols highlight these separate applications and underscore why direct comparative studies are not found in the literature. This guide serves to delineate their individual in vitro characteristics for researchers, scientists, and drug development professionals.

References

validating the antiprotozoal selectivity of Lefleuganan

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Efficacy and Safety in Preclinical Models

In the landscape of antiprotozoal drug discovery, the quest for compounds that exhibit high efficacy against parasites while maintaining a low toxicity profile for mammalian cells is paramount. Lefleuganan, a synthetic nonapeptide, has emerged as a promising clinical-stage candidate for the treatment of cutaneous leishmaniasis.[1][2] This guide provides a comprehensive comparison of this compound's antiprotozoal selectivity against established drugs, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Quantitative Comparison of Antiprotozoal Activity and Cytotoxicity

This compound has demonstrated potent, low nanomolar activity against a range of protozoan parasites, including Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi, and Plasmodium falciparum.[1] Crucially, its cytotoxicity against mammalian cells is significantly lower than its parent compound, leucinostatin A, and in many cases, it shows a superior selectivity index compared to standard-of-care antiprotozoal agents.[2][3]

The following tables summarize the in vitro efficacy (IC50) and cytotoxicity (CC50) data for this compound and comparator drugs. The selectivity index (SI), a critical measure of a drug's therapeutic window, is calculated as the ratio of CC50 (mammalian cells) to IC50 (parasite). A higher SI value indicates greater selectivity for the parasite.

Table 1: Antiprotozoal Activity of this compound and Comparator Drugs (IC50, nM)

CompoundLeishmania donovaniTrypanosoma bruceiTrypanosoma cruziPlasmodium falciparum
This compound 0.39 0.25 1.5 0.9
Miltefosine900 - 4300[1]---
Pentamidine5500[4]5.3 - 9.6[5][6]--
Benznidazole--4000[2]-
Melarsoprol----
Suramin-35[7]--

Table 2: Cytotoxicity and Selectivity Index

CompoundMammalian Cell LineCytotoxicity (CC50, nM)Selectivity Index (L. donovani)Selectivity Index (T. brucei)
This compound L6 (rat myoblast) 1563 [2][3]4008 6252
Leucinostatin AL6 (rat myoblast)259[3]--
MiltefosineTHP-1 (human monocyte)>10000>2.3 - 11.1-
PentamidineL6 (rat myoblast)>20000>3.6>2083 - 3774
BenznidazoleL929 (mouse fibroblast)>32000--
MelarsoprolL6 (rat myoblast)130--
SuraminL6 (rat myoblast)>100000->2857

Mechanism of Action: A Tale of Two Mitochondria

The enhanced selectivity of this compound can be attributed to its distinct mechanism of action compared to its precursor, leucinostatin A. While leucinostatin A indiscriminately targets the mitochondrial ATP synthase in both protozoa and mammals, this compound's primary mode of action is the dissipation of the mitochondrial membrane potential in protozoa. This disruption of the parasite's energy metabolism is the key to its potent antiprotozoal effect. The subtle structural differences between the mammalian and protozoan mitochondrial membranes likely contribute to this compound's selective activity.

Comparative Mechanism of Action cluster_leucinostatin Leucinostatin A cluster_this compound This compound leucinostatin Leucinostatin A atp_synthase_mammal Mammalian Mitochondrial ATP Synthase leucinostatin->atp_synthase_mammal Inhibits atp_synthase_protozoa Protozoan Mitochondrial ATP Synthase leucinostatin->atp_synthase_protozoa Inhibits Mammalian Cell Death Mammalian Cell Death atp_synthase_mammal->Mammalian Cell Death Protozoan Cell Death Protozoan Cell Death atp_synthase_protozoa->Protozoan Cell Death This compound This compound membrane_potential_protozoa Protozoan Mitochondrial Membrane Potential This compound->membrane_potential_protozoa Dissipates membrane_potential_protozoa->Protozoan Cell Death

Caption: this compound's selective action on the protozoan mitochondrial membrane potential.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays. The following are summaries of the key experimental protocols.

In Vitro Antiprotozoal Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against a specific protozoan parasite.

  • Parasite Culture: The respective protozoan parasites (Leishmania donovani, Trypanosoma brucei, Trypanosoma cruzi, Plasmodium falciparum) are cultured in their appropriate media and conditions to achieve a logarithmic growth phase.

  • Drug Dilution: A serial dilution of the test compound (this compound or comparator drug) is prepared in the culture medium.

  • Incubation: Parasites are seeded into 96-well plates and incubated with the various drug concentrations for a defined period (typically 48-72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting under a microscope.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits parasite growth by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line, providing a measure of its potential toxicity to the host.

  • Cell Culture: Mammalian cells (e.g., L6 rat myoblasts, HepG2 human liver carcinoma cells, THP-1 human monocytic cells) are cultured in appropriate media and conditions until they reach a suitable confluence.

  • Drug Dilution: A serial dilution of the test compound is prepared in the cell culture medium.

  • Incubation: Cells are seeded into 96-well plates and incubated with the various drug concentrations for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the drug that reduces cell viability by 50%, is calculated from the dose-response curve.

Experimental Workflow for Selectivity Determination cluster_workflow cluster_antiprotozoal Antiprotozoal Assay cluster_cytotoxicity Cytotoxicity Assay start Start drug_prep Prepare Serial Dilutions of this compound & Comparators start->drug_prep plate_parasites Seed Parasites in 96-well Plates drug_prep->plate_parasites plate_cells Seed Cells in 96-well Plates drug_prep->plate_cells parasite_culture Culture Protozoan Parasites parasite_culture->plate_parasites incubate_parasites Incubate with Drugs plate_parasites->incubate_parasites viability_parasites Assess Parasite Viability incubate_parasites->viability_parasites ic50 Calculate IC50 viability_parasites->ic50 selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) ic50->selectivity_index cell_culture Culture Mammalian Cells cell_culture->plate_cells incubate_cells Incubate with Drugs plate_cells->incubate_cells viability_cells Assess Cell Viability (MTT) incubate_cells->viability_cells cc50 Calculate CC50 viability_cells->cc50 cc50->selectivity_index

Caption: Workflow for determining the antiprotozoal selectivity index.

Conclusion

The preclinical data strongly support the validation of this compound's antiprotozoal selectivity. Its potent, broad-spectrum activity against clinically relevant protozoan parasites, coupled with a significantly reduced cytotoxicity profile compared to its parent compound and a superior selectivity index over several standard-of-care drugs, positions this compound as a highly promising candidate for the development of new and safer antiprotozoal therapies. The distinct mechanism of action, centered on the disruption of the parasite's mitochondrial membrane potential, provides a clear rationale for its observed selectivity and a solid foundation for its ongoing clinical development.

References

Safety Operating Guide

A Guide to the Safe Disposal of Leflunomide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Leflunomide, a substance classified as toxic and hazardous. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Leflunomide is recognized as a toxic solid and is hazardous to aquatic life with long-lasting effects.[1] Therefore, it must be handled and disposed of in accordance with all applicable federal, state, and local regulations.[2][3]

Hazard and Disposal Overview

Leflunomide is classified for transport as "Toxic solid, organic, n.o.s." under UN number 2811.[2] Due to its hazardous nature, the primary and recommended method of disposal is through an approved waste disposal plant or a licensed chemical destruction facility.[1][3] Under no circumstances should Leflunomide waste be discharged into sewer systems or allowed to contaminate the environment.[1]

Hazard ClassificationDisposal Recommendation
Toxic if swallowed[1][3]Dispose of contents/container to an approved waste disposal plant.[2]
May damage the unborn child[1]Do not empty into drains.[1]
Causes damage to organs through prolonged or repeated exposure[1]Dispose of this material and its container at a hazardous or special waste collection point.[1]
Toxic to aquatic life with long-lasting effects[1]Avoid release to the environment.[1]

Laboratory Waste Management Workflow

The following diagram outlines the procedural steps for managing Leflunomide waste within a laboratory, from initial handling to final disposal.

Leflunomide_Disposal_Workflow cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Containment cluster_2 Step 3: In-Lab Treatment (Optional & for Advanced Users) cluster_3 Step 4: Storage & Disposal A Solid Leflunomide Waste (e.g., unused compound, contaminated consumables) C Collect in a designated, sealed, and clearly labeled hazardous waste container. A->C B Liquid Leflunomide Waste (e.g., solutions, mother liquors) B->C D Chemical Degradation (See Experimental Protocols Below) C->D Consider for waste minimization E Store in a secure, designated hazardous waste accumulation area. C->E Direct Disposal D->E F Arrange for pickup and disposal by a licensed hazardous waste contractor. E->F

Caption: Leflunomide Laboratory Waste Disposal Workflow

Experimental Protocols for Chemical Degradation

For laboratories equipped to perform chemical inactivation of hazardous waste, studies on the forced degradation of Leflunomide provide insight into potential methodologies. It is imperative that such procedures are carried out by trained personnel with appropriate safety measures in place, including working within a chemical fume hood and wearing personal protective equipment.

One study investigated the degradation of Leflunomide under various stress conditions and found significant degradation in acidic and basic media.[4] The primary degradation products were identified as 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[4]

Methodology for Acid and Base Hydrolysis:

The following is based on the conditions used in the degradation study and should be adapted and validated for specific laboratory waste streams.

  • Preparation:

    • Quantify the amount of Leflunomide waste to be treated.

    • Prepare solutions of 0.1 N Hydrochloric Acid (HCl) for acid hydrolysis or 0.1 N Sodium Hydroxide (NaOH) for base hydrolysis.

  • Reaction:

    • In a suitable, chemically resistant container within a fume hood, cautiously add the acidic or basic solution to the Leflunomide waste.

    • Ensure the mixture is stirred to promote degradation. The study did not specify a reaction time, so a conservative duration (e.g., 24 hours) with periodic monitoring is advisable.

  • Neutralization and Verification:

    • After the reaction period, neutralize the solution. For the acidic solution, slowly add a base (e.g., sodium bicarbonate). For the basic solution, slowly add an acid (e.g., dilute HCl).

    • Ideally, the treated effluent should be analyzed (e.g., by HPLC) to confirm the absence of Leflunomide before final disposal as neutralized aqueous waste, in accordance with institutional and local regulations.

Degradation ConditionReagent ConcentrationDegradation Percentage
Acid Hydrolysis0.1 N Hydrochloric Acid~20.09%[4]
Base Hydrolysis0.1 N Sodium Hydroxide~88.26%[4]

Note: Base hydrolysis is significantly more effective than acid hydrolysis.[4] No significant degradation was observed with oxidative (3% hydrogen peroxide), neutral hydrolysis, thermal (60°C), or photolytic (UV light at 254 nm) stress.[4]

Spill Management

In the event of a Leflunomide spill, the following steps should be taken:

  • Ensure adequate ventilation and wear appropriate personal protective equipment, including gloves, eye protection, and a respirator if dealing with powder.[2]

  • Avoid dust formation.[2]

  • Sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[2]

  • The spill area should be thoroughly cleaned after the material has been collected.

References

Personal protective equipment for handling Lefleuganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Leflunomide in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personal safety and proper disposal.

Leflunomide is an immunosuppressive drug used in the treatment of rheumatoid and psoriatic arthritis.[1] In a laboratory context, it is vital to handle this compound with care due to its potential hazards, including hepatotoxicity and fetal harm.[2][3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against exposure. The required PPE varies depending on the form of Leflunomide being handled.

TaskRequired Personal Protective Equipment
Handling Intact Tablets - Suitable protective gloves (e.g., nitrile)
Handling Crushed or Broken Tablets (or powder form) - Double gloves are recommended[2].- Safety glasses or goggles to protect from dust exposure[2].- Approved respiratory protection (e.g., half-facepiece air-purifying respirator with a combination particulate/organic vapor cartridge for quantities less than 1 kg)[4].- Full protective suit with a hood or disposable/washable coveralls[4].
Cleaning Spills - Eye protection, respiratory protective equipment, and suitable protective clothing should be worn if significant dust is generated[2].

Safe Handling and Operational Plan

A systematic approach to handling Leflunomide minimizes risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Adequate Ventilation handle_intact Handle Intact Tablets prep_vent->handle_intact Proceed to Handling handle_crushed Handle Crushed/Powder Form (in ventilated control device) post_wash Wash Hands Thoroughly handle_crushed->post_wash After Handling post_decontaminate Decontaminate Work Area dispose_waste Dispose of Waste (as per local regulations) post_decontaminate->dispose_waste Final Steps dispose_ppe Dispose of Contaminated PPE

Safe handling workflow for Leflunomide.

Procedural Steps:

  • Preparation :

    • Always wear the appropriate PPE as outlined in the table above before handling Leflunomide.

    • Work in a well-ventilated area. For handling crushed tablets or the powder form, a ventilated control device such as a chemical fume hood is recommended.[2][4]

  • Handling :

    • Avoid creating dust if tablets are crushed or broken.[2]

    • Do not get the substance in your eyes or on your skin.[2]

    • After handling, wash your hands and any exposed skin thoroughly.[2]

  • Storage :

    • Keep the container tightly closed and protect it from light.[2]

    • Store in a cool, well-ventilated area.[2]

Accidental Release and Exposure Plan

In the event of a spill or exposure, immediate action is critical.

IncidentImmediate Action
Spill of Powder 1. Evacuate and keep people away from the spill area.2. Wear appropriate PPE, including respiratory protection.3. Moisten any dust with water before collection with a shovel or broom to minimize airborne particles[2].4. Vacuum or scoop up the material and place it in a suitable, labeled container for disposal[2].
Skin Contact 1. Immediately flush the skin with plenty of water.2. Remove contaminated clothing and shoes.3. Seek medical attention if irritation develops and persists[2].
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes.2. Remove contact lenses if present and easy to do.3. Get medical attention[2].
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, trained personnel should administer oxygen.3. Seek medical attention[2].
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.3. Immediately call a poison center or seek medical attention[2].

Disposal Plan

Proper disposal of Leflunomide and contaminated materials is essential to prevent environmental contamination and accidental exposure.

General Guidance for Unused Medicines:

While specific institutional guidelines should always be followed, the U.S. Food and Drug Administration (FDA) provides general recommendations for the disposal of unused medicines if a take-back program is not available:

  • Do not flush unless specifically instructed to do so.

  • Mix the medicine (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[5][6]

  • Place the mixture in a sealed container like a resealable plastic bag.[5][6]

  • Throw away the container in your household trash.[5]

  • Scratch out all personal information on the prescription label of the empty container to protect your privacy.[5][6]

For laboratory waste, always follow your institution's hazardous waste disposal procedures. Leflunomide is classified as a toxic solid, organic, n.o.s. for transport.[7]

Mechanism of Action

Leflunomide is an immunomodulatory drug that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[8][9] This enzyme is crucial for the de novo synthesis of pyrimidine ribonucleotide uridine monophosphate (rUMP), a necessary component for DNA and RNA synthesis.[8][10] By blocking DHODH, Leflunomide's active metabolite, A77 1726 (teriflunomide), halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, at the G1 phase of the cell cycle.[11][12]

cluster_pathway Leflunomide's Mechanism of Action Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolized DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes rUMP rUMP Production DeNovo->rUMP CellCycle Cell Cycle Progression (G1 to S Phase) rUMP->CellCycle Required for Lymphocyte Lymphocyte Proliferation CellCycle->Lymphocyte

Inhibition of DHODH by Leflunomide's active metabolite.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.